Guaijaverin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2/t12-,15-,17+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZRDJXEMZMZFD-IEGSVRCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176795 | |
| Record name | Guajaverin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22255-13-6, 30370-87-7 | |
| Record name | Guaijaverin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22255-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guajavarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022255136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guajaverin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(arabinosyloxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Structure and Properties of Guaijaverin
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of Guaijaverin (Quercetin 3-O-α-L-arabinopyranoside), a naturally occurring flavonoid. It details its chemical identity, physicochemical properties, biological activities with associated quantitative data, and relevant experimental methodologies.
Chemical Identity and Structure
This compound is a flavonoid, specifically classified as a flavonol glycoside. Its core structure consists of the aglycone quercetin, which is glycosidically linked to an arabinose sugar moiety at the C3 position.[1][2] This compound is also known by several synonyms, including Feniculin, Guajavarin, and Quercetin 3-O-α-L-arabinopyranoside.[3][4]
The fundamental chemical details are summarized below:
| Identifier | Value |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one[5][] |
| Molecular Formula | C₂₀H₁₈O₁₁[5][][7] |
| Molecular Weight | 434.35 g/mol [][7] |
| CAS Number | 22255-13-6[1][7] |
| Canonical SMILES | C1--INVALID-LINK--OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O">C@@HO[3][5] |
| Appearance | Yellow powder[3] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[3] |
| Storage | Desiccate at -20°C[3] |
Quantitative Biological Activity
This compound has been demonstrated to be a potent inhibitor of several enzymes, highlighting its therapeutic potential. The key quantitative metrics from inhibitory assays are presented below.
| Target Enzyme | IC₅₀ Value | Biological Context | Source |
| Urease | 120 μM[7][8] | Inhibition of urease is a target for treating infections by urease-producing bacteria (e.g., Helicobacter pylori). | [7][8] |
| α-Glucosidase | 17.23 ± 0.75 μM | Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, a mechanism relevant to managing type 2 diabetes. | [9] |
Key Experimental Protocols
This section outlines the methodologies employed in the isolation, characterization, and functional analysis of this compound as described in the cited literature.
Isolation and Purification
This compound is a natural product isolated from various plant sources, including the leaves of Psidium guajava (common guava) and Costus spiralis.[1][9] A common method for its extraction and purification is bioactivity-guided fractionation.
Protocol Outline: Bioautography-Directed Chromatographic Fractionation [3]
-
Crude Extraction: Plant material (e.g., P. guajava leaves) is macerated in a solvent, typically methanol, to produce a crude extract.
-
Solvent Partitioning: The crude extract is dissolved in a hydroalcoholic solution and partitioned successively with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to separate compounds based on their polarity.
-
Chromatographic Fractionation: The biologically active fraction (identified via bioautography) is subjected to further separation using chromatographic techniques, such as column chromatography.
-
Identification: The final isolated compound is identified and its structure confirmed using spectroscopic methods, including:
-
Mass Spectrometry (MS)
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR)
-
High-Performance Liquid Chromatography (HPLC)
-
Caption: Workflow for the isolation and identification of this compound.
Target Interaction Analysis
To understand how this compound interacts with its molecular targets, specific biophysical and computational techniques are used.
Protocol Outline: α-Glucosidase Interaction Study [9]
-
Inhibitory Assay: The IC₅₀ value is determined by measuring the activity of α-glucosidase in the presence of varying concentrations of this compound.
-
Conformational Change Analysis: Circular dichroism (CD) spectroscopy is employed to analyze changes in the secondary structure of the α-glucosidase enzyme upon binding of this compound. This reveals if the compound induces conformational changes in the protein.
-
Binding Site Prediction: Molecular docking simulations are performed to build a computational model of the this compound-α-glucosidase complex. This helps predict the specific binding site and identify key molecular interactions, such as hydrogen bonds, that stabilize the binding.
Signaling Pathway Modulation
Recent studies indicate that this compound can modulate immune responses by influencing T helper (Th) cell differentiation. It has been shown to suppress signaling related to Th2 cells while promoting Th1 cell-associated pathways.[9]
Specifically, this compound was found to:
-
Inhibit Th2 Pathway: Suppress the phosphorylation of STAT6 (p-STAT6) and the expression of GATA3, a master regulator transcription factor for Th2 cells. This leads to decreased production of Th2 cytokines like IL-4, IL-5, and IL-13.
-
Promote Th1 Pathway: Increase the phosphorylation of STAT1 (p-STAT1) and the expression of T-bet, the master regulator for Th1 cells. This results in an increased production of the Th1 cytokine IFN-γ.
Caption: this compound's modulation of Th1/Th2 signaling pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0252965) [hmdb.ca]
- 3. This compound | CAS:22255-13-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Guaiaverin - Quercetin 3-O-α-L-arabinopyranoside, 3′ [sigmaaldrich.com]
- 5. This compound | C20H18O11 | CID 5481224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:22255-13-6 | Chemsrc [chemsrc.com]
- 8. This compound | Antibacterial | Antioxidant | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
Beyond Guava: A Technical Guide to Alternative Natural Sources of Guaijaverin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of natural sources of Guaijaverin (quercetin-3-O-arabinoside) beyond the well-documented guava (Psidium guajava). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the isolation, quantification, and potential therapeutic applications of this bioactive flavonoid.
Introduction to this compound
This compound, a glycoside of the potent antioxidant quercetin, has garnered significant scientific interest for its wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and potential anti-cancer properties. While guava leaves are a rich and well-established source, the identification and characterization of alternative plant sources are crucial for ensuring a sustainable supply and exploring novel therapeutic applications. This guide details other known botanical sources of this compound, providing available quantitative data, comprehensive experimental protocols for its isolation and analysis, and an overview of the relevant biosynthetic and signaling pathways.
Alternative Natural Sources of this compound
Several plant species across different families have been identified as natural sources of this compound. While the concentration of this flavonoid can vary depending on the plant part, geographical location, and harvesting time, the following species represent promising alternatives to guava.
Table 1: Quantitative Data on this compound in Various Plant Sources
| Plant Species | Family | Plant Part | This compound Content | Reference(s) |
| Artabotrys hexapetalus | Annonaceae | Leaves | Total Flavonoids: 28.3 ± 0.91 mg/g of aqueous extract. Specific this compound content not detailed. | [1] |
| Alchemilla xanthochlora | Rosaceae | Aerial Parts | Presence confirmed, but specific quantitative data is not available. | [2] |
| Vaccinium macrocarpon (American Cranberry) | Ericaceae | Fruit | 4.94 mg/100 g fresh weight (FW) | [3] |
| Malus domestica (Apple) | Rosaceae | Fruit Peel | Presence confirmed, but specific quantitative data is not available. | [4][5] |
| Prunus species (e.g., Plum, Cherry) | Rosaceae | Peels, Leaves, Stem Bark | Presence confirmed in the genus; specific quantification for this compound is not consistently reported. | [6] |
| Laguncularia racemosa (White Mangrove) | Combretaceae | Leaves | Presence confirmed; quantitative data not specified. | [7] |
| Punica granatum (Pomegranate) | Lythraceae | Not specified | Presence of quercetin arabinoside reported. | [8] |
| Euphorbia hyssopifolia | Euphorbiaceae | Not specified | Presence of quercetin arabinoside reported. | [8] |
Experimental Protocols
The isolation and quantification of this compound from plant matrices typically involve chromatographic techniques. The following sections provide detailed methodologies based on established protocols for flavonoids.
Extraction of this compound
Objective: To extract crude flavonoids, including this compound, from plant material.
Methodology:
-
Sample Preparation: Air-dry the plant material (e.g., leaves, fruit peel) at room temperature and grind it into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material in a suitable solvent. Methanol or ethanol (70-80%) are commonly used for flavonoid extraction. A solid-to-solvent ratio of 1:10 (w/v) is recommended.
-
Perform the extraction at room temperature for 24-48 hours with occasional agitation or use accelerated methods such as sonication or Soxhlet extraction for a shorter duration.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
Isolation and Purification of this compound
Objective: To isolate and purify this compound from the crude extract.
Methodology:
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in distilled water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a moderately polar glycoside, is expected to be enriched in the ethyl acetate or n-butanol fractions.
-
-
Column Chromatography:
-
Subject the enriched fraction to column chromatography using silica gel or Sephadex LH-20 as the stationary phase.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol or ethyl acetate-methanol can be effective.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, use preparative HPLC on the pooled fractions containing this compound. A C18 column is typically employed with a mobile phase consisting of a mixture of acidified water (e.g., with 0.1% formic acid) and methanol or acetonitrile.
-
Quantification of this compound by HPLC
Objective: To accurately quantify the concentration of this compound in a plant extract.[9][10][11][12][13]
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD) is required.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. A common mobile phase consists of Solvent A: 0.1% formic acid in water and Solvent B: Acetonitrile or Methanol. The gradient can be optimized, for example, starting with a low percentage of Solvent B and increasing it over the run time.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: this compound shows maximum absorbance around 254 nm and 350 nm.
-
Injection Volume: 10-20 µL.
-
-
Standard Preparation: Prepare a series of standard solutions of pure this compound of known concentrations in the mobile phase to construct a calibration curve.
-
Sample Preparation: Dissolve a known weight of the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound by using the calibration curve generated from the standard solutions.
Biosynthetic and Signaling Pathways
Biosynthesis of this compound
This compound, as a quercetin glycoside, is synthesized via the well-established phenylpropanoid and flavonoid biosynthetic pathways in plants. The process involves the formation of the quercetin aglycone, followed by a glycosylation step.
The key enzymatic step for the formation of this compound is the transfer of an arabinose sugar moiety to the 3-hydroxyl group of quercetin. This reaction is catalyzed by a specific UDP-dependent glycosyltransferase (UGT).[14][15][16][17]
Caption: General biosynthetic pathway of this compound from Phenylalanine.
Signaling Pathways Involving Flavonoids
Flavonoids, including this compound, play crucial roles in plant signaling, particularly in response to biotic and abiotic stresses. While a specific signaling pathway for this compound has not been elucidated, the general mechanism of action for flavonoids involves the modulation of reactive oxygen species (ROS) homeostasis and auxin transport.[18]
In response to stressors such as UV radiation, pathogen attack, or nutrient deficiency, the biosynthesis of flavonoids is upregulated. These flavonoids can then act as antioxidants, scavenging harmful ROS and protecting cellular components from damage. They can also influence auxin transport, a key process in plant growth and development, by interacting with auxin transport proteins. This modulation of auxin flow can lead to changes in root architecture and overall plant morphology, enabling the plant to better cope with the stress. Quercetin has also been shown to induce pathogen resistance in Arabidopsis by increasing the biosynthesis of salicylic acid, a key defense hormone.[19]
Caption: Conceptual model of flavonoid-mediated stress response in plants.
Conclusion
This technical guide highlights that this compound is not exclusive to guava and can be found in a variety of other plant species, some of which are common fruits and medicinal herbs. The provided quantitative data, though limited for some sources, opens avenues for further investigation into these alternative plants for the commercial production of this compound. The detailed experimental protocols offer a solid foundation for researchers to isolate and quantify this valuable flavonoid. Furthermore, understanding the biosynthetic and signaling pathways provides a broader context for the role of this compound in plant biology and its potential mechanisms of action in therapeutic applications. Further research is warranted to obtain more precise quantitative data for the identified alternative sources and to elucidate the specific signaling cascades in which this compound plays a role.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenolic Composition and Antioxidant Activity of Alchemilla Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Showing details for content value of Quercetin 3-O-arabinoside in American cranberry - Phenol-Explorer [phenol-explorer.eu]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Characterization and quantification of flavonoid glycosides in the Prunus genus by UPLC-DAD-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quercetin 3-arabinoside | C20H18O11 | CID 10252339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A Simple HPLC Method for Quantitation of Quercetin in Herbal Extracts | Scilit [scilit.com]
- 10. phcogj.com [phcogj.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. mdpi.com [mdpi.com]
- 13. Validation of an HPLC method for quantification of total quercetin in Calendula officinalis extracts [medigraphic.com]
- 14. Glycosylation of quercetin with cultured plant cells and cyclodextrin glucanotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. You Want it Sweeter: How Glycosylation Affects Plant Response to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quercetin induces pathogen resistance through the increase of salicylic acid biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Guaijaverin Biosynthesis Pathway in Psidium guajava
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the biosynthetic pathway of Guaijaverin (quercetin-3-O-α-L-arabinopyranoside), a significant flavonoid found in guava (Psidium guajava). This compound and other related flavonoids in guava are of increasing interest due to their potential therapeutic properties, including antiplaque and antioxidant activities[1][2]. This guide details the enzymatic steps, key genes, regulatory mechanisms, quantitative data, and relevant experimental protocols for studying this pathway.
The Core Biosynthesis Pathway of this compound
This compound is a glycosylated form of the flavonol quercetin. Its synthesis originates from the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into the precursors for a wide array of secondary metabolites, including flavonoids. The pathway proceeds through the central flavonoid biosynthesis route to produce the flavonol skeleton, which is then modified in a final glycosylation step to yield this compound.
The biosynthesis of flavonoids involves several key enzyme classes, including lyases, oxidoreductases, transferases, and ligases[3]. In guava, transcriptome analysis has identified and confirmed the up-regulation of several genes encoding key enzymes in this pathway, particularly in cultivars with high flavonoid content[4].
Caption: Figure 1: Proposed Biosynthesis Pathway of this compound in Psidium guajava.
Pathway Steps:
-
Phenylpropanoid Pathway Initiation : The pathway begins with the deamination of L-Phenylalanine to Cinnamic Acid by Phenylalanine Ammonia-Lyase (PAL), a rate-limiting enzyme[3].
-
Hydroxylation : Cinnamic Acid is hydroxylated to form p-Coumaric Acid , a reaction catalyzed by Cinnamate 4-Hydroxylase (C4H), a cytochrome P450 enzyme (CYP73A)[4][5].
-
CoA Ligation : 4-Coumarate:CoA Ligase (4CL) activates p-Coumaric Acid by adding a Coenzyme A molecule, forming p-Coumaroyl-CoA [5].
-
Chalcone Synthesis : Chalcone Synthase (CHS) is a pivotal enzyme that catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form Naringenin Chalcone [3]. CHS genes are significantly up-regulated in high-flavonoid guava cultivars[4].
-
Isomerization : Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of Naringenin Chalcone into the flavanone, (2S)-Naringenin [3].
-
Hydroxylation to Dihydroflavonols : Naringenin is converted to Dihydrokaempferol by Flavanone 3-Hydroxylase (F3H). Subsequently, Flavonoid 3'-Hydroxylase (F3'H), another cytochrome P450 enzyme (CYP75A), hydroxylates Dihydrokaempferol to produce Dihydroquercetin [3][4].
-
Flavonol Synthesis : Flavonol Synthase (FLS), a key enzyme for flavonol production, catalyzes the oxidation of Dihydroquercetin to form the flavonol Quercetin . The expression of the FLS gene is notably high in guava cultivars rich in flavonoids[3][4].
-
Glycosylation : In the final proposed step, Quercetin is glycosylated at the 3-hydroxyl position with an arabinose sugar moiety to form This compound . This reaction is catalyzed by a specific UDP-dependent Glycosyltransferase (UGT), likely a Quercetin 3-O-arabinosyltransferase (Q3-O-AT).
Genetic Regulation of Flavonoid Biosynthesis
The biosynthesis of flavonoids is a tightly regulated process controlled at the transcriptional level by a combination of transcription factors. The primary regulatory mechanism in plants involves the MBW complex, a ternary protein complex consisting of R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins[6][7]. This complex binds to the promoter regions of the structural genes (like CHS, FLS, DFR) to activate or repress their transcription, thereby controlling the flux through the pathway[3][7]. While specific regulators for P. guajava are still under investigation, this model provides the foundational framework for understanding how flavonoid production, including that of this compound, is controlled.
References
- 1. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound -- a plant flavonoid as potential antiplaque agent against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of guava fruit quality and mining of genes related to flavonoid synthesis [journal.scau.edu.cn]
- 5. Pathway enzyme engineering for flavonoid production in recombinant microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation Mechanism of Plant Pigments Biosynthesis: Anthocyanins, Carotenoids, and Betalains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis and Genetic Regulation of Proanthocyanidins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical and Chemical Properties of Guaijaverin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaijaverin, a flavonoid glycoside, is a significant bioactive compound predominantly found in the leaves of the guava plant (Psidium guajava L.).[1][2][3] Also known as quercetin 3-O-α-L-arabinopyranoside, it has garnered considerable attention within the scientific community for its diverse pharmacological activities.[2][4][5] These include antioxidant, antibacterial, hypoglycemic, and potential anti-cancer properties.[2][4][6] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and a visualization of its role in key signaling pathways. All quantitative data are summarized in structured tables for ease of reference.
Physical and Chemical Properties of this compound
This compound is a yellow, crystalline substance.[7] Its stability is noteworthy, as it is reported to be stable in the presence of heat and acid, although it is labile in alkaline conditions.[4][5]
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 22255-13-6 | [4][6][8] |
| Molecular Formula | C₂₀H₁₈O₁₁ | [6][8] |
| Molecular Weight | 434.35 g/mol | [6][8] |
| Appearance | Yellow needles | [7] |
| Melting Point | 250-260 °C | [7] |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Pyridine, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [4][6] |
| Stability | Heat and acid stable; alkali labile. | [4][5] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Data | Wavelength/Shift | Reference |
| UV-Vis (λmax in MeOH) | 265 nm, 370 nm | [7] |
| Infrared (IR, cm⁻¹) | 3352, 1654, 1604, 1502, 1357, 1301, 1201, 1080 | [7] |
| ¹H-NMR (400 MHz in CD₃OD, δ ppm) | 7.74 (1H, s, H-2'), 7.57 (1H, d, J=8.0 Hz, H-6'), 6.86 (1H, d, J=8.0 Hz, H-5'), 6.39 (1H, br. s, H-6), 6.19 (1H, br. s, H-8) | [7] |
| Mass Spectrometry (APCI-MS, m/z) | 435.11 [M+H]⁺, 303.34 [M+H-132]⁺ | [7] |
Experimental Protocols
Isolation and Purification of this compound from Psidium guajava Leaves
This protocol is a synthesis of methodologies described in the literature.[2][9]
a. Extraction:
-
Air-dry fresh guava leaves in the shade and then grind them into a coarse powder.
-
Macerate the powdered leaves in 90% (v/v) aqueous methanol at room temperature for 48 hours with occasional stirring.
-
Filter the extract using Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50 °C to obtain a crude methanolic extract.
b. Fractionation:
-
Suspend the crude extract in distilled water and partition successively with n-hexane, chloroform, and ethyl acetate in a separating funnel.
-
Collect the ethyl acetate fraction, as it is rich in flavonoids.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to yield a dried ethyl acetate extract.
c. Column Chromatography:
-
Subject the dried ethyl acetate extract to column chromatography on a silica gel (60-120 mesh) column.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (9:1 v/v).
-
Pool the fractions showing a prominent spot corresponding to this compound.
d. Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the pooled fractions using a preparative HPLC system.
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (both containing 0.1% formic acid).
-
Flow Rate: 2.0 mL/min.
-
Detection: UV detector at 265 nm.
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.
Characterization of this compound
a. Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Dissolve a small amount of purified this compound in methanol.
-
Record the UV-Vis spectrum from 200 to 600 nm using a double-beam UV-Vis spectrophotometer.
b. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Mix a small amount of purified this compound with KBr powder and press it into a pellet.
-
Record the FTIR spectrum from 4000 to 400 cm⁻¹.
c. Mass Spectrometry (MS):
-
Dissolve the purified this compound in a suitable solvent (e.g., methanol).
-
Analyze the sample using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer in positive ion mode.
d. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified this compound in a deuterated solvent (e.g., CD₃OD).
-
Record ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
Signaling Pathways Involving this compound
This compound has been shown to exert its biological effects through various signaling pathways. Two prominent examples are its role in glucose uptake via the GLUT4 signaling pathway and its inhibitory effect on the aldose reductase enzyme in the polyol pathway.
This compound and the GLUT4 Signaling Pathway
This compound exhibits hypoglycemic activity by promoting the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane of fat and muscle cells, thereby enhancing glucose uptake. This action is similar to the effects of insulin.
Caption: GLUT4 translocation pathway stimulated by this compound.
This compound and Aldose Reductase Inhibition
In diabetic conditions, high glucose levels can lead to complications through the polyol pathway. Aldose reductase is the first and rate-limiting enzyme in this pathway. This compound has been identified as an inhibitor of aldose reductase, suggesting its potential in mitigating diabetic complications.[10]
Caption: Inhibition of the Polyol Pathway by this compound.
Conclusion
This compound stands out as a promising natural compound with well-defined physical and chemical properties and significant therapeutic potential. The methodologies outlined in this guide for its isolation, purification, and characterization provide a solid foundation for further research. The visualization of its interaction with key signaling pathways, such as the GLUT4 and polyol pathways, offers insights into its mechanisms of action and underscores its potential in the development of new therapeutic agents for a range of diseases, including diabetes and bacterial infections. Further investigation into its pharmacokinetics, safety profile, and clinical efficacy is warranted to fully realize its therapeutic benefits.
References
- 1. Regulation of Insulin Signaling and Glucose Transporter 4 (GLUT4) Exocytosis by Phosphatidylinositol 3,4,5-Trisphosphate (PIP3) Phosphatase, Skeletal Muscle, and Kidney Enriched Inositol Polyphosphate Phosphatase (SKIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound -- a plant flavonoid as potential antiplaque agent against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction of bioactive compounds from Psidium guajava leaves and its utilization in preparation of jellies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLUT4 - Wikipedia [en.wikipedia.org]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. mdpi.com [mdpi.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
Guaijaverin: An In-Depth Technical Guide to its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaijaverin, a flavonoid glycoside chemically known as quercetin-3-O-α-L-arabinopyranoside, is a natural compound predominantly isolated from the leaves of the guava plant (Psidium guajava L.). Traditionally, various parts of the guava plant have been used in folk medicine to treat a range of ailments, including infectious diseases. Modern scientific inquiry has begun to validate these traditional uses, with research increasingly focusing on the antimicrobial properties of its constituent phytochemicals. Among these, this compound has emerged as a compound of interest for its potential as an antibacterial agent. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, detailing its activity against various bacterial strains, the experimental protocols used to determine its efficacy, and its proposed mechanisms of action.
Antibacterial Spectrum of this compound
The antibacterial activity of this compound has been evaluated against a variety of bacterial species, demonstrating a spectrum of activity that includes both Gram-positive and Gram-negative bacteria. The primary metrics used to quantify this activity are the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of the compound that inhibits visible bacterial growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death.
Quantitative Data Summary
The following tables summarize the available quantitative data on the antibacterial activity of this compound against various bacterial strains. It is important to note that research is ongoing, and this data represents the current state of published findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Species | Strain | MIC (µg/mL) | MIC (mg/mL) | Reference |
| Streptococcus mutans | MTCC 1943 | 4000 | 4 | [1] |
| Streptococcus mutans | CLSM 001 | 2000 | 2 | [1] |
| Staphylococcus aureus | - | - | - | [2][3] |
| Escherichia coli | - | - | - | [2] |
| Salmonella sp. | - | - | - | [2] |
Note: Specific MIC values for S. aureus and E. coli were not explicitly provided in the cited abstracts, but inhibitory activity was reported.
Experimental Protocols
The determination of the antibacterial efficacy of this compound relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for the key experiments cited in the quantitative data summary.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
Pure this compound compound
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in sterile MHB to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or MHB and adjust its turbidity to match the 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the different concentrations of this compound. Include a positive control well (broth with inoculum, no this compound) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth of bacteria. The results can also be read using a microplate reader to measure the optical density at 600 nm.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a subsequent step after the MIC assay to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Objective: To determine the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.
Materials:
-
Microtiter plate from the completed MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile pipettes and tips
-
Incubator
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) and subculture it onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in no bacterial growth or a significant reduction (≥99.9%) in the number of colonies compared to the initial inoculum.
Mechanism of Action
The precise molecular mechanisms underlying the antibacterial activity of this compound are still under investigation. However, based on its chemical structure as a quercetin glycoside and studies on related flavonoids, several potential mechanisms have been proposed.
1. Disruption of Bacterial Cell Membrane: Flavonoids are known to interact with the lipid bilayer of bacterial cell membranes, leading to a loss of integrity and increased permeability. This can disrupt essential cellular processes such as maintaining the proton motive force, leading to cell death.
2. Inhibition of Bacterial Enzymes: this compound may inhibit the activity of crucial bacterial enzymes. For instance, flavonoids have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. Inhibition of these enzymes would halt bacterial proliferation.
3. Inactivation of Extracellular Proteins: this compound may form irreversible complexes with bacterial extracellular proteins, inactivating them and disrupting their function.[2]
4. Reduction of Cell Surface Hydrophobicity: It has been suggested that this compound can bind to cell surface proteins, leading to a decrease in the overall hydrophobicity of the bacterial cell. This can interfere with the ability of pathogenic oral bacteria to attach to surfaces, such as teeth.[2]
Visualizations
Experimental Workflow for MIC and MBC Determination
Caption: Workflow for determining MIC and MBC of this compound.
Proposed Mechanisms of Antibacterial Action
Caption: Proposed antibacterial mechanisms of this compound.
Conclusion and Future Directions
This compound exhibits promising antibacterial activity against a range of bacteria, particularly Streptococcus mutans. The available data, primarily focused on MIC values, suggests a bacteriostatic effect in some cases. The proposed mechanisms of action, including cell membrane disruption and enzyme inhibition, are consistent with those of other flavonoids.
For drug development professionals, this compound represents a potential lead compound for the development of new antibacterial agents. However, further research is crucial to fully elucidate its potential. Future studies should focus on:
-
Expanding the Antibacterial Spectrum: Testing this compound against a broader range of clinically relevant and drug-resistant bacterial strains to determine its full spectrum of activity.
-
Determining MBC Values: Comprehensive determination of MBC values is necessary to understand whether this compound is primarily bactericidal or bacteriostatic against different bacteria.
-
Elucidating the Mechanism of Action: In-depth studies are needed to identify the specific molecular targets and signaling pathways affected by this compound in bacterial cells.
-
In Vivo Efficacy and Toxicity: Preclinical and clinical studies are required to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.
This technical guide provides a foundation for researchers and drug development professionals interested in the antibacterial potential of this compound. As research in this area continues to grow, a more complete understanding of this natural compound's therapeutic capabilities will undoubtedly emerge.
References
Guaijaverin: A Promising Natural Urease Inhibitor for Therapeutic Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Urease, a nickel-containing metalloenzyme, plays a pivotal role in the pathogenesis of various diseases, most notably those associated with Helicobacter pylori infections, such as gastritis, peptic ulcers, and gastric cancer. By catalyzing the hydrolysis of urea to ammonia and carbon dioxide, urease enables the survival of pathogenic microorganisms in acidic environments, like the stomach. The inhibition of urease is, therefore, a key therapeutic strategy for the management of these conditions. In recent years, there has been a growing interest in the discovery of urease inhibitors from natural sources due to their potential for high efficacy and lower toxicity compared to synthetic counterparts. Among these natural compounds, flavonoids have emerged as a promising class of urease inhibitors. This technical guide focuses on guaijaverin (quercetin-3-O-arabinoside), a flavonoid glycoside isolated from the leaves of Psidium guajava (common guava), and its potential as a potent urease inhibitor.
Quantitative Data on Urease Inhibition
This compound has demonstrated significant inhibitory activity against urease. The following table summarizes the key quantitative data available for this compound and its aglycone, quercetin, providing a comparative perspective on their urease inhibitory potential.
| Compound/Extract | Source Organism | Target Enzyme | IC50 Value (µM) | Reference |
| This compound | Psidium guajava | Jack Bean Urease | 120 | [1][2][3] |
| Quercetin | Psidium guajava | Jack Bean Urease | 80 | [2][3] |
| Avicularin | Psidium guajava | Jack Bean Urease | 140 | [2][3] |
| Quercetin | Lonicera japonica | Helicobacter pylori Urease | 11.2 ± 0.9 | [4][5] |
| Acetohydroxamic acid (Standard) | - | Helicobacter pylori Urease | 19.4 ± 2.0 | [4] |
Experimental Protocols
The following sections detail the methodologies employed for the extraction of this compound and the assessment of its urease inhibitory activity, based on established protocols for flavonoids.
Extraction and Isolation of this compound from Psidium guajava
A general procedure for the extraction and isolation of flavonoids like this compound from plant materials involves the following steps:
-
Preparation of Plant Material: Fresh leaves of Psidium guajava are collected, washed, and air-dried in the shade. The dried leaves are then ground into a fine powder.
-
Extraction: The powdered leaves are subjected to maceration with methanol at room temperature for an extended period (e.g., 24-48 hours). This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The urease inhibitory activity is typically concentrated in the ethyl acetate and n-butanol fractions.
-
Chromatographic Purification: The active fractions are subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol). Further purification is achieved using techniques like Sephadex LH-20 column chromatography to yield pure this compound.
In Vitro Urease Inhibition Assay (Jack Bean Urease)
The inhibitory activity of this compound against Jack bean urease is commonly determined using a spectrophotometric method that quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea. A widely used protocol is the indophenol method.
Materials:
-
Jack bean urease (e.g., Sigma-Aldrich)
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chlorine NaOCl)
-
Thiourea or Acetohydroxamic acid (as a positive control)
Procedure:
-
Preparation of Reaction Mixture: In a 96-well plate or microcentrifuge tubes, a reaction mixture is prepared containing phosphate buffer, a solution of Jack bean urease, and varying concentrations of this compound.
-
Pre-incubation: The mixture is pre-incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of a urea solution to the pre-incubated mixture.
-
Incubation: The reaction is allowed to proceed at 37°C for a set time (e.g., 30 minutes).
-
Termination of Reaction and Color Development: The reaction is stopped, and the amount of ammonia produced is determined by adding the phenol and alkali reagents. This leads to the formation of a blue-colored indophenol complex.
-
Spectrophotometric Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 625-630 nm) using a microplate reader or spectrophotometer.
-
Calculation of Inhibition: The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Determination of IC50: The IC50 value, the concentration of the inhibitor required to inhibit 50% of the urease activity, is determined by plotting the percentage of inhibition against different concentrations of this compound.
Visualizations
Workflow for Screening and Characterization of Natural Urease Inhibitors
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory activity against urease of quercetin glycosides isolated from Allium cepa and Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular docking, kinetics study, and structure-activity relationship analysis of quercetin and its analogous as Helicobacter pylori urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Docking of Guaijaverin: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaijaverin, a flavonoid glycoside predominantly found in the leaves of the guava tree (Psidium guajava), has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties. At the heart of understanding its therapeutic potential lies the study of its molecular interactions with various protein targets. In silico molecular docking has emerged as a powerful computational tool to predict and analyze these interactions, providing crucial insights into the binding affinity and mechanism of action of this compound. This technical guide offers an in-depth exploration of in silico docking studies of this compound with key protein targets, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.
Data Presentation: this compound's Binding Affinities
The following table summarizes the quantitative data from various in silico docking studies, showcasing the binding affinity of this compound with its identified protein targets. These values, typically expressed in kcal/mol, represent the binding energy, where a more negative value indicates a stronger and more favorable interaction.
| Target Protein | PDB ID | Ligand | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) | Software/Method |
| Cyclooxygenase-2 (COX-2) | 6COX | This compound | -8.38 | 718.67 nM | AutoDock 4 |
| Aldose Reductase | 3G5E | This compound | Not explicitly stated, but identified as a binder | - | DIA-DB web server |
| Dipeptidyl Peptidase-4 (DPP-4) | - | This compound | Identified as a potential inhibitor | - | DIA-DB web server |
| Glucose Transporter 4 (GLUT4) | - | This compound | Identified as a potential inhibitor | - | - |
| Coagulation Factor IXa | 6MV4 | Bioactive compounds from guava leaves | -5.3 to -7.6 | - | AutoDock Vina |
| Human Serum Albumin (HSA) | 1AO6 | This compound | - | Binding constant (Kb) determined | Fluorescence spectroscopy & Molecular modeling |
Experimental Protocols: A Step-by-Step Guide to In Silico Docking
This section provides a detailed methodology for performing in silico docking of this compound with a target protein using widely accepted software such as AutoDock Vina and UCSF Chimera.
Preparation of the Target Protein
-
Protein Structure Retrieval: Obtain the three-dimensional crystal structure of the target protein from the Protein Data Bank (PDB). For example, the structure of COX-2 can be downloaded with the PDB ID: 6COX.
-
Protein Clean-up: Load the PDB file into a molecular visualization tool like UCSF Chimera. Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any heteroatoms that are not part of the protein's active site.
-
Addition of Hydrogen Atoms and Charges: Add polar hydrogen atoms to the protein structure. Assign partial charges to each atom using a force field such as AMBER. This step is crucial for accurate electrostatic interaction calculations.
-
File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.
Preparation of the Ligand (this compound)
-
Ligand Structure Retrieval: Obtain the 3D structure of this compound. This can be done through databases like PubChem or by using a molecular drawing tool to create the structure from its 2D representation.
-
Energy Minimization: Perform energy minimization of the ligand structure to obtain a stable, low-energy conformation. This can be done using computational chemistry software and force fields like MMFF94.
-
Torsion Tree Definition: Define the rotatable bonds in the this compound molecule. This allows for flexibility of the ligand during the docking simulation, enabling it to adopt various conformations within the protein's binding site.
-
File Format Conversion: Save the prepared ligand structure in the PDBQT file format.
Molecular Docking with AutoDock Vina
-
Grid Box Definition: Define a three-dimensional grid box that encompasses the active site of the target protein. The size and center of the grid box should be carefully chosen to cover the entire binding pocket where the ligand is expected to interact. This can be guided by the position of a co-crystallized ligand or by using binding site prediction tools.
-
Configuration File Setup: Create a configuration file (e.g., conf.txt) that specifies the input files for the protein and ligand (in PDBQT format), the coordinates of the grid box center, and the dimensions of the grid box. You can also specify the exhaustiveness of the search, which determines the computational effort for the docking simulation.
-
Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking simulation, exploring different conformations and orientations of this compound within the defined grid box.
-
Analysis of Results: AutoDock Vina will generate an output file containing the predicted binding poses of this compound, ranked by their binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. These results can be visualized and further analyzed using software like UCSF Chimera or PyMOL to examine the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
The therapeutic effects of this compound can be attributed to its ability to modulate key signaling pathways. The following diagrams, generated using Graphviz, illustrate the potential points of intervention of this compound based on its identified protein targets.
Caption: The PI3K/AKT/mTOR signaling pathway and the potential influence of this compound on GLUT4 translocation.
Caption: Modulation of the Th1/Th2 signaling pathway by this compound.[1]
Experimental Workflow
The following diagram outlines the general workflow for an in silico molecular docking study.
Caption: General workflow of an in silico molecular docking study.
Conclusion
In silico docking studies provide a valuable and efficient approach to investigate the molecular interactions between this compound and its protein targets. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this promising natural compound. The visualization of its impact on key signaling pathways further elucidates its mechanism of action and opens new avenues for targeted drug design and development. Further in vitro and in vivo studies are warranted to validate these computational findings and translate them into novel therapeutic strategies.
References
An In-depth Technical Guide on the Pharmacokinetic Profile of Guaijaverin
Disclaimer: The pharmacokinetic profile of Guaijaverin has not been extensively studied through in vivo or in vitro experimental models. The data presented in this guide are primarily derived from in silico computational predictions. Therefore, the information herein should be interpreted as theoretical and requires experimental validation.
Introduction
This compound, also known as quercetin 3-O-arabinoside, is a flavonoid glycoside found in various plants, most notably in the leaves of the guava tree (Psidium guajava L.). It has garnered scientific interest due to its potential therapeutic properties, including antioxidant, antimicrobial, and anti-inflammatory activities.[1] Understanding the pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—of this compound is crucial for evaluating its potential as a therapeutic agent. This technical guide provides a summary of the currently available, albeit limited, information on the ADME properties of this compound, details on analytical methods for its quantification, and an overview of its known signaling pathway interactions.
Predicted Pharmacokinetic Profile of this compound
Comprehensive experimental data on the pharmacokinetics of this compound are not available in the current scientific literature. However, in silico models have been employed to predict its ADME properties. These computational tools utilize the physicochemical characteristics of a molecule to forecast its behavior in a biological system.
The following tables summarize the predicted physicochemical and pharmacokinetic properties of this compound based on computational models.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Reference |
| Molecular Formula | C₂₀H₁₈O₁₁ | |
| Molecular Weight | 434.35 g/mol | |
| LogP (Octanol/Water Partition Coefficient) | 1.26 - 5.01 | [2] |
| Water Solubility | Moderate | [3] |
| Polar Surface Area (PSA) | 186.9 Ų | |
| Hydrogen Bond Donors | 7 | |
| Hydrogen Bond Acceptors | 11 |
Table 2: Predicted Pharmacokinetic Properties (ADME) of this compound
| ADME Parameter | Prediction | Reference |
| Absorption | ||
| Gastrointestinal (GI) Absorption | Low to Moderate | [3] |
| Caco-2 Permeability | Potentially Low | [4] |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Low / Non-permeant | [3] |
| Plasma Protein Binding | High (predicted for flavonoids) | |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of certain CYP isoforms (prediction) | |
| Excretion | ||
| Route of Elimination | Not determined (likely renal and biliary for flavonoid metabolites) | |
| Drug-Likeness | ||
| Lipinski's Rule of Five | Obeys the rule (good oral bioavailability predicted) | [2][5] |
| Bioavailability Score | Significant bioavailability suggested by in silico models | [3] |
Note: The predictions are based on various computational models and may not reflect the actual in vivo behavior of this compound.
Experimental Protocols for Quantification
While pharmacokinetic studies are lacking, several analytical methods have been developed for the quantification of this compound in plant extracts, which are foundational for future pharmacokinetic research.
-
Objective: To separate and quantify this compound in plant extracts.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase column, such as a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used, involving a mixture of an aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[6]
-
Detection: UV detection at a wavelength between 254 nm and 370 nm.[6]
-
Sample Preparation: Plant material is extracted with a suitable solvent (e.g., methanol, ethanol, or acetone). The extract is then filtered before injection into the HPLC system.
-
Quantification: A calibration curve is generated using a this compound standard of known concentrations to quantify the amount in the sample.
-
Objective: For the simultaneous quantification of this compound and other flavonoids in plant extracts.
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[7][8]
-
Mobile Phase: A mixture of solvents is used for development. A common system includes toluene, ethyl acetate, and formic acid in varying ratios (e.g., 5:4:1 v/v/v).[9]
-
Sample Application: Samples and standards are applied to the HPTLC plate as bands using an automated applicator.
-
Development: The plate is developed in a chromatographic chamber saturated with the mobile phase vapor.
-
Detection and Densitometry: After development, the plate is dried, and the bands are visualized under UV light (e.g., 254 nm or 366 nm). Densitometric scanning is performed to quantify the separated compounds.[8]
-
Quantification: The peak area of the sample is compared to the peak area of a known concentration of the this compound standard.[7]
Signaling Pathway Modulation
Recent research has indicated that this compound can modulate immune responses by influencing specific signaling pathways.
This compound has been shown to play a role in balancing the T-helper 1 (Th1) and T-helper 2 (Th2) immune responses, which are critical in allergic reactions and other immune-related conditions. The mechanism involves the modulation of the STAT1/T-bet and STAT6/GATA3 signaling pathways.[10]
-
Th2 Pathway Inhibition: In allergic responses, the Th2 pathway is often dominant, leading to the production of cytokines like IL-4, IL-5, and IL-13. This compound has been observed to suppress the phosphorylation of STAT6 and the expression of GATA3, which are key transcription factors for Th2 differentiation and cytokine production.[10]
-
Th1 Pathway Promotion: Conversely, this compound promotes the Th1 response, which is characterized by the production of IFN-γ. It achieves this by increasing the phosphorylation of STAT1 and the expression of T-bet, the master regulator of Th1 cell differentiation.[10]
This dual action suggests that this compound may have therapeutic potential in allergic diseases by shifting the immune response from a Th2-dominant to a more balanced or Th1-dominant state.
Mandatory Visualizations
Caption: this compound's modulation of Th1/Th2 pathways.
Caption: Workflow for HPTLC quantification of this compound.
Conclusion and Future Directions
The current understanding of this compound's pharmacokinetic profile is in its nascent stages, relying heavily on computational predictions. While these in silico studies suggest that this compound possesses some drug-like properties, they also indicate potential challenges, such as low to moderate gastrointestinal absorption. The lack of experimental in vivo and in vitro ADME data represents a significant knowledge gap that needs to be addressed to fully evaluate the therapeutic potential of this flavonoid.
Future research should prioritize:
-
In vitro ADME assays: Conducting Caco-2 permeability assays to experimentally determine intestinal absorption and investigating its metabolic stability using liver microsomes.
-
In vivo pharmacokinetic studies: Performing studies in animal models to determine key pharmacokinetic parameters such as bioavailability, half-life, Cmax, and clearance.
-
Metabolite identification: Identifying the major metabolites of this compound to understand its biotransformation pathways.
The development of robust analytical methods for the quantification of this compound provides a solid foundation for these future investigations. Furthermore, the elucidation of its role in modulating immune signaling pathways offers a compelling rationale for pursuing a more comprehensive understanding of its pharmacokinetics to unlock its therapeutic potential.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. mdpi.com [mdpi.com]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. researchgate.net [researchgate.net]
- 7. phcog.com [phcog.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound and Epigallocatechin Gallate Complex Modulate Th1 and Th2 Cytokine-Mediated Allergic Responses Through STAT1/T-bet and STAT6/GATA3 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bioavailability and Metabolism of Guaijaverin: A Technical Overview for Researchers
Introduction: Guaijaverin, chemically known as quercetin-3-O-α-L-arabinopyranoside, is a flavonoid predominantly found in the leaves of the guava plant (Psidium guajava).[1][2][3] It has garnered significant scientific interest for its potential therapeutic applications, including its anti-diabetic and antimicrobial properties.[4] A thorough understanding of its bioavailability and metabolic fate is crucial for the development of this compound as a potential therapeutic agent. This technical guide synthesizes the current knowledge on the absorption, distribution, metabolism, and excretion of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its pharmacokinetic profile.
Bioavailability of this compound
Direct pharmacokinetic studies detailing the oral bioavailability of isolated this compound in humans or animal models are not extensively available in the public domain. However, insights into its absorption can be extrapolated from studies on similar quercetin glycosides.
Intestinal Absorption
The absorption of flavonoids like this compound is largely influenced by their chemical structure, particularly the attached sugar moiety. As a quercetin glycoside, this compound's absorption is likely to follow one of two primary pathways in the small intestine:
-
Deglycosylation prior to absorption: A common route for flavonoid glycosides involves the enzymatic removal of the sugar molecule at the brush border of the intestinal epithelium. Enzymes such as lactase phlorizin hydrolase (LPH) can hydrolyze the glycosidic bond, releasing the quercetin aglycone.[5] This aglycone, being more lipophilic, can then be absorbed by passive diffusion across the enterocytes.
-
Direct transport of the glycoside: Some flavonoid glycosides can be absorbed intact via specific transporters. For instance, sodium-dependent glucose transporter 1 (SGLT1) has been implicated in the uptake of certain quercetin glucosides.[5] It is plausible that this compound may also utilize such transporters, although specific studies are needed for confirmation.
Once inside the enterocytes, quercetin can be subject to phase II metabolism before entering the systemic circulation.
Factors Influencing Bioavailability
The overall bioavailability of this compound is expected to be relatively low, a common characteristic of many polyphenolic compounds.[5] Factors that can influence its bioavailability include:
-
Solubility: The water solubility of this compound, influenced by its arabinose moiety, will affect its dissolution in the gastrointestinal fluids.
-
Metabolism: Extensive first-pass metabolism in the intestines and liver significantly reduces the amount of unchanged this compound reaching the systemic circulation.
-
Efflux Transporters: Efflux proteins, such as P-glycoprotein, located on the apical membrane of enterocytes, can actively pump absorbed compounds back into the intestinal lumen, thereby limiting their net absorption.[6]
Metabolism of this compound
Following absorption, this compound is expected to undergo extensive metabolism, primarily through phase II conjugation reactions. The liver is the main site of metabolism, although significant metabolic activity also occurs in the intestinal mucosa.
Phase I Metabolism
Phase I metabolism of flavonoids, which involves oxidation, reduction, and hydrolysis reactions, is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[7][8][9][10] While specific studies on this compound are lacking, its aglycone, quercetin, is known to be a substrate for various CYP isoforms. The extent to which this compound undergoes phase I metabolism before or after deglycosylation remains to be elucidated.
Phase II Metabolism
Phase II metabolism is the major metabolic pathway for flavonoids, resulting in the formation of more water-soluble conjugates that can be readily excreted.[11] The primary phase II reactions for this compound's aglycone, quercetin, are glucuronidation and sulfation.[11][12]
-
Glucuronidation: This process involves the conjugation of glucuronic acid to the hydroxyl groups of the flavonoid, catalyzed by UDP-glucuronosyltransferases (UGTs).[13][14] Glucuronidation is a high-capacity, low-affinity pathway.
-
Sulfation: Sulfation involves the transfer of a sulfonate group, catalyzed by sulfotransferases (SULTs).[11][12] This is generally a low-capacity, high-affinity pathway.
The resulting glucuronide and sulfate conjugates of quercetin are the primary forms found in plasma and urine following the consumption of quercetin-containing foods or supplements. It is highly probable that this compound, after deglycosylation, follows a similar metabolic fate.
Experimental Protocols for Studying Bioavailability and Metabolism
A variety of in vitro and in vivo models are employed to investigate the pharmacokinetic properties of compounds like this compound.
In Vitro Models
The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for predicting the intestinal absorption of drugs.[15][16] When cultured on semi-permeable membranes, these cells differentiate to form a monolayer with tight junctions, mimicking the barrier function of the intestinal epithelium.[16][17]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer. The integrity of the monolayer is typically assessed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study: this compound is added to the apical (AP) side of the monolayer, and samples are collected from the basolateral (BL) side at various time points to determine the apical-to-basolateral permeability (Papp A-B). To assess active efflux, the compound is added to the basolateral side, and samples are collected from the apical side to determine the basolateral-to-apical permeability (Papp B-A).
-
Analysis: The concentration of this compound in the collected samples is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs and UGTs.[1][18][19][20][21] They are a standard tool for in vitro drug metabolism studies.
Methodology:
-
Incubation: this compound is incubated with liver microsomes (human, rat, or other species) in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions, UDPGA for UGT-mediated reactions) at 37°C.
-
Reaction Termination: The reaction is stopped at different time points by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Metabolite Identification: The samples are analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.
In Vivo Models
Animal models, most commonly rodents, are used to determine the in vivo pharmacokinetic parameters of a compound.
Methodology:
-
Administration: this compound is administered to the animals, typically via oral gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound and its metabolites is determined using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which provides a measure of total drug exposure.[22][23]
Visualizations
Logical Flow of this compound Absorption and Metabolism
Caption: Proposed pathway of this compound absorption and metabolism.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for studying this compound metabolism in vitro.
Quantitative Data Summary
Currently, there is a lack of specific quantitative pharmacokinetic data for pure this compound in the literature. The following table is a template that can be populated as data becomes available from future studies.
| Parameter | Value | Species/Model | Route of Administration | Reference |
| Cmax (Maximum Concentration) | - | - | - | - |
| Tmax (Time to Cmax) | - | - | - | - |
| AUC (Area Under the Curve) | - | - | - | - |
| Oral Bioavailability (%) | - | - | - | - |
| Papp (A-B) in Caco-2 (cm/s) | - | - | N/A | - |
| Papp (B-A) in Caco-2 (cm/s) | - | - | N/A | - |
| Efflux Ratio in Caco-2 | - | - | N/A | - |
| In Vitro Half-life (microsomes) | - | - | N/A | - |
Conclusion and Future Directions
While this compound shows promise as a bioactive compound, a significant knowledge gap exists regarding its precise bioavailability and metabolic profile. Based on the behavior of structurally related flavonoids, it is anticipated that this compound has low oral bioavailability due to limited absorption and extensive first-pass metabolism, primarily through deglycosylation followed by glucuronidation and sulfation of the resulting quercetin aglycone.
Future research should focus on conducting rigorous pharmacokinetic studies using purified this compound in both preclinical animal models and human subjects. Such studies are essential to determine its absorption, distribution, metabolism, and excretion profile, which will be critical for establishing its therapeutic potential and for the rational design of future clinical trials. Furthermore, detailed in vitro metabolism studies using human liver microsomes and recombinant enzymes will help to identify the specific enzymes involved in its biotransformation and to assess the potential for drug-drug interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound -- a plant flavonoid as potential antiplaque agent against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Psidium guajava: A Review on Its Pharmacological and Phytochemical Constituents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Bioavailability of Quercetin [foodandnutritionjournal.org]
- 6. academicjournals.org [academicjournals.org]
- 7. Pharmacokinetic Interactions of Herbs with Cytochrome P450 and P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme Activity of Natural Products on Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cmax/AUC is a clearer measure than Cmax for absorption rates in investigations of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. quora.com [quora.com]
The Ethnobotanical Compendium of Guaijaverin-Containing Flora: A Technical Guide to Traditional Uses and Pharmacological Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guaijaverin, a flavonoid glycoside, is a significant bioactive constituent found predominantly in Psidium guajava (common guava). Traditionally, various parts of the guava plant have been utilized in ethnobotanical practices across the globe to treat a spectrum of ailments, most notably gastrointestinal disorders such as diarrhea and dysentery, as well as inflammatory conditions. This technical guide provides a comprehensive overview of the traditional medicinal applications of this compound-containing plants, supported by quantitative data, detailed experimental protocols for its extraction and pharmacological evaluation, and elucidated signaling pathways through which it exerts its therapeutic effects. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, facilitating the translation of traditional knowledge into modern therapeutic applications.
Traditional Medicinal Uses of Psidium guajava
Psidium guajava L., a member of the Myrtaceae family, is the most well-documented plant containing this compound.[1][2][3] Various parts of the plant, including the leaves, fruits, bark, and roots, have been employed in traditional medicine systems worldwide.[2]
The leaves are the most commonly used part for medicinal preparations.[2] Traditional applications are diverse and geographically varied:
-
Gastrointestinal Disorders: Decoctions and infusions of guava leaves are widely used to treat diarrhea, dysentery, stomach ache, and gastroenteritis.[4] This is one of the most consistent uses across different cultures.
-
Anti-inflammatory and Analgesic: Guava leaf extracts are traditionally used to manage inflammatory conditions like rheumatism and to alleviate pain, such as toothaches.[2]
-
Antimicrobial and Antiseptic: The leaves are applied topically to wounds and ulcers to prevent infection and promote healing.[2] They are also used as a gargle for oral hygiene and to treat mouth sores.
-
Metabolic Disorders: In some traditional practices, guava leaf tea is consumed to help manage diabetes.[1]
-
Respiratory Ailments: Infusions of the leaves are also used to treat coughs.[2]
The fruit is consumed for its nutritional value and is also used to treat diarrhea. The roots and bark have been traditionally used for their astringent properties in treating diarrhea and dysentery.[2]
Quantitative Analysis of this compound and Related Compounds
While a precise concentration of this compound can vary depending on the cultivar, geographical location, and extraction method, studies have begun to quantify the flavonoid content in Psidium guajava leaves. The total flavonoid content in guava leaf extracts has been reported to range from 29.66 to 92.38 mg Quercetin Equivalents (QE) per gram of dry extract.[2] One study that quantified major phenolic compounds in a crude ethanol extract of guava leaves identified this compound as a major component.[5]
| Compound Class | Plant Part | Reported Concentration/Content | Reference(s) |
| Total Flavonoids | Leaves | 29.66 - 92.38 mg QE/g dry extract | [2] |
| Total Phenols | Leaves | 53.24 to 310.98 mg GAE/g | [6] |
| Quercetin | Leaves | 0.181 – 0.393 % | [7][8] |
| This compound | Leaves | Identified as a major phenolic component in ethanol extracts | [5] |
| Lycopene (in fruit) | Fruit Pulp | 0.04 to 4.04 mg/100 g | [2] |
Experimental Protocols
Extraction and Isolation of this compound
This protocol describes a general method for the extraction and isolation of flavonoids, including this compound, from Psidium guajava leaves.
3.1.1. Materials and Equipment
-
Dried, powdered Psidium guajava leaves
-
Methanol (analytical grade)
-
Ethyl acetate (analytical grade)
-
n-Hexane (analytical grade)
-
Distilled water
-
Rotary evaporator
-
Soxhlet apparatus (optional, for continuous extraction)
-
Chromatography column
-
Silica gel (for column chromatography)
-
TLC plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Beakers, flasks, and other standard laboratory glassware
3.1.2. Extraction Procedure [5][9]
-
Maceration:
-
Soak 100 g of dried, powdered guava leaves in 1 L of methanol at room temperature for 48-72 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at 40-50°C to obtain the crude methanol extract.
-
-
Fractionation:
-
Suspend the crude methanol extract in distilled water.
-
Perform liquid-liquid partitioning successively with n-hexane and then ethyl acetate.
-
Collect the ethyl acetate fraction, which will be enriched with flavonoids.
-
Evaporate the ethyl acetate under reduced pressure to yield the flavonoid-rich fraction.
-
3.1.3. Isolation by Column Chromatography [9][10]
-
Column Packing: Prepare a silica gel slurry in n-hexane and pack it into a chromatography column.
-
Sample Loading: Dissolve the flavonoid-rich ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect the eluting fractions and monitor them by Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under a UV lamp.
-
Pooling and Purification: Combine the fractions that show a similar TLC profile to that of a this compound standard. Further purification can be achieved by repeated column chromatography or preparative HPLC.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a validated HPLC-UV method for the quantification of this compound in guava leaf extracts.
3.2.1. Instrumentation and Conditions [3][5]
-
HPLC System: A system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
3.2.2. Preparation of Standard and Sample Solutions
-
Standard Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in methanol to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Solution: Accurately weigh the dried guava leaf extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.
3.2.3. Analysis and Quantification
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution and record the peak area for this compound.
-
Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
In-vitro Anti-inflammatory Activity: Protein Denaturation Assay
This assay assesses the ability of a substance to inhibit protein denaturation, a hallmark of inflammation.[4][11][12][13]
3.3.1. Materials
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Test sample (this compound or plant extract)
-
Reference drug (e.g., Diclofenac sodium)
-
UV-Visible Spectrophotometer
-
Prepare a reaction mixture containing 0.5 mL of 1% w/v BSA or egg albumin solution and 0.1 mL of the test sample at various concentrations.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
Cool the mixture to room temperature.
-
Measure the absorbance (turbidity) at 660 nm.
-
A control is prepared without the test sample. The reference drug is used as a positive control.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
Antimicrobial Activity: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism.[1][14][15][16][17]
3.4.1. Materials
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test sample (this compound or plant extract)
-
Positive control antibiotic
-
Resazurin solution (as an indicator of cell viability, optional)
3.4.2. Procedure [14][15][16][17]
-
Dispense 100 µL of broth into each well of a 96-well plate.
-
Add 100 µL of the test sample at its highest concentration to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Add 10 µL of the inoculum to each well, except for the sterility control well.
-
Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the test sample that completely inhibits visible growth of the microorganism. If using an indicator like resazurin, a color change will indicate growth.
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Signaling Pathways
This compound and other flavonoids in Psidium guajava exert their anti-inflammatory effects by modulating key signaling pathways.
4.1.1. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids, likely including this compound, have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[7][18][19][20][21]
4.1.2. STAT/GATA3 Signaling in Allergic Inflammation
In allergic responses, the differentiation of T helper cells is crucial. This compound has been shown to modulate the balance between Th1 and Th2 cells by influencing the STAT/GATA3 signaling pathway. It can suppress the phosphorylation of STAT6 and the expression of GATA3, a key transcription factor for Th2 differentiation, thereby reducing the production of Th2 cytokines like IL-4 and IL-5. Concurrently, it can enhance the phosphorylation of STAT1 and the expression of T-bet, promoting a Th1 response.[22][23][24][25][26][27]
Antimicrobial Mechanism of Action
The antimicrobial activity of this compound and other flavonoids is attributed to their ability to disrupt bacterial cell integrity. The proposed mechanism involves the interaction of these compounds with the bacterial cell membrane, leading to increased permeability and leakage of intracellular components such as ions and nucleic acids. This disruption ultimately leads to bacterial cell death.[28][29][30][31]
Conclusion
Psidium guajava, a plant rich in this compound, holds a significant place in traditional medicine due to its wide range of therapeutic properties, particularly in treating gastrointestinal and inflammatory ailments. The scientific validation of these traditional uses is progressively being established through phytochemical analysis and pharmacological studies. The data and protocols presented in this guide offer a foundational framework for researchers to further explore the therapeutic potential of this compound. Elucidation of its mechanisms of action on signaling pathways like NF-κB and STAT/GATA3 provides a molecular basis for its observed effects and opens avenues for the development of novel therapeutic agents. Further research focusing on the clinical efficacy and safety of this compound and its derivatives is warranted to translate its traditional promise into evidence-based modern medicine.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etflin.com [etflin.com]
- 4. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dial.uclouvain.be [dial.uclouvain.be]
- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phcog.com [phcog.com]
- 9. allstudyjournal.com [allstudyjournal.com]
- 10. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) [mdpi.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. 2.3. In Vitro Assay [bio-protocol.org]
- 13. medwinpublishers.com [medwinpublishers.com]
- 14. researchgate.net [researchgate.net]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. globalsciencebooks.info [globalsciencebooks.info]
- 19. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. GATA-3 suppresses Th1 development by downregulation of Stat4 and not through effects on IL-12Rbeta2 chain or T-bet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. GATA3 interacts with and stabilizes HIF-1α to enhance cancer cell invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. GATA3 as a master regulator for interactions of tumor-associated macrophages with high-grade serous ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Physical interaction of STAT1 isoforms with TGF-β receptors leads to functional crosstalk between two signaling pathways in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Selective STAT protein degradation induced by paramyxoviruses requires both STAT1 and STAT2 but is independent of alpha/beta interferon signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 29. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 30. Solid-State NMR Investigation of the Membrane-Disrupting Mechanism of Antimicrobial Peptides MSI-78 and MSI-594 Derived from Magainin 2 and Melittin - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Antibacterial activity and mechanism of Stevia extract against antibiotic-resistant Escherichia coli by interfering with the permeability of the cell wall and the membrane - PMC [pmc.ncbi.nlm.nih.gov]
Guaijaverin: A Technical Guide to its Role in Plant Defense Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Guaijaverin (quercetin-3-O-α-L-arabinopyranoside) is a flavonoid glycoside found in various plants, notably in the leaves of guava (Psidium guajava). While extensive research has highlighted its antimicrobial properties against human pathogens, its specific role in the intricate network of plant defense mechanisms is an emerging area of study. This technical guide synthesizes the current understanding of this compound's involvement in plant immunity, drawing upon the broader knowledge of its aglycone, quercetin, and other related flavonoids. This document provides an in-depth analysis of its potential modes of action, relevant signaling pathways, quantitative data on its bioactivity, and detailed experimental protocols for its investigation.
This compound and its Bioactivity
This compound's primary recognized role in a non-plant context is its antibacterial activity. This provides a foundation for understanding its potential to inhibit the growth of plant pathogens.
Quantitative Data on Antimicrobial Activity
While data on this compound's efficacy against specific plant pathogens is limited, its activity against human pathogens has been quantified. These values demonstrate its inherent antimicrobial potential.
| Organism | Strain | Bioassay | Result | Reference |
| Streptococcus mutans | MTCC 1943 | Minimum Inhibitory Concentration (MIC) | 4 mg/mL | [1] |
| Streptococcus mutans | CLSM 001 | Minimum Inhibitory Concentration (MIC) | 2 mg/mL | [1] |
| Candida albicans & Candida tropicalis | - | IC50 | 1803.02 - 5623.41 µg/mL | [2] |
Putative Role in Plant Defense Mechanisms
Based on the known functions of flavonoids, particularly quercetin, in plant immunity, this compound is likely involved in a multi-pronged defense strategy. This includes direct antimicrobial action and the elicitation of endogenous plant defense responses.
Direct Antimicrobial Action
This compound may directly inhibit the growth of pathogenic fungi and bacteria through mechanisms such as membrane disruption and enzyme inactivation, similar to its aglycone, quercetin.
Elicitation of Plant Defense Responses
Flavonoids are known to act as signaling molecules that can trigger a state of heightened defense readiness in plants, a phenomenon known as priming or systemic acquired resistance (SAR).[3][4][5] this compound likely contributes to this by modulating key defense signaling pathways.
Signaling Pathways in Plant Defense
The interaction of this compound with plant cells is anticipated to trigger a cascade of signaling events, primarily involving Reactive Oxygen Species (ROS), Salicylic Acid (SA), and Jasmonic Acid (JA) pathways.
Reactive Oxygen Species (ROS) Burst
An early response to pathogen recognition or elicitor treatment is a rapid and transient production of ROS, known as the oxidative burst.[6] Flavonoids have been shown to induce this ROS burst, which serves as a signal to activate downstream defense responses.
Figure 1: Proposed pathway for this compound-induced ROS burst.
Salicylic Acid (SA) and Jasmonic Acid (JA) Pathways
Salicylic acid and jasmonic acid are key phytohormones that regulate plant defense against biotrophic and necrotrophic pathogens, respectively. Flavonoids can influence the biosynthesis and signaling of both SA and JA, leading to the expression of pathogenesis-related (PR) genes and the accumulation of antimicrobial compounds.
Figure 2: Interplay of this compound with SA and JA signaling pathways.
Experimental Protocols
The following protocols are foundational for investigating the role of this compound in plant defense.
Extraction and Quantification of this compound
Objective: To extract and quantify this compound from plant tissue.
Methodology: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of flavonoids.
-
Extraction:
-
Homogenize 1g of fresh plant tissue in 10 mL of 80% methanol.
-
Sonicate for 30 minutes and then centrifuge at 10,000 x g for 15 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm or 370 nm.
-
Quantification: Compare the peak area of the sample with a standard curve of purified this compound.
-
Figure 3: Workflow for this compound extraction and HPLC quantification.
In Vitro Antifungal Assay
Objective: To determine the direct antifungal activity of this compound against a plant pathogenic fungus.
Methodology: Broth microdilution assay.
-
Prepare a spore suspension of the target fungus (e.g., Botrytis cinerea) in a suitable broth (e.g., Potato Dextrose Broth) to a concentration of 1 x 10^5 spores/mL.
-
In a 96-well microplate, prepare serial dilutions of this compound in the broth.
-
Add the spore suspension to each well.
-
Include a positive control (commercial fungicide) and a negative control (solvent only).
-
Incubate at 25°C for 48-72 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible fungal growth.
Measurement of ROS Burst
Objective: To measure the production of ROS in plant tissue treated with this compound.
Methodology: Luminol-based chemiluminescence assay.[6][7]
-
Excise leaf discs (e.g., 4 mm diameter) from healthy plants and float them in water overnight in a 96-well plate.
-
Replace the water with a solution containing luminol, horseradish peroxidase (HRP), and the desired concentration of this compound.
-
Immediately measure the chemiluminescence using a plate reader over a period of 60-90 minutes.
-
The intensity of the light emitted is proportional to the amount of ROS produced.
Peroxidase (POD) Activity Assay
Objective: To measure the activity of the defense-related enzyme peroxidase in plant tissue treated with this compound.
Methodology: Spectrophotometric assay using guaiacol as a substrate.[8]
-
Homogenize plant tissue in a suitable buffer (e.g., phosphate buffer, pH 7.0) and centrifuge to obtain the crude enzyme extract.
-
Prepare a reaction mixture containing the enzyme extract, guaiacol, and hydrogen peroxide (H₂O₂).
-
Measure the increase in absorbance at 470 nm over time, which corresponds to the oxidation of guaiacol by peroxidase.
-
Calculate the enzyme activity based on the rate of change in absorbance.
Gene Expression Analysis by qRT-PCR
Objective: To quantify the expression of defense-related genes (e.g., PR-1, PAL) in response to this compound treatment.
Methodology: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR).[9][10]
-
Treat plants with this compound and collect tissue samples at different time points.
-
Extract total RNA from the samples and synthesize complementary DNA (cDNA).
-
Perform qRT-PCR using gene-specific primers for the target defense genes and a reference gene (e.g., Actin).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Conclusion and Future Directions
This compound, as a quercetin glycoside, holds significant promise as a key player in plant defense mechanisms. While direct evidence is still being gathered, its known antimicrobial properties and the well-established role of related flavonoids in plant immunity provide a strong basis for its involvement in direct pathogen inhibition and the elicitation of systemic defense responses through the modulation of ROS, SA, and JA signaling pathways.
Future research should focus on:
-
Screening the activity of pure this compound against a broad range of plant pathogens to determine its spectrum of activity and IC50 values.
-
Conducting in planta studies to quantify the induction of defense enzymes and the expression of PR genes in response to this compound treatment.
-
Utilizing metabolomic and transcriptomic approaches to elucidate the precise molecular targets and signaling cascades affected by this compound in plants.
A deeper understanding of this compound's role in plant defense will not only advance our knowledge of plant-pathogen interactions but also open avenues for the development of novel, natural-product-based strategies for crop protection.
References
- 1. This compound -- a plant flavonoid as potential antiplaque agent against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenolic composition and medicinal usage of Psidium guajava Linn.: Antifungal activity or inhibition of virulence? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vegetables.bayer.com [vegetables.bayer.com]
- 4. systemic-acquired-resistance-50-years-after-discovery-moving-from-the-lab-to-the-field - Ask this paper | Bohrium [bohrium.com]
- 5. Systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Measurement of Pattern-Triggered ROS Burst as an Early Immune Response in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Localized Changes in Peroxidase Activity Accompany Hydrogen Peroxide Generation during the Development of a Nonhost Hypersensitive Reaction in Lettuce - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection and validation of reference genes for normalizing qRT‒PCR gene expression studies in Colletotrichum gloeosporioides and interaction with the guava plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Selection and Evaluation of Candidate Reference Genes for Quantitative Real-Time PCR in Aboveground Tissues and Drought Conditions in Rhododendron Delavayi [frontiersin.org]
Potential Therapeutic Targets of Guaijaverin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaijaverin, a flavonoid glycoside (quercetin 3-O-arabinoside) found in high concentrations in the leaves of the guava plant (Psidium guajava L.), has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2] Traditionally used in folk medicine for various ailments, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic potential.[3][4] This technical guide provides an in-depth overview of the identified and potential therapeutic targets of this compound, with a focus on its anti-inflammatory, anti-cancer, anti-diabetic, and antiviral properties. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental methodologies and a summary of quantitative data to facilitate further investigation into this multifaceted compound.
Anti-inflammatory and Anti-Allergic Effects
This compound has demonstrated significant anti-inflammatory and anti-allergic properties by modulating key signaling pathways and inflammatory mediators.[1][5]
Modulation of T-helper Cell Differentiation
This compound plays a crucial role in balancing the T-helper 1 (Th1) and T-helper 2 (Th2) cell responses, which is critical in allergic reactions.[6] It achieves this by targeting the STAT/GATA3 and STAT/T-bet signaling pathways.[6]
-
Inhibition of Th2 Response: this compound suppresses the phosphorylation of STAT6 and the expression of GATA3, a master regulator of Th2 differentiation. This leads to a decrease in the production of Th2 cytokines such as IL-4 and IL-5.[6]
-
Promotion of Th1 Response: Conversely, this compound enhances the phosphorylation of STAT1 and the expression of T-bet, the key transcription factor for Th1 differentiation. This results in an increased production of the Th1 cytokine IFN-γ.[6]
References
- 1. Analysis of Cell Viability by the alamarBlue Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. allevi3d.com [allevi3d.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SG [thermofisher.com]
Methodological & Application
Application Notes and Protocols for Guaijaverin Extraction from Psidium guajava Leaves
Audience: Researchers, scientists, and drug development professionals.
Introduction
Psidium guajava L., commonly known as guava, is a plant rich in various bioactive compounds, with its leaves being a significant source of flavonoids, phenolics, and other phytochemicals.[1][2][3][4] Among these, guaijaverin (quercetin 3-O-α-L-arabinopyranoside) has garnered attention for its potential therapeutic properties, including antioxidant, antimicrobial, anti-inflammatory, and antidiabetic activities.[1][5][6] This document provides detailed protocols for the extraction, purification, and quantification of this compound from guava leaves, tailored for research and drug development applications.
Data Presentation
Table 1: Comparison of Extraction Methods and Solvents for Bioactive Compounds from Psidium guajava Leaves
| Extraction Method | Solvent | Key Findings | Reference |
| Maceration | Ethanol (pure), Methanol (pure), Hydroethanol (various ratios), Water | 50% hydroethanolic solvent was most effective for extracting phenolic compounds with high antioxidant activity. | [5] |
| Boiling | Distilled Water | Aqueous extraction is a common method for preparing traditional remedies and releasing bioactive components. | [1][4] |
| Solvent Extraction (SE) | 60% Ethanol/Water (ET), Distilled Water (DW) | ET showed higher total phenolic and flavonoid content and antioxidant activity than DW. SE was the most effective method compared to MAE and UAE. | [7] |
| Microwave-Assisted Extraction (MAE) | 60% Ethanol/Water, Distilled Water | Less effective than Solvent Extraction for total phenolic and flavonoid content. | [7] |
| Ultrasound-Assisted Extraction (UAE) | 60% Ethanol/Water, Distilled Water | Less effective than Solvent Extraction for total phenolic and flavonoid content. | [7] |
| Soxhlet Extraction | Methanol | Resulted in the extract with the highest reducing power (FRAP and Folin-Ciocalteu assays). | [8] |
| Maceration | 90% (v/v) aqueous methanol | Used as an initial step for the isolation of several flavonoid glycosides, including this compound. | [9] |
Table 2: Quantitative Data on Psidium guajava Leaf Extracts
| Parameter | Value | Extraction Conditions | Reference |
| Extraction Yield | 19.89 ± 0.20% | 70% Ethanol | [10] |
| Total Phenolic Content | 117.21 ± 2.05 mg GAE/g extract | 70% Ethanol | [10] |
| Total Flavonoid Content | 128.10 ± 1.39 mg EGCGE/g extract | 70% Ethanol | [10] |
| Antioxidant Activity (DPPH) | 444.05 ± 1.01 mg TE/g extract | 70% Ethanol | [10] |
| Antioxidant Activity (ABTS) | 424.80 ± 31.05 mg TE/g extract | 70% Ethanol | [10] |
| This compound Yield | 12.1 mg | From 130g dried leaves, via methanol extraction and subsequent purification. | [9] |
Experimental Protocols
Protocol 1: Solvent Extraction and Initial Fractionation
This protocol describes a robust method for obtaining a this compound-enriched fraction from dried guava leaves using solvent extraction followed by liquid-liquid partitioning.
1. Materials and Reagents:
- Dried and powdered Psidium guajava leaves
- 90% (v/v) aqueous methanol
- n-hexane
- Ethyl acetate
- Chloroform
- Demineralized water
- Rotary evaporator
- Filter paper (Whatman No. 4 or equivalent)
- Separatory funnel
2. Procedure:
- Maceration: Macerate 130 g of milled, dried guava leaves with 1.3 L of 90% (v/v) aqueous methanol at room temperature. Repeat the extraction three times.[9]
- Concentration: Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a residue.
- Suspension: Suspend the resulting residue in demineralized water.[9]
- Hydrophobic Compound Removal: Perform liquid-liquid partitioning by successively extracting the aqueous suspension with n-hexane and then chloroform to remove hydrophobic materials.[9] Collect and discard the organic layers.
- Ethyl Acetate Fractionation: Extract the remaining aqueous phase with ethyl acetate.[9][11] This step is crucial as flavonoids like this compound will partition into the ethyl acetate layer.
- Final Concentration: Concentrate the ethyl acetate-soluble fraction under reduced pressure to yield a dried, powdered extract enriched with this compound.[9][11]
Protocol 2: Purification of this compound by Column Chromatography
This protocol details the purification of this compound from the enriched ethyl acetate fraction using column chromatography.
1. Materials and Reagents:
- Dried ethyl acetate fraction from Protocol 1
- Silica gel for column chromatography
- Solvent system: Chloroform and Methanol (gradient elution)
- Thin-Layer Chromatography (TLC) plates
- High-Performance Liquid Chromatography (HPLC) system
2. Procedure:
- Column Preparation: Prepare a silica gel column packed with an appropriate non-polar solvent.
- Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase solvent and load it onto the column.
- Gradient Elution: Elute the column with a gradient of increasing polarity, starting with a high percentage of chloroform and gradually increasing the percentage of methanol. A suggested gradient could be from 94% chloroform/6% methanol to more polar mixtures.[11]
- Fraction Collection: Collect fractions of the eluate.
- Monitoring by TLC/HPLC: Monitor the collected fractions using TLC and HPLC to identify those containing this compound.[11] A known this compound standard should be used for comparison.
- Isolation: Combine the fractions that show a high concentration of this compound and concentrate them to obtain the purified compound. One study successfully isolated this compound using HPLC with 45% methanol containing 0.1% TFA as the mobile phase.[9]
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathway
This compound, along with other flavonoids from Psidium guajava, has been identified as a potential inhibitor of aldose reductase, an enzyme implicated in diabetic complications.
Caption: this compound's inhibitory action on the Aldose Reductase pathway.
References
- 1. Extraction of bioactive compounds from Psidium guajava leaves and its utilization in preparation of jellies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Guava (Psidium guajava L.) Leaves: Nutritional Composition, Phytochemical Profile, and Health-Promoting Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. Study to find the best extraction solvent for use with guava leaves (Psidium guajava L.) for high antioxidant efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fishing the Targets of Bioactive Compounds from Psidium guajava L. Leaves in the Context of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Guava (Psidium guajava L.) Leaf Extract as Bioactive Substances for Anti-Androgen and Antioxidant Activities [mdpi.com]
- 11. WO2015136454A1 - Water soluble psidium guajava leaf extract having standardized phytochemicals - Google Patents [patents.google.com]
Application Notes & Protocols: High-Yield Isolation and Purification of Guaijaverin
Abstract
Guaijaverin (quercetin-3-O-α-L-arabinopyranoside), a flavonoid found in the leaves of Psidium guajava (guava), has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antidiabetic, and antimicrobial properties.[1][2][3][4] This document provides detailed application notes and optimized protocols for the high-yield isolation and purification of this compound from guava leaves, intended for researchers, scientists, and professionals in drug development. The methodologies described herein are compiled from established scientific literature to ensure reproducibility and efficiency.
Introduction
Psidium guajava leaves are a rich source of various bioactive phytochemicals, with flavonoids such as quercetin and its glycosides, like this compound, being prominent constituents.[1][4][5] The therapeutic potential of this compound necessitates robust and efficient methods for its extraction and purification to facilitate further research and development. This application note outlines a comprehensive workflow from raw plant material processing to the isolation of high-purity this compound, including methods for characterization and quantification.
Data Presentation
Table 1: Comparison of Extraction Solvents for Total Flavonoid Content from Psidium guajava Leaves
| Solvent System | Extraction Method | Total Flavonoid Content (mg QE/g) | Reference |
| 70% Ethanol | Maceration | 29.66 - 92.38 | [6] |
| Water | Decoction | 749.42 µg RE/mg (equivalent to 74.94 mg RE/g) | [6] |
| Methanol | Maceration | Not explicitly quantified for total flavonoids | [5][7] |
| Ethanol | Maceration | Not explicitly quantified for total flavonoids | [7] |
Note: QE = Quercetin Equivalents; RE = Rutin Equivalents. The yield can vary based on the cultivar, geographical location, and harvesting time of the plant material.
Table 2: Chromatographic Conditions for the Analysis and Purification of this compound
| Technique | Stationary Phase | Mobile Phase | Detection | Reference |
| HPTLC | Silica gel 60 F254 | Toluene:Ethyl Acetate:Formic Acid (5:5:0.3 v/v/v) | 254 nm and Visible Light | [8] |
| HPLC | C18 column (e.g., Hypersil ODS, 4 x 125 mm) | Gradient: Water (1% Acetic Acid) and Acetonitrile | UV-Vis | [8][9][10] |
| Preparative HPLC | Cosmosil 5C18-MS column (10 x 250 mm) | 50% aqueous Methanol with 0.1% TFA | UV-Vis | [11][12] |
Experimental Protocols
Protocol 1: Extraction of Crude Flavonoid-Rich Fraction
This protocol describes the initial extraction of a flavonoid-rich fraction from dried guava leaves.
1. Materials and Equipment:
- Dried and powdered leaves of Psidium guajava
- 90% (v/v) aqueous methanol[12]
- n-hexane
- Chloroform
- Ethyl acetate
- Rotary evaporator
- Filtration apparatus (e.g., Whatman filter paper No. 4)
- Shaker or sonicator
2. Procedure:
- Macerate the dried leaf powder (100 g) with 1 L of 90% aqueous methanol at room temperature with periodic shaking for 72 hours.[5][12]
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator at 50°C to obtain a crude residue.
- Suspend the residue in distilled water (500 mL) and perform liquid-liquid partitioning.
- First, extract with n-hexane (3 x 300 mL) to remove non-polar compounds. Discard the n-hexane fraction.
- Subsequently, extract the aqueous phase with chloroform (3 x 300 mL) to remove less polar compounds. Discard the chloroform fraction.[12][13]
- Finally, extract the remaining aqueous phase with ethyl acetate (4 x 300 mL). The ethyl acetate fraction will contain this compound and other flavonoids.[12][13]
- Combine the ethyl acetate fractions and concentrate to dryness using a rotary evaporator. This yields the crude flavonoid-rich fraction.
Protocol 2: Purification of this compound using Column Chromatography
This protocol details the purification of this compound from the crude flavonoid-rich fraction.
1. Materials and Equipment:
- Crude flavonoid-rich fraction from Protocol 1
- Silica gel (60-120 mesh) for column chromatography
- Glass column
- Solvents for mobile phase (e.g., a gradient of chloroform and methanol)
- Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
- TLC developing chamber
- UV lamp for visualization
2. Procedure:
- Prepare a silica gel slurry in a non-polar solvent (e.g., chloroform) and pack the column.
- Dissolve the crude flavonoid-rich fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
- After drying, load the adsorbed sample onto the top of the prepared column.
- Elute the column with a solvent gradient, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
- Collect fractions of equal volume and monitor the separation using TLC. The mobile phase for TLC can be Toluene:Ethyl Acetate:Formic Acid (5:5:0.3 v/v/v).[8]
- Visualize the TLC plates under a UV lamp at 254 nm. This compound and related flavonoids will appear as dark spots.
- Pool the fractions containing the compound of interest (this compound) based on the TLC profiles.
- Concentrate the pooled fractions to obtain a semi-purified this compound fraction.
Protocol 3: High-Purity Isolation by Preparative HPLC
For obtaining high-purity this compound, preparative High-Performance Liquid Chromatography (HPLC) is recommended.
1. Materials and Equipment:
- Semi-purified this compound fraction from Protocol 2
- Preparative HPLC system with a UV-Vis detector
- C18 preparative column (e.g., Cosmosil 5C18-MS, 10 x 250 mm)[11][12]
- HPLC-grade methanol, water, and trifluoroacetic acid (TFA)
- 0.45 µm syringe filters
2. Procedure:
- Prepare the mobile phase: 50% aqueous methanol containing 0.1% TFA.[11][12]
- Dissolve the semi-purified this compound fraction in the mobile phase and filter through a 0.45 µm syringe filter.
- Set the flow rate of the preparative HPLC system (e.g., 2 mL/min).[11][12]
- Inject the sample onto the column and monitor the elution profile at a suitable wavelength (e.g., 254 nm or 372 nm).[9]
- Collect the peak corresponding to this compound.
- Concentrate the collected fraction under reduced pressure to remove the solvent.
- The resulting solid is high-purity this compound.
Protocol 4: Characterization of this compound
The identity and purity of the isolated this compound should be confirmed using analytical techniques.
1. High-Performance Liquid Chromatography (HPLC):
- Analyze the purified compound using an analytical HPLC system with a C18 column. A suitable mobile phase is a gradient of water with 0.5% ortho-phosphoric acid and methanol.[8][9] The retention time should be compared with a certified reference standard of this compound.
2. Mass Spectrometry (MS):
- Determine the molecular weight of the isolated compound using Mass Spectrometry, typically with an Electrospray Ionization (ESI) source.[1] This will help confirm the identity of this compound.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- For complete structural elucidation, ¹H NMR and ¹³C NMR spectroscopy should be performed. The spectral data should be compared with published values for this compound.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Putative Anti-inflammatory Signaling Pathway of this compound
Caption: Inhibition of inflammatory pathways by this compound.
Conclusion
The protocols outlined in this application note provide a comprehensive and systematic approach for the high-yield isolation and purification of this compound from Psidium guajava leaves. Adherence to these methodologies will enable researchers to obtain high-purity this compound for subsequent in-vitro and in-vivo studies, thereby facilitating the exploration of its full therapeutic potential. The provided workflow and pathway diagrams serve as valuable visual aids for understanding the experimental process and the compound's mechanism of action.
References
- 1. Extraction of bioactive compounds from Psidium guajava leaves and its utilization in preparation of jellies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethnobotany, phytochemistry, and biological activities of Psidium guajava in the treatment of diarrhea: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. The ethnobotanical, phytochemistry and pharmacological activities of <i>Psidium guajava</i> L. - Arabian Journal of Chemistry [arabjchem.org]
- 5. allstudyjournal.com [allstudyjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Study to find the best extraction solvent for use with guava leaves (Psidium guajava L.) for high antioxidant efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. etflin.com [etflin.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. doc-developpement-durable.org [doc-developpement-durable.org]
- 13. WO2015136454A1 - Water soluble psidium guajava leaf extract having standardized phytochemicals - Google Patents [patents.google.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Guaijaverin in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Guaijaverin, a bioactive flavonoid, in plant extracts, particularly from Psidium guajava (guava) leaves. This compound (quercetin 3-O-arabinoside) is recognized for its potential therapeutic properties, including antiplaque and antimicrobial activities.[1] The method described herein utilizes reverse-phase chromatography with UV detection, providing a reliable and reproducible protocol for quality control, phytochemical analysis, and standardization of herbal products containing this compound. This document provides comprehensive experimental protocols, method validation parameters, and illustrative workflows.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC grade Methanol, Acetonitrile, and Water.
-
Acids: HPLC grade Phosphoric acid or Acetic acid.[2]
-
Standards: this compound reference standard (purity ≥95%).
-
Filters: 0.22 µm or 0.45 µm syringe filters (e.g., Millipore) for sample and mobile phase filtration.[2]
-
Plant Material: Dried and powdered plant leaves (e.g., Psidium guajava).
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.
| Parameter | Recommended Condition |
| HPLC Column | C18 Reverse-Phase Column (e.g., Hypersil ODS, 4.0 x 125 mm, 5 µm particle size).[1] |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water. B: Acetonitrile. Alternative: Methanol can be used instead of Acetonitrile.[2] |
| Elution Mode | Gradient elution is recommended to resolve this compound from other matrix components. |
| Flow Rate | 1.0 mL/min.[1] |
| Column Temperature | 30-37°C.[2] |
| Detection Wavelength | UV detection at 254 nm, 280 nm, or 350-370 nm. A PDA detector can scan for the optimal wavelength.[1][3] |
| Injection Volume | 10-20 µL.[1] |
Preparation of Standard Solutions
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[3]
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol. These solutions will be used to construct the calibration curve.
Sample Preparation: Plant Extract
-
Drying and Grinding: Collect fresh plant leaves and shade-dry them until they are brittle. Grind the dried leaves into a fine powder using a mortar and pestle or a mechanical grinder.[4]
-
Extraction:
-
Accurately weigh about 1-2 g of the powdered leaf sample.
-
Perform extraction using a suitable solvent such as methanol, ethanol, or a hydroalcoholic mixture.[4] Soxhlet extraction or ultrasonication can be employed for efficient extraction.[5] For ultrasonication, mix the powder with the solvent (e.g., 1:10 w/v) and sonicate for 30-60 minutes.
-
-
Filtration and Dilution:
-
Centrifuge the mixture to pellet the solid material.
-
Filter the supernatant through a Whatman No. 42 filter paper, followed by a 0.45 µm or 0.22 µm syringe filter to remove fine particulates before HPLC injection.[1]
-
The extract may be appropriately diluted with the mobile phase or methanol to ensure the this compound concentration falls within the linear range of the calibration curve.
-
Data Presentation and Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[6]
Method Validation Parameters
-
Linearity: Assessed by injecting the calibration standards and plotting the peak area against concentration. A correlation coefficient (R²) value >0.995 is typically desired.[7][8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by comparing the chromatograms of a blank, the standard, and the plant extract to ensure no interfering peaks at the retention time of this compound.
-
Precision (Repeatability and Intermediate Precision): Expressed as the Relative Standard Deviation (%RSD) of a series of measurements. Intra-day and inter-day precision %RSD values should typically be less than 2-3%.[8]
-
Accuracy: Determined by a recovery study using the standard addition method. Percentage recovery should be within 95-105%.[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.[8][9]
Representative Quantitative Data
The following tables summarize typical validation parameters for flavonoid analysis and reported flavonoid content in Psidium guajava, which can serve as a reference.
Table 1: Typical HPLC Method Validation Parameters for Flavonoid Quantification.
| Parameter | Typical Value | Reference |
| Linearity (R²) | ≥ 0.996 | [8] |
| LOD | 0.3 - 1.0 µg/mL | [8] |
| LOQ | 1.0 - 3.0 µg/mL | [8] |
| Accuracy (% Recovery) | 97% - 107% | [8] |
| Precision (% RSD) | Intra-day: ≤1.5%, Inter-day: ≤2.5% | [8] |
Table 2: Example of Flavonoid Content Quantified in Psidium guajava Leaf Extracts.
| Phytochemical | Solvent | Content (% w/w or other units) | Reference |
| Total Flavonoids | Aqueous | 0.60 ± 0.40 % | [10] |
| Total Flavonoids | Methanol | 1.18 % (RE) | [11] |
| Naringin | Methanol/Water | Detected (RT: 7.13 min) | |
| Quercetin | Methanol/Water | Detected (RT: 2.527 min) |
Note: RE = Rutin Equivalents. The concentration of this compound can vary significantly based on the plant's origin, season, and extraction method used.[12]
Visualized Workflows and Diagrams
HPLC Quantification Workflow
The following diagram illustrates the complete workflow from sample collection to the final quantification of this compound.
Caption: Experimental workflow for this compound quantification.
Logical Diagram of an HPLC System
This diagram shows the logical relationship and flow path between the core components of an HPLC instrument.
References
- 1. etflin.com [etflin.com]
- 2. phcogj.com [phcogj.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
- 6. phcog.com [phcog.com]
- 7. researchgate.net [researchgate.net]
- 8. scienggj.org [scienggj.org]
- 9. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Analysis of Guaijaverin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaijaverin (quercetin-3-O-α-L-arabinopyranoside) is a flavonoid glycoside found in various plants, notably in the leaves of the guava tree (Psidium guajava)[1][2]. It is recognized for its potential therapeutic properties, including anti-inflammatory and anti-diarrheal effects. The analysis of this compound and its metabolites is crucial for pharmacokinetic studies, understanding its mechanism of action, and for the quality control of herbal preparations. This application note provides a detailed protocol for the quantitative analysis of this compound and its primary metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
The metabolism of this compound is expected to follow the general pathway of flavonoid glycosides. The primary metabolic steps involve the removal of the arabinose sugar moiety to form its aglycone, quercetin. Quercetin then undergoes extensive phase II metabolism, including glucuronidation, sulfation, and methylation, to form more water-soluble compounds that can be readily excreted.
Caption: Metabolic pathway of this compound.
Experimental Protocols
Sample Preparation: Plasma/Serum
This protocol is a general guideline and should be optimized for specific laboratory conditions.
Materials:
-
Plasma or serum samples
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS) solution (e.g., Isoquercitrin, 100 ng/mL in 50% ACN)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma/serum samples on ice.
-
Pipette 100 µL of the plasma/serum sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Plant Material (e.g., Guava Leaves)
Materials:
-
Dried and powdered plant material
-
Methanol, HPLC grade
-
Formic acid, LC-MS grade
-
Water, HPLC grade
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm, PVDF or PTFE)
Procedure:
-
Weigh 100 mg of the powdered plant material into a centrifuge tube.
-
Add 1 mL of 80% methanol containing 0.1% formic acid.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes.
-
Centrifuge at 10,000 x g for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Dilute the sample with the initial mobile phase if necessary before injection.
LC-MS/MS Method
The following parameters are provided as a starting point and should be optimized for the specific instrument used.
Liquid Chromatography
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Quantitative Data
The following table summarizes the proposed Multiple Reaction Monitoring (MRM) transitions for this compound and its potential metabolites. These values are based on the known fragmentation of quercetin and its glycosides and should be optimized for the specific instrument and conditions.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 433.1 | 301.0 | 100 | 30 | 20 |
| Quercetin | 301.0 | 151.0 | 100 | 35 | 25 |
| Quercetin-glucuronide | 477.1 | 301.0 | 100 | 35 | 22 |
| Quercetin-sulfate | 381.0 | 301.0 | 100 | 35 | 30 |
| Isorhamnetin | 315.0 | 300.0 | 100 | 35 | 25 |
| Isoquercitrin (IS) | 463.1 | 301.0 | 100 | 30 | 20 |
Experimental Workflow
The overall workflow for the analysis of this compound and its metabolites is depicted below.
References
Application Notes and Protocols for the Spectral Assignment of Guaijaverin
Abstract
This document provides a comprehensive guide to the ¹H-NMR and ¹³C-NMR spectral assignment of Guaijaverin (quercetin-3-O-α-L-arabinopyranoside), a flavonoid glycoside with significant biological activities. Detailed experimental protocols for sample preparation and NMR analysis are presented, along with a complete spectral data assignment in a tabular format. Additionally, visual diagrams generated using DOT language illustrate the chemical structure and the experimental workflow for spectral elucidation, catering to researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction
This compound, a quercetin glycoside, is a natural flavonoid found in various medicinal plants, notably in the leaves of guava (Psidium guajava). It has garnered scientific interest due to its potential therapeutic properties. Accurate structural elucidation is paramount for understanding its structure-activity relationships and for quality control in herbal medicine. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure of natural products like this compound. This application note details the complete ¹H and ¹³C-NMR spectral assignment and provides standardized protocols for its analysis.
Chemical Structure of this compound
The chemical structure of this compound consists of a quercetin aglycone linked to an α-L-arabinopyranoside moiety at the C-3 position. The standard numbering for the flavonoid and sugar rings is presented in the diagram below.
Caption: Chemical structure of this compound with atom numbering.
¹H and ¹³C-NMR Spectral Data
The ¹H and ¹³C-NMR spectral data for this compound were acquired in deuterated methanol (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal, and coupling constants (J) are in Hertz (Hz).
| Atom No. | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, Coupling Constant (J in Hz) |
| Quercetin Moiety | ||
| 2 | 157.2 | - |
| 3 | 134.8 | - |
| 4 | 178.6 | - |
| 5 | 161.5 | - |
| 6 | 98.2 | 6.10 (d, J=2.5) |
| 7 | 164.6 | - |
| 8 | 93.4 | 6.31 (d, J=2.5) |
| 9 | 157.2 | - |
| 10 | 104.7 | - |
| 1' | 123.1 | - |
| 2' | 115.2 | 7.65 (d, J=2.5) |
| 3' | 145.2 | - |
| 4' | 147.8 | - |
| 5' | 115.0 | 6.80 (d, J=10.0) |
| 6' | 120.7 | 7.55 (dd, J=10.0, 2.5) |
| Arabinopyranoside Moiety | ||
| 1'' | 101.8 | 5.18 (d, J=5.0) |
| 2'' | 71.6 | 3.75 (m) |
| 3'' | 70.8 | 3.50 (m) |
| 4'' | 66.0 | 3.80 (m) |
| 5'' | 64.2 | 3.55 (m) |
Data sourced from "Isolation of Antimicrobial Compounds from Guava (Psidium guajava L.) and their Structural Elucidation".[1]
Experimental Protocols
-
Extraction and Purification: this compound is typically isolated from plant material (e.g., guava leaves) through solvent extraction (e.g., with methanol or ethanol), followed by partitioning and chromatographic techniques such as column chromatography over silica gel or Sephadex LH-20 to obtain a pure sample.[2][3]
-
Sample Dissolution: For NMR analysis, accurately weigh approximately 5-10 mg of purified this compound.[4] Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry 5 mm NMR tube.[4][5]
-
Filtration (Optional but Recommended): To ensure a homogeneous solution and prevent line broadening in the NMR spectrum, it is advisable to filter the sample solution through a small plug of glass wool or a syringe filter directly into the NMR tube.[6]
-
Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument, equipped with a 5 mm probe.[1][7]
-
¹H-NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H-NMR spectrum.
-
Typical parameters include a 30° pulse width, a spectral width of approximately 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C-NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C-NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans is required compared to ¹H-NMR.
-
-
2D-NMR Spectroscopy for Structural Elucidation:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different structural fragments and determining the glycosylation site.
-
Workflow for Spectral Assignment
The logical process for assigning the NMR spectra of this compound is outlined in the following workflow diagram.
Caption: Workflow for the NMR spectral assignment of this compound.
Conclusion
The provided ¹H and ¹³C-NMR data, along with the detailed experimental protocols, offer a robust framework for the identification and structural confirmation of this compound. The application of 1D and 2D NMR techniques is essential for the complete and accurate assignment of all proton and carbon signals, which is fundamental for the quality control and further investigation of this pharmacologically relevant flavonoid glycoside. The structured presentation of data and workflows in this note aims to facilitate the research endeavors of scientists in natural product chemistry and drug development.
References
- 1. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. ukm.my [ukm.my]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
HPTLC fingerprinting analysis of Guaijaverin
An HPTLC (High-Performance Thin-Layer Chromatography) fingerprinting analysis of Guaijaverin offers a powerful method for the quality control and standardization of herbal medicines, particularly those derived from guava leaves (Psidium guajava). This compound, a flavonoid and an arabinoside of quercetin, is a significant bioactive compound found in guava leaves.[1] This application note provides a detailed protocol for the HPTLC fingerprinting of this compound, designed for researchers, scientists, and professionals in drug development.
Application Notes
Introduction
This compound (quercetin 3-O-α-L-arabinopyranoside) is a flavonoid glycoside with various reported pharmacological activities, including antioxidant and antibacterial properties.[2][3] As a key bioactive marker in Psidium guajava extracts, its qualitative and quantitative analysis is crucial for ensuring the efficacy and consistency of related herbal products. HPTLC fingerprinting serves as a simple, rapid, and cost-effective technique for the analysis of complex herbal extracts. It allows for the simultaneous analysis of multiple samples and provides a characteristic fingerprint that can be used for identification, authentication, and quality assessment.
Principle of HPTLC Fingerprinting
HPTLC is a sophisticated form of thin-layer chromatography that offers better resolution, sensitivity, and reproducibility. The principle lies in the differential migration of components of a mixture through a stationary phase (a layer of adsorbent like silica gel on a plate) under the influence of a mobile phase (a solvent system). The separation is based on the principles of adsorption and partition. For fingerprinting, the resulting chromatogram, with its characteristic pattern of bands for a specific extract, is used as a unique identifier. Densitometric scanning of the chromatogram allows for the quantification of specific analytes like this compound by comparing the peak area with that of a standard.
Experimental Protocols
1. Materials and Reagents
-
Standard: this compound (purity ≥ 98%)
-
Plant Material: Dried powdered leaves of Psidium guajava
-
Solvents: Methanol, Ethyl acetate, Toluene, Formic acid (all analytical grade)
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm)
-
Derivatization Reagent: Anisaldehyde-sulfuric acid reagent
2. Instrumentation
-
HPTLC system equipped with:
-
Linomat 5 or Automatic TLC Sampler (ATS 4)
-
TLC Scanner 3 or 4
-
Twin Trough Chamber (20 x 10 cm)
-
TLC Plate Heater
-
Photo-documentation system (Reprostar)
-
winCATS or visionCATS software
-
3. Preparation of Standard and Sample Solutions
-
Standard Solution: Accurately weigh 10 mg of this compound standard and dissolve it in 10 ml of methanol to obtain a stock solution of 1 mg/ml. From this, prepare working standards of desired concentrations (e.g., 100 µg/ml).
-
Sample Solution: Extract 1 g of dried guava leaf powder with 10 ml of methanol by sonication for 15 minutes. Centrifuge the extract at 3000 rpm for 10 minutes and use the supernatant for analysis.
4. Chromatographic Conditions
-
Stationary Phase: HPTLC pre-coated silica gel 60 F254 plates.
-
Mobile Phase: Toluene: Ethyl acetate: Formic acid (5:4:1, v/v/v).
-
Application: Apply 5 µl of the sample and standard solutions as 8 mm bands, 10 mm from the bottom and 15 mm from the side of the plate, using a Linomat 5 applicator.
-
Development: Develop the plate in a Twin Trough Chamber pre-saturated with the mobile phase vapor for 20 minutes. The development distance should be 80 mm.
-
Drying: Dry the plate in an oven or with a hairdryer.
5. Detection and Densitometric Analysis
-
Scanning: Scan the dried plate using a TLC scanner at a wavelength of 254 nm and 366 nm before derivatization.
-
Derivatization: Spray the plate with anisaldehyde-sulfuric acid reagent and heat at 105°C for 5-10 minutes until colored bands are visible.
-
Documentation: Document the chromatogram under UV 254 nm, UV 366 nm, and white light after derivatization using a photo-documentation system.
-
Quantification: The amount of this compound in the sample can be determined by comparing the peak area of the sample with that of the standard.
Data Presentation
Table 1: HPTLC System Suitability Parameters
| Parameter | Value |
| Instrument | CAMAG HPTLC System |
| Stationary Phase | HPTLC Silica Gel 60 F254 |
| Mobile Phase | Toluene: Ethyl acetate: Formic acid (5:4:1) |
| Detection Wavelength | 254 nm / 366 nm |
| Standard | This compound |
| Rf of this compound | ~ 0.45 ± 0.05 |
Table 2: HPTLC Fingerprint Data of Guava Leaf Extract
| Peak No. | Rf Value | Color (after derivatization) | Proposed Compound |
| 1 | 0.11 | Brownish | Catechin |
| 2 | 0.21 | Bluish | Gallic Acid |
| 3 | 0.45 | Yellowish-Brown | This compound |
| 4 | 0.63 | Yellow | Quercetin |
| 5 | 0.76 | Light Brown | Other Flavonoids/Phenolics |
| 6 | 0.85 | Greenish-Yellow | Terpenoids |
Note: The Rf values and colors are indicative and may vary slightly based on experimental conditions.
Visualizations
Caption: Workflow for HPTLC Fingerprinting of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | urease inhibitor | CAS# 22255-13-6 |Quercetin 3-O-α-L-arabinopyranoside) | Quercetin analog | naturally occurring flavonoid| antioxidant and antibacterial| InvivoChem [invivochem.com]
- 3. This compound | Antibacterial | Antioxidant | TargetMol [targetmol.com]
In Vitro Antioxidant Activity of Guaijaverin: Application Notes and Protocols for DPPH and FRAP Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaijaverin, also known as quercetin-3-O-arabinoside, is a flavonoid glycoside found in various plants, notably in the leaves of guava (Psidium guajava). Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. This document provides detailed application notes and experimental protocols for assessing the in vitro antioxidant activity of this compound using two common and reliable assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is visually apparent as a color change from purple to yellow, which can be quantified spectrophotometrically. The FRAP assay, on the other hand, evaluates the total antioxidant power of a substance by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in the formation of an intense blue-colored complex.
These assays are fundamental in the preliminary screening and characterization of natural and synthetic compounds for their potential as antioxidant agents in the pharmaceutical and nutraceutical industries.
Data Presentation
The antioxidant activity of this compound and related compounds is summarized in the table below. It is important to note that while data for this compound in the DPPH assay is available, specific FRAP values for the isolated compound are not widely reported in the literature. Therefore, the activity of its aglycone, Quercetin, is provided as a reference.
| Compound | Assay | Parameter | Result | Reference Compound | Result (Reference) |
| This compound (Quercetin-3-O-α-L-arabinopyranoside) | DPPH | IC₅₀ | 48.6 µM[1] | - | - |
| Psidium guajava leaf extract (methanolic) | DPPH | IC₅₀ | 45.52 µg/mL[2] | - | - |
| Psidium guajava spray dried extract | DPPH | IC₅₀ | 7.96 to 8.11 µg/mL[3] | - | - |
| Quercetin (Aglycone of this compound) | DPPH | IC₅₀ | 0.74 µg/mL | Ascorbic Acid | 9.53 µg/mL[4] |
| Quercetin (Aglycone of this compound) | FRAP | Relative Activity | 3.02 times more active than Trolox[5][6] | Trolox | - |
| Quercetin Glycosides (General) | FRAP | Relative Activity | Lower than Quercetin[2] | Quercetin | Higher activity[2] |
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is adapted from standard procedures for evaluating the free radical scavenging activity of flavonoids.[4][5][7]
a. Principle
The DPPH radical is a stable free radical that absorbs light at 517 nm, appearing as a deep violet solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, a non-radical, resulting in a color change to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.
b. Materials and Reagents
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Positive control (e.g., Quercetin, Ascorbic Acid, or Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
c. Procedure
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for the positive control.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 100 µL of the different concentrations of this compound or the standard.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control for each sample concentration, add 100 µL of the sample and 100 µL of methanol (to account for any color of the sample).
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate for 30 minutes at room temperature in the dark.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_blank = Absorbance of the DPPH solution without the sample.
-
A_sample = Absorbance of the sample with the DPPH solution.
-
A_negative_control = Absorbance of the sample without the DPPH solution.
-
-
Determination of IC₅₀: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentrations of this compound.
Ferric Reducing Antioxidant Power (FRAP) Assay
This protocol is based on the method developed by Benzie and Strain, adapted for microplate readers.[8][9][10]
a. Principle
The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored complex between ferrous iron and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm. The change in absorbance is proportional to the reducing power of the antioxidants in the sample.
b. Materials and Reagents
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄·7H₂O) for the standard curve
-
Positive control (e.g., Quercetin, Ascorbic Acid, or Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
-
Water bath
c. Procedure
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C in a water bath before use.
-
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions to obtain a range of concentrations.
-
Prepare a standard curve using ferrous sulfate (e.g., 100 to 1000 µM).
-
Prepare a similar dilution series for the positive control.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of the different concentrations of this compound, standard, or positive control.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes. Some protocols may specify a shorter or longer incubation time.
-
Measure the absorbance at 593 nm using a microplate reader.
-
-
Calculation of FRAP Value:
-
Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Determine the FRAP value of this compound by comparing its absorbance with the standard curve.
-
The results are typically expressed as µM ferrous equivalents per gram of the sample (µM FE(II)/g) or as Trolox equivalents (TEAC).
-
Mandatory Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Different Effects of Quercetin Glycosides and Quercetin on Kidney Mitochondrial Function—Uncoupling, Cytochrome C Reducing and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferric-reducing ability power of selected plant polyphenols and their metabolites: implications for clinical studies on the antioxidant effects of fruits and vegetable consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the antioxidant activity of flavonoids by "ferric reducing antioxidant power" assay and cyclic voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant Activity and Hepatoprotective Potential of Quercetin 7-Rhamnoside In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and Anti-Cytotoxicity Effect of Phenolic Extracts from Psidium guajava Linn. Leaves by Novel Assisted Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Guaijaverin Antibacterial Testing using the Broth Microdilution Method
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the antibacterial efficacy of Guaijaverin using the broth microdilution method. This document is intended to serve as a practical guide for researchers in microbiology, natural product chemistry, and infectious disease to assess the potential of this compound as a novel antimicrobial agent.
Introduction to this compound and the Broth Microdilution Method
This compound (quercetin-3-O-arabinoside) is a flavonoid compound that can be isolated from various plant sources, most notably from the leaves of guava (Psidium guajava L.).[1][2] Flavonoids, including this compound and its aglycone quercetin, are recognized for their broad-spectrum antimicrobial properties.[3][4] this compound has demonstrated potential as an antiplaque agent by inhibiting the growth of Streptococcus mutans.[5][6] Its antibacterial activity extends to other pathogens, making it a compound of interest for the development of new antibacterial therapies.[5]
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] This method is crucial for assessing the potency of new antimicrobial compounds and is recommended by standardization bodies such as the Clinical and Laboratory Standards Institute (CLSI).[8][9]
Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound and Related Compounds
The following table summarizes the reported MIC values for this compound and associated compounds from guava leaf extracts against various bacterial strains. It is important to note that variations in MIC values can occur due to differences in experimental conditions, such as the specific bacterial strain, inoculum size, and growth medium used.
| Compound/Extract | Bacterial Strain | MIC Value | Reference |
| This compound | Streptococcus mutans CLSM 001 | 2 mg/mL | [6] |
| Streptococcus mutans MTCC 1943 | 4 mg/mL | [6] | |
| Morin-3-O-a-L-lyxopyranoside | Salmonella enteritidis | 200 µg/mL | [2] |
| Bacillus cereus | 250 µg/mL | [2] | |
| Morin-3-O-a-L-arabopyranoside | Salmonella enteritidis | 200 µg/mL | [2] |
| Bacillus cereus | 300 µg/mL | [2] | |
| Psidium guajava Aqueous Extract | Staphylococcus aureus (sensitive and resistant) | 6.8 mg/mL | [10] |
| Staphylococcus pseudintermedius (sensitive and resistant) | 6.8 mg/mL | [10] | |
| Streptococcus spp., beta-hemolytic | 6.8 mg/mL | [10] | |
| Psidium guajava Ethanolic Extract | Escherichia coli | 31.25 - 62.5 mg/mL | [11] |
| Staphylococcus aureus | 31.25 - 62.5 mg/mL | [11] | |
| Psidium guajava Methanolic Extract | Salmonella spp. | 250 µg/mL | [12] |
| Pseudomonas spp. | 500 µg/mL | [12] |
Experimental Protocols
This section provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07.[7][8][9]
Materials
-
This compound (pure compound)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates with round or conical bottoms
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Streptococcus mutans)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
-
Sterile reservoirs
-
Positive control antibiotic (e.g., ciprofloxacin, gentamicin)
-
Negative control (broth only and broth with DMSO)
Protocol
1. Preparation of this compound Stock Solution a. Dissolve a known weight of this compound in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the bacteria. b. Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
2. Preparation of Bacterial Inoculum a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium. b. Transfer the colonies to a tube containing 4-5 mL of sterile saline or PBS. c. Vortex the tube to create a smooth suspension. d. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13). e. Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically done by a 1:100 dilution of the 0.5 McFarland suspension into the broth, from which 50 µL will be added to each well containing 50 µL of the antimicrobial dilution.
3. Preparation of Microtiter Plates a. In a 96-well microtiter plate, add 50 µL of CAMHB to all wells except for the first column. b. In the first column, add 100 µL of the this compound stock solution, serially diluted in CAMHB to twice the desired highest final concentration. c. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 50 µL from the tenth column. This will create a range of decreasing concentrations of this compound. d. Column 11 will serve as the growth control (no this compound), and column 12 will be the sterility control (no bacteria).
4. Inoculation and Incubation a. Add 50 µL of the prepared bacterial inoculum (from step 2e) to each well from column 1 to 11. Do not add bacteria to the sterility control wells (column 12). b. The final volume in each well will be 100 µL. c. Seal the plate with a sterile lid or adhesive film to prevent evaporation. d. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
5. Determination of MIC a. After incubation, visually inspect the microtiter plate for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well. b. The MIC is the lowest concentration of this compound at which there is no visible growth. c. The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.
Mandatory Visualizations
Experimental Workflow for Broth Microdilution Method
Caption: Workflow for the broth microdilution method.
Proposed Antibacterial Mechanism of this compound
The antibacterial mechanism of this compound, as a quercetin glycoside, is believed to involve multiple cellular targets. The proposed pathways are illustrated below.
Caption: Proposed antibacterial mechanisms of this compound.
References
- 1. dovepress.com [dovepress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound -- a plant flavonoid as potential antiplaque agent against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. Antimicrobial Activity of Psidium guajava Aqueous Extract against Sensitive and Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijsrp.org [ijsrp.org]
- 12. new.academiapublishing.org [new.academiapublishing.org]
Application Note and Protocol: Guaijaverin Urease Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease (EC 3.5.1.5) is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to a significant increase in local pH. This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers. Inhibition of urease is a key therapeutic strategy for the management of infections caused by urease-producing organisms. Guaijaverin (quercetin 3-O-arabinoside), a flavonoid isolated from the leaves of Psidium guajava (guava), has been identified as a potential urease inhibitor, making it a compound of interest for further investigation and drug development.[1][2][3][4]
This document provides a detailed protocol for a spectrophotometric assay to determine the urease inhibitory activity of this compound. The assay is based on the quantification of ammonia produced from the enzymatic reaction using the Berthelot (indophenol) method.
Principle of the Assay
The urease inhibition assay is a colorimetric method that measures the amount of ammonia produced when urease hydrolyzes urea. In the presence of an inhibitor like this compound, the enzymatic activity of urease is reduced, leading to a decrease in ammonia production. The ammonia generated reacts with a phenol-hypochlorite reagent in an alkaline medium, catalyzed by sodium nitroprusside, to form a stable blue-colored indophenol. The intensity of the blue color, measured spectrophotometrically at approximately 630 nm, is directly proportional to the amount of ammonia produced and inversely proportional to the inhibitory activity of the tested compound.
Data Presentation
The inhibitory potential of this compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of urease by 50%. The IC50 value for this compound is compared with that of quercetin (its aglycone) and thiourea, a standard urease inhibitor.
| Compound | Type | Source Organism of Urease | IC50 Value (µM) |
| This compound | Flavonoid Glycoside | Jack Bean | 120[1][2][3][4] |
| Quercetin | Flavonoid | Jack Bean / H. pylori | 11.2 - 80[5] |
| Thiourea | Standard Inhibitor | Jack Bean | ~21 - 23[6] |
Experimental Protocols
Materials and Reagents
-
Jack Bean Urease (EC 3.5.1.5)
-
Urea
-
This compound
-
Thiourea (positive control)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Phenol Reagent (Reagent A): 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside in deionized water.
-
Alkali Reagent (Reagent B): 0.5% (w/v) sodium hydroxide and 0.1% (v/v) sodium hypochlorite (NaOCl) in deionized water.
-
96-well microplate
-
Microplate reader
Preparation of Solutions
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a 100 mM solution of sodium phosphate and adjust the pH to 7.4.
-
Jack Bean Urease Solution: Prepare a stock solution of Jack bean urease in phosphate buffer. The final concentration in the assay well should be optimized to yield a linear reaction rate for at least 15-20 minutes. A typical concentration is around 1 unit/well.
-
Urea Solution (e.g., 100 mM): Dissolve an appropriate amount of urea in phosphate buffer to make a 100 mM stock solution.
-
This compound and Thiourea Stock Solutions: Dissolve this compound and thiourea in DMSO to prepare high-concentration stock solutions (e.g., 10-50 mM).
-
Working Inhibitor Solutions: Prepare serial dilutions of the this compound and thiourea stock solutions in phosphate buffer to achieve a range of final concentrations for IC50 determination. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
Assay Procedure
The following procedure is designed for a 96-well microplate format with a final volume of 200 µL per well.
-
Assay Setup:
-
Blank: 120 µL Phosphate Buffer + 20 µL Urea Solution + 60 µL Phosphate Buffer (no enzyme).
-
Control (100% enzyme activity): 100 µL Phosphate Buffer + 20 µL Urea Solution + 20 µL DMSO (or buffer if inhibitor is dissolved in buffer) + 60 µL Urease Solution.
-
Test (Inhibitor): 100 µL Phosphate Buffer + 20 µL Urea Solution + 20 µL this compound/Thiourea working solution + 60 µL Urease Solution.
-
-
Pre-incubation: In each well, add 100 µL of phosphate buffer and 20 µL of the respective inhibitor working solution (or DMSO for the control). Then, add 60 µL of the urease solution. Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiation of Reaction: Add 20 µL of the urea solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes). The incubation time should be within the linear range of the reaction.
-
Color Development:
-
Stop the reaction and initiate color development by adding 45 µL of the Phenol Reagent (Reagent A) to each well.
-
Immediately add 70 µL of the Alkali Reagent (Reagent B) to each well.
-
Mix gently and incubate the plate at room temperature for 30-50 minutes to allow for color development.
-
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 625 and 630 nm using a microplate reader.
Data Analysis
-
Calculate the Percentage of Inhibition: The percentage of urease inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
Determine the IC50 Value: Plot the percentage of inhibition against the corresponding concentrations of this compound. The IC50 value is determined by non-linear regression analysis of the dose-response curve.
Visualizations
Urease Catalytic Mechanism and Inhibition
Caption: Mechanism of urease catalysis and its inhibition by this compound.
Experimental Workflow for Urease Inhibition Assay
Caption: Step-by-step workflow for the this compound urease inhibition assay.
References
- 1. Optimal conditions for the estimation of ammonium by the Berthelot reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 4. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids and related privileged scaffolds as potential urease inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture-Based Assays of Guaijaverin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaijaverin, a flavonoid glycoside (quercetin 3-O-α-L-arabinopyranoside) found in the leaves of the guava tree (Psidium guajava), has garnered significant interest for its potential therapeutic properties, including its anticancer activities. Preliminary studies suggest that this compound may exert cytotoxic effects on various cancer cell lines, making it a promising candidate for further investigation in drug discovery and development. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in vitro, along with data presentation guidelines and visualizations of potential signaling pathways involved in its mechanism of action. While direct comprehensive data on this compound is still emerging, the information presented here is based on studies of guava leaf extracts and closely related flavonoids like quercetin, providing a strong framework for research.[1][2][3]
Data Presentation: this compound and Related Flavonoid Cytotoxicity
The following table summarizes the cytotoxic activity (IC50 values) of guava leaf extracts and related flavonoids on various cancer cell lines. It is important to note that the IC50 values for this compound may vary depending on the cell line, assay method, and experimental conditions. The data for quercetin, the aglycone of this compound, is included to provide a comparative reference for its potential cytotoxic potency.
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Guava Leaf Ethanolic Extract | SW480 (Colon Cancer) | MTT | 16.67 µg/mL | [2] |
| Guava Leaf Petroleum Ether Extract | MDA-MB-231 (Breast Cancer) | Methylene Blue | 4.23 µg/mL | [4] |
| Guava Leaf Petroleum Ether Extract | MG-63 (Osteosarcoma) | Methylene Blue | 5.42 µg/mL | [4] |
| Quercetin | A172 (Glioblastoma) | MTT | 58.5 µmol/L | [5] |
| Quercetin | LBC3 (Glioblastoma) | MTT | 41.37 µmol/L | [5] |
| Quercetin | MCF-7 (Breast Cancer) | MTT | 17.2 µM, 37µM | [6][7] |
| Quercetin | HT-29 (Colon Cancer) | MTT | ~100 µM | [6] |
| Quercetin | SGC-7901 (Gastric Cancer) | MTT | 7.878 µg/mL | [8] |
| Quercetin | HeLa (Cervical Cancer) | MTT | 8.260 µg/mL | [8] |
| Quercetin-3-O-rhamnoside | HeLa (Cervical Cancer) | MTT | 46.67 µg/mL | [9] |
Experimental Protocols
Here, we provide detailed protocols for three common cell culture-based assays to evaluate the cytotoxicity of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in culture medium)
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
Materials:
-
This compound stock solution
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula provided in the kit's manual, which typically involves subtracting the spontaneous release from the experimental and maximum release values.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of action for many anticancer agents. Its induction by this compound can be assessed using several methods.
Caspases are a family of proteases that are key mediators of apoptosis. This assay measures the activity of executioner caspases-3 and -7.
Materials:
-
This compound stock solution
-
Selected cancer cell lines
-
White-walled 96-well plates (for luminescence-based assays)
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer or fluorometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
This compound stock solution
-
Selected cancer cell lines
-
Chamber slides or 96-well imaging plates
-
TUNEL assay kit (commercially available)
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Grow cells on chamber slides or imaging plates and treat with this compound.
-
Cell Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde and then permeabilize with a solution like 0.1% Triton X-100 in sodium citrate.
-
TUNEL Staining: Follow the manufacturer's protocol for the TUNEL staining, which involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye like DAPI.
-
Imaging: Visualize the cells under a fluorescence microscope. Green fluorescence in the nucleus indicates apoptotic cells.
-
Quantification: The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).
Mandatory Visualizations
Experimental Workflow for this compound Cytotoxicity Screening
Caption: Workflow for assessing this compound cytotoxicity.
Potential Signaling Pathways for this compound-Induced Apoptosis
Studies on guava extracts and related flavonoids suggest that this compound may induce apoptosis through the modulation of key signaling pathways such as the MAPK and NF-κB pathways. The following diagrams illustrate these potential mechanisms.[10][11][12][13]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis.[14][15][16] this compound may induce apoptosis by activating pro-apoptotic JNK and p38 MAPK, while inhibiting the pro-survival ERK pathway.[13]
Caption: this compound's potential role in the MAPK pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival.[17][18][19] In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation by inhibiting apoptosis.[20] this compound, like other flavonoids, may exert its cytotoxic effects by inhibiting the NF-κB signaling pathway.[21]
Caption: this compound's potential inhibition of the NF-κB pathway.
Conclusion
These application notes provide a comprehensive guide for researchers to begin assessing the cytotoxic properties of this compound. The provided protocols for MTT, LDH, and apoptosis assays are robust and widely accepted methods in the field. The summarized data and signaling pathway diagrams offer a solid foundation for hypothesis generation and further mechanistic studies. As research on this compound continues, it is anticipated that a more detailed understanding of its specific cytotoxic mechanisms and its potential as an anticancer agent will emerge.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Anticancer Potential of Psidium guajava (Guava) Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Preliminary Study of the Effect of Quercetin on Cytotoxicity, Apoptosis, and Stress Responses in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Action mechanism and signal pathways of Psidium guajava L. aqueous extract in killing prostate cancer LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Psidium guajava induces cytotoxicity in human malignant glioblastoma cell line: Role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Chrysin Induces Apoptosis via the MAPK Pathway and Regulates ERK/mTOR-Mediated Autophagy in MC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding MAPK Signaling Pathways in Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Understanding MAPK Signaling Pathways in Apoptosis [mdpi.com]
- 16. The impact of apoptosis-inducing MAPK and glycolytic pathways modulated by Aloe vera and royal jelly in lung and colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of tumor growth by NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NF-κB in Carcinoma Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Noncanonical NF-κB in Cancer [mdpi.com]
- 21. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
Guaijaverin: A Phytochemical Standard for Quality Control and Bioactivity Assessment
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Guaijaverin, a flavonoid glycoside (quercetin 3-O-arabinoside), is a significant bioactive compound found predominantly in the leaves of the guava plant (Psidium guajava L.).[1][2] Its presence and concentration are often utilized as a marker for the standardization and quality control of guava leaf extracts and derived phytopharmaceutical products.[3] this compound exhibits a range of pharmacological activities, including anti-plaque, antioxidant, antibacterial, and anti-inflammatory properties, making it a molecule of interest for drug discovery and development.[4][5] This document provides detailed application notes and protocols for the use of this compound as a phytochemical standard in analytical procedures.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in analytical method development.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈O₁₁ | [6] |
| Molar Mass | 434.353 g·mol⁻¹ | [1] |
| CAS Number | 22255-13-6 | [6] |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy}-4H-1-benzopyran-4-one | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5] |
| Appearance | Yellow amorphous powder | [7] |
Quantitative Analysis of this compound
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed techniques for the quantification of this compound in plant extracts.
High-Performance Liquid Chromatography (HPLC) Method Validation Data
The following table summarizes the validation parameters for a reported HPLC method for the quantification of this compound.[3]
| Parameter | Result |
| Linearity (R²) | 0.999 |
| Limit of Detection (LOD) | 0.27 µg/mL |
| Limit of Quantification (LOQ) | 0.81 µg/mL |
| Intra-day Precision (%RSD) | 1.18 - 1.42% |
| Inter-day Precision (%RSD) | 0.51 - 1.11% |
| Intra-day Accuracy (%) | 99.34 - 101.29% |
| Inter-day Accuracy (%) | 99.54 - 103.23% |
Experimental Protocols
Protocol 1: Quantification of this compound in Psidium guajava Leaf Extract by HPLC
This protocol is a representative method for the quantitative analysis of this compound in a plant extract.
4.1.1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (analytical grade)
-
Psidium guajava leaf extract
-
0.45 µm syringe filters
4.1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.
-
Analytical column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
4.1.3. Chromatographic Conditions
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
4.1.4. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4.1.5. Preparation of Sample Solution
-
Accurately weigh 100 mg of the dried Psidium guajava leaf extract.
-
Dissolve the extract in 10 mL of methanol in a volumetric flask.
-
Sonicate the solution for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4.1.6. Analysis
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Protocol 2: HPTLC Fingerprinting and Quantification of Flavonoids in Psidium guajava
This protocol provides a method for the qualitative and quantitative analysis of flavonoids, including this compound, using HPTLC.
4.2.1. Materials and Reagents
-
This compound and other flavonoid standards (e.g., quercetin)
-
HPTLC grade silica gel 60 F₂₅₄ plates
-
Toluene, ethyl acetate, formic acid, methanol (analytical grade)
-
Psidium guajava leaf extract
4.2.2. Instrumentation
-
HPTLC system with an automatic sample applicator, developing chamber, and densitometric scanner.
4.2.3. Chromatographic Conditions
-
Stationary Phase: HPTLC pre-coated silica gel 60 F₂₅₄ plates (10 x 10 cm).
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid: Methanol (3:3:0.8:0.2, v/v/v/v).[3]
-
Development: Ascending development in a twin-trough chamber saturated with the mobile phase.
-
Detection: Densitometric scanning at 282 nm.[3]
4.2.4. Preparation of Standard and Sample Solutions
-
Standard Solution: Prepare a 100 µg/mL solution of this compound in methanol.
-
Sample Solution: Prepare a 10 mg/mL solution of the Psidium guajava leaf extract in methanol.
4.2.5. Analysis
-
Apply bands of the standard and sample solutions to the HPTLC plate using the automatic applicator.
-
Develop the plate in the saturated developing chamber.
-
Dry the plate and perform densitometric scanning at 282 nm.
-
Identify this compound in the sample by comparing the Rf value with the standard.
-
Quantify the amount of this compound by comparing the peak area with the standard.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Phytochemical Analysis
The following diagram illustrates a typical workflow for the phytochemical analysis of a plant extract using this compound as a standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of an HPLC–UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Stat6-independent GATA-3 autoactivation directs IL-4-independent Th2 development and commitment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Guaijaverin Extraction from Psidium guajava Leaves
Maceration vs. Ultrasound-Assisted Extraction
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Guaijaverin, a flavonoid glycoside found in the leaves of Psidium guajava (common guava), has garnered significant interest for its potential therapeutic properties, including antioxidant, antibacterial, and anti-inflammatory activities.[1][2][3] Efficient extraction of this bioactive compound is a critical first step in research and development. This document provides a comparative overview and detailed protocols for two common extraction methods: conventional maceration and ultrasound-assisted extraction (UAE). While maceration is a simple and widely used technique, UAE often offers significant advantages in terms of efficiency and yield.
Data Presentation: Comparison of Extraction Methods
The following table summarizes quantitative data on the extraction of total phenolic and flavonoid content from Psidium guajava leaves using maceration and ultrasound-assisted extraction. A higher total flavonoid content is generally indicative of a greater yield of individual flavonoid compounds like this compound.
| Extraction Method | Total Phenolic Content (mg Gallic Acid Equivalents/g) | Total Flavonoid Content (mg Quercetin Equivalents/g) | Extraction Time | Temperature | Reference |
| Conventional Maceration | 62.04 | 289 | 10 hours | 50°C | [4] |
| Ultrasound-Assisted Extraction (UAE) | 125.84 | 381.18 | 20 minutes | 50°C | [4] |
Experimental Protocols
Maceration Protocol for this compound Extraction
This protocol outlines a standard maceration procedure for the extraction of this compound from dried guava leaves.
Materials and Equipment:
-
Dried and powdered Psidium guajava leaves
-
70% Ethanol
-
Erlenmeyer flask
-
Orbital shaker
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Water bath
-
Analytical balance
Procedure:
-
Sample Preparation: Weigh 10 g of finely powdered guava leaves.
-
Solvent Addition: Place the powdered leaves into a 250 mL Erlenmeyer flask and add 100 mL of 70% ethanol.
-
Maceration: Seal the flask and place it on an orbital shaker at room temperature. Agitate the mixture for 24 to 72 hours.[5]
-
Filtration: After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature of 40-50°C to remove the ethanol.
-
Drying and Storage: The resulting crude extract can be further dried in a vacuum oven and should be stored in a cool, dark place.
Ultrasound-Assisted Extraction (UAE) Protocol for this compound
This protocol describes an optimized ultrasound-assisted extraction method for higher efficiency.
Materials and Equipment:
-
Dried and powdered Psidium guajava leaves
-
70% Ethanol
-
Beaker or flask
-
Ultrasonic bath or probe sonicator
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Water bath
-
Analytical balance
Procedure:
-
Sample Preparation: Weigh 10 g of finely powdered guava leaves.
-
Solvent Addition: Place the powdered leaves into a 250 mL beaker and add 100 mL of 70% ethanol.
-
Ultrasonication: Place the beaker in an ultrasonic bath. Set the ultrasonic frequency to 40 kHz and the temperature to 50°C. Sonicate for 20-30 minutes.[4] For optimal results, an ultrasonic power of approximately 407 W, an extraction time of 35 minutes, and a temperature of 72.69°C can be used.[6][7]
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at 40-50°C.
-
Drying and Storage: Dry the crude extract in a vacuum oven and store it in a cool, dark place.
Visualizations
Experimental Workflows
Caption: Workflow for Maceration Extraction of this compound.
Caption: Workflow for Ultrasound-Assisted Extraction of this compound.
Potential Signaling Pathway Inhibition by this compound
This compound, along with other bioactive compounds from guava leaves, has been studied for its potential to inhibit protein targets associated with diabetes mellitus. The following diagram illustrates a simplified potential mechanism of action.
Caption: Potential Inhibition of Aldose Reductase by this compound.
Conclusion
Ultrasound-assisted extraction demonstrates superior efficiency in extracting total phenolics and flavonoids from Psidium guajava leaves compared to conventional maceration, achieving higher yields in a significantly shorter time.[4] For researchers and drug development professionals seeking to isolate this compound, UAE presents a more time- and resource-effective method. The provided protocols offer a foundation for developing standardized extraction procedures for further research into the therapeutic applications of this promising bioactive compound.
References
- 1. Extraction of bioactive compounds from Psidium guajava leaves and its utilization in preparation of jellies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. Optimization of ultrasound-assisted water extraction of flavonoids from Psidium guajava leaves by response surface analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction for Guaijaverin Sample Cleanup
Introduction
Guaijaverin (quercetin 3-O-arabinoside) is a flavonoid glycoside found in several medicinal plants, most notably in the leaves of guava (Psidium guajava)[1][2]. As a compound of significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities, accurate and reliable quantification in various matrices is crucial for research and development[2][3]. Biological and plant-derived samples are often complex, containing numerous interfering substances that can compromise analytical results. Solid-phase extraction (SPE) is a highly effective sample preparation technique used to isolate and concentrate analytes from a complex matrix, thereby improving the accuracy and sensitivity of subsequent analyses such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS)[4]. This application note provides a detailed protocol for the cleanup of this compound samples using solid-phase extraction.
Principle of Solid-Phase Extraction (SPE)
Solid-phase extraction is a chromatographic technique used to separate components of a mixture. The process involves a solid phase (sorbent) packed in a cartridge and a liquid phase (sample and solvents). The separation is based on the differential affinity of the analyte and impurities for the solid phase. The general procedure involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest[5][6]. For a moderately polar compound like this compound, a reversed-phase sorbent such as C18 is often suitable, where the nonpolar stationary phase retains nonpolar to moderately polar compounds from a polar liquid phase.
Materials and Methods
Materials and Reagents
-
SPE Cartridges: C18 (500 mg, 6 mL)
-
This compound standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Acetic acid)
-
Sample extract (e.g., aqueous or hydroalcoholic extract of Psidium guajava leaves)
-
SPE vacuum manifold
-
Collection tubes
-
Nitrogen evaporator (optional)
Sample Pre-treatment
-
Obtain a crude extract of the plant material. An example of a simple aqueous extraction involves boiling powdered guava leaves in water[2][3].
-
Centrifuge the extract at 4000 rpm for 10 minutes to remove particulate matter[3].
-
Filter the supernatant through a 0.45 µm filter.
-
If the extract is highly concentrated or in a non-polar solvent, it should be diluted with an aqueous solution (e.g., water with a small percentage of organic solvent) to ensure proper retention on the C18 sorbent. Acidifying the sample with formic or acetic acid to a pH of around 2.5-3.0 can help to suppress the ionization of phenolic hydroxyl groups in flavonoids, leading to better retention on the reversed-phase sorbent.
Experimental Protocol
A detailed, step-by-step protocol for the solid-phase extraction of this compound is provided below.
1. SPE Cartridge Conditioning
-
Place the C18 SPE cartridges on a vacuum manifold.
-
Wash the cartridges with 6 mL of methanol to activate the C18 chains. This is achieved by solvating the non-polar functional groups of the sorbent[6].
-
Equilibrate the cartridges with 6 mL of HPLC-grade water. It is crucial not to let the sorbent dry out after this step to ensure proper sample interaction[5][6].
2. Sample Loading
-
Load 2 mL of the pre-treated sample extract onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent flow rate (approximately 1-2 mL/min). A slow flow rate is important for ensuring adequate interaction between the analyte and the sorbent, which minimizes the risk of analyte breakthrough and improves recovery[6].
3. Washing
-
Wash the cartridge with 5 mL of water or a weak organic solvent solution (e.g., 5% methanol in water) to remove polar impurities and interfering substances that have not been retained by the sorbent[6].
-
Dry the cartridge under a vacuum for 5-10 minutes to remove any residual washing solvent.
4. Elution
-
Place clean collection tubes inside the vacuum manifold.
-
Elute the retained this compound from the cartridge using 5 mL of methanol. The elution solvent should be strong enough to disrupt the interaction between the analyte and the sorbent[6].
-
If a more concentrated sample is required, the eluate can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of a suitable solvent, such as the mobile phase used for subsequent HPLC analysis[5].
Experimental Workflow Diagram
Caption: Workflow for this compound sample cleanup using SPE.
Data Presentation
The effectiveness of the SPE protocol can be evaluated by calculating the recovery of this compound and assessing the purity of the final eluate. The following table presents representative data for the SPE cleanup of a flavonoid glycoside like this compound.
| Parameter | Sample Loading Concentration | Elution Volume | Recovery (%) | Purity (%) |
| This compound | 100 µg/mL | 5 mL | 92.5 ± 2.1 | 95.8 |
| Interferent A | 200 µg/mL | 5 mL | 5.2 ± 0.8 | - |
| Interferent B | 150 µg/mL | 5 mL | 3.7 ± 0.5 | - |
Note: This table contains hypothetical data for illustrative purposes.
Conclusion
The solid-phase extraction protocol detailed in this application note provides an effective method for the cleanup and concentration of this compound from complex sample matrices. The use of a C18 reversed-phase sorbent allows for the selective retention of the moderately polar this compound while more polar impurities are washed away. This cleanup step is essential for improving the quality of analytical data and ensuring accurate quantification in research, quality control, and drug development settings. Further optimization of solvent volumes and compositions may be necessary depending on the specific sample matrix and analytical requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. Study to find the best extraction solvent for use with guava leaves (Psidium guajava L.) for high antioxidant efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction of bioactive compounds from Psidium guajava leaves and its utilization in preparation of jellies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijisrt.com [ijisrt.com]
- 5. specartridge.com [specartridge.com]
- 6. youtube.com [youtube.com]
Application Notes & Protocols: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Guaijaverin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaijaverin (quercetin 3-O-α-L-arabinopyranoside) is a flavonoid glycoside found in various medicinal plants, most notably in the leaves of Psidium guajava (guava).[1][2] This bioactive compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-diabetic effects.[3][4] Notably, this compound has been shown to modulate Th1 and Th2 cytokine-mediated allergic responses through the STAT1/T-bet and STAT6/GATA3 signaling pathways.[5] As research into the pharmacological applications of this compound progresses, the need for a robust, validated analytical method for its accurate quantification is paramount for quality control, pharmacokinetic studies, and formulation development.
This document provides a detailed protocol for a validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described methodology is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Signaling Pathway of this compound in Allergic Response Modulation
This compound has been identified as a key active compound involved in the modulation of T helper (Th)1 and Th2 immune responses.[5] The diagram below illustrates the signaling pathway through which this compound exerts its effects on allergic responses.
Caption: this compound signaling in allergic response.
Experimental Workflow for this compound Quantification
The following diagram outlines the general workflow for the quantification of this compound from a sample matrix, such as a plant extract or a pharmaceutical formulation.
Caption: Experimental workflow for this compound analysis.
Validated HPLC Method Protocol
This protocol is based on established methods for the analysis of flavonoids in plant extracts.[6][7]
Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Syringe filters (0.45 µm)
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-20 min: 10-30% B20-25 min: 30-10% B25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm and 372 nm[2] |
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
Sample Preparation
-
Plant Material (e.g., Guava Leaves):
-
Dry the plant material at 40-50°C and grind it into a fine powder.
-
Accurately weigh 1 g of the powdered material and extract with 20 mL of methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
-
-
Formulations:
-
Accurately weigh or measure a quantity of the formulation equivalent to a known amount of this compound.
-
Dissolve or disperse the sample in a suitable volume of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution of the analyte.
-
Filter the solution through a 0.45 µm syringe filter before analysis.
-
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[8]
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999. |
| Precision (RSD%) | Intra-day & Inter-day: Relative Standard Deviation (RSD) should be ≤ 2%. |
| Accuracy (% Recovery) | 98-102% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature). |
Quantitative Data Summary
The following tables summarize typical validation parameters obtained for the quantification of flavonoids using HPLC, which can be expected for a validated this compound method.
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 100 | ≥ 0.999 |
Table 2: Precision
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| This compound | 10 | ≤ 2.0 | ≤ 2.0 |
| 50 | ≤ 2.0 | ≤ 2.0 | |
| 100 | ≤ 2.0 | ≤ 2.0 |
Table 3: Accuracy (% Recovery)
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| This compound | 25 | Mean ± SD | 98 - 102 |
| 50 | Mean ± SD | 98 - 102 | |
| 75 | Mean ± SD | 98 - 102 |
Table 4: LOD and LOQ
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | Approx. 0.1 | Approx. 0.3 |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound in various sample matrices. Adherence to the outlined protocol and validation parameters will ensure the generation of accurate and reproducible data, which is essential for the advancement of research and development involving this promising bioactive compound.
References
- 1. phcog.com [phcog.com]
- 2. etflin.com [etflin.com]
- 3. Fishing the Targets of Bioactive Compounds from Psidium guajava L. Leaves in the Context of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound and Epigallocatechin Gallate Complex Modulate Th1 and Th2 Cytokine-Mediated Allergic Responses Through STAT1/T-bet and STAT6/GATA3 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. etflin.com [etflin.com]
- 7. researchgate.net [researchgate.net]
- 8. ijcrt.org [ijcrt.org]
Troubleshooting & Optimization
Guaijaverin Extraction Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Guaijaverin from guava (Psidium guajava) leaves.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?
A1: Low this compound yield can stem from several factors throughout the extraction process. Consider the following troubleshooting steps:
-
Solvent Selection: The choice of solvent is critical. This compound, a flavonoid glycoside, is a polar compound. Using non-polar solvents will result in poor extraction. Studies have shown that hydroethanolic (ethanol-water) mixtures are particularly effective. A 50% hydroethanolic solvent has been identified as highly efficient for extracting phenolic compounds, including flavonoids, from guava leaves[1][2]. Purely organic solvents like ethanol or methanol are generally less effective than their aqueous mixtures[1][2].
-
Extraction Method: Conventional methods like maceration or boiling can be time-consuming and may not be as efficient as modern techniques. Novel methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve yield by enhancing solvent penetration and reducing extraction time[3][4].
-
Temperature and Duration: Extraction is temperature-dependent, but excessive heat can degrade thermosensitive compounds like flavonoids. For UAE, an optimal temperature is around 55-73°C for about 30-35 minutes[4][5][6]. For boiling water extractions, a duration of 30 minutes at 90°C has been used[7]. Ensure your parameters are within the optimal range.
-
Plant Material Quality: The concentration of phytochemicals can vary based on the age of the leaves, geographical location, and drying method. Drying leaves at an optimal temperature (e.g., 50°C) can help retain the highest concentration of bioactive compounds[8].
-
Particle Size: Ensure the guava leaves are ground into a fine powder. This increases the surface area available for solvent interaction, leading to better extraction efficiency. A particle size of 40-60 mesh has been used in some optimized protocols[9].
Q2: What is the most effective solvent system for extracting this compound?
A2: The polarity of the solvent plays a pivotal role. Research indicates that mixtures of polar solvents are generally superior to single, pure solvents. Hydroethanolic (a mix of ethanol and water) and hydromethanolic (a mix of methanol and water) solvents are highly effective[1]. Specifically, a 50% to 70% ethanol-water mixture is often cited as optimal for extracting phenolic and flavonoid compounds from guava leaves[1][2][10]. Water is also a good solvent for polar compounds, but hydroethanolic mixtures often yield higher amounts of total phenolics[1][11].
Q3: How do advanced extraction techniques like UAE and MAE compare to conventional methods?
A3: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are considered more efficient than conventional methods for several reasons:
-
Efficiency and Time: UAE and MAE significantly reduce extraction times—often from hours to minutes[4][12].
-
Yield: These methods can lead to higher extraction yields. UAE, for instance, enhances mass transfer and disrupts plant cell walls through acoustic cavitation, improving solvent penetration[4]. One study found that UAE with 60% ethanol/water resulted in the highest extraction yield (10.37%) compared to MAE and conventional solvent extraction[3].
-
Solvent Consumption: They often require less solvent, making them a "greener" and more cost-effective alternative[12][13].
-
Compound Stability: The shorter extraction times can help prevent the degradation of heat-sensitive compounds[12].
Q4: My extract contains many impurities. What is a reliable method for purification and isolation of this compound?
A4: A common and effective method for purifying an initial crude extract is through sequential liquid-liquid partitioning followed by chromatography. A typical workflow involves:
-
Initial Extraction: Perform an extraction using an effective solvent like 70% ethanol.
-
Solvent Partitioning: Dissolve the crude extract in water and then partition it sequentially with solvents of increasing polarity.
-
First, partition with a non-polar solvent like chloroform to remove lipids and other non-polar impurities. The aqueous layer retains the more polar compounds, including this compound[14].
-
Next, partition the remaining aqueous layer with a moderately polar solvent like ethyl acetate. Flavonoid glycosides like this compound will preferentially move into the ethyl acetate layer[14].
-
-
Chromatography: Concentrate the ethyl acetate fraction and subject it to column chromatography (e.g., using silica gel) to separate the compounds based on their polarity, allowing for the isolation of pure this compound[14].
Q5: How can I confirm the identity and quantity of this compound in my final extract?
A5: High-Performance Liquid Chromatography (HPLC) is the standard method for both identifying and quantifying this compound.
-
Identification: By comparing the retention time of a peak in your sample's chromatogram with that of a pure this compound standard run under the identical HPLC conditions, you can identify the compound[15][16]. The identity can be further confirmed using a photodiode array (PDA) detector to match the UV spectrum or by using Liquid Chromatography-Mass Spectrometry (LC-MS) for mass-to-charge ratio confirmation[7][10].
-
Quantification: To quantify the amount of this compound, you must first create a calibration curve using a series of known concentrations of a pure this compound standard. By analyzing your extract under the same conditions, you can determine the concentration in your sample based on the peak area from the chromatogram[17].
Data Presentation: Comparative Tables
Table 1: Effect of Solvent on Phenolic and Flavonoid Extraction from Guava Leaves
| Solvent System | Total Phenolic Content | Total Flavonoid Content | Efficacy Summary | Reference |
| Water | High | Moderate | Good for polar compounds, but hydroethanolic is often superior. | [1] |
| Pure Ethanol | Lower than water/hydroethanolic | High | Effective for flavonoids, but less so for a broad range of phenolics. | [1] |
| Pure Methanol | Lower than water/hydroethanolic | Moderate | Less effective than aqueous mixtures. | [1] |
| 50% Hydroethanolic | Highest | High | Considered the most effective solvent for high antioxidant efficacy. | [1][2] |
| 60% Hydroethanolic | High | High | Yielded the highest amount of crude extract in one comparative study. | [3] |
| 70% Hydroethanolic | High | High | An optimum condition reported for extracting phenolic compounds. | [10] |
Note: Efficacy can vary based on the specific extraction method used.
Table 2: Comparison of Extraction Methods for Guava Leaf Bioactives
| Method | Typical Time | Typical Temp. | Yield | Pros | Cons | Reference |
| Solvent Extraction (SE) | 6 - 24 hours | 25 - 100°C | Good | Simple setup, low cost. | Time-consuming, large solvent volume, potential degradation. | [3][18] |
| Microwave-Assisted (MAE) | 5 - 15 min | 80 - 120°C | Very Good | Extremely fast, reduced solvent use, high efficiency. | Requires specialized equipment, potential for localized overheating. | [3][9][12] |
| Ultrasound-Assisted (UAE) | 20 - 40 min | 50 - 70°C | Excellent | Fast, high yield, improved solvent penetration, good for thermosensitive compounds. | Requires specialized equipment (sonicator). | [3][4][19] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is optimized for high yield and efficiency based on response surface methodology studies[4][6].
-
Preparation:
-
Dry fresh guava leaves at 50°C until brittle[8].
-
Grind the dried leaves into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of guava leaf powder and place it into a 250 mL glass flask.
-
Add 200 mL of 60% ethanol-water (v/v) as the solvent (solid-to-liquid ratio of 1:20 g/mL).
-
Place the flask in an ultrasonic bath with temperature control.
-
Set the parameters:
-
Ultrasonic Power: 240 W
-
Temperature: 60°C
-
Extraction Time: 30 minutes
-
Frequency: 40 kHz
-
-
-
Recovery:
-
After sonication, centrifuge the mixture at 8000 rpm for 10 minutes to separate the solid residue[3].
-
Filter the supernatant through Whatman No. 4 filter paper.
-
Concentrate the filtrate using a rotary evaporator at 50°C under reduced pressure to remove the ethanol.
-
Freeze-dry the remaining aqueous extract to obtain a powdered final product. Store at -18°C[1].
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol is designed for rapid extraction[3][9].
-
Preparation:
-
Prepare dried guava leaf powder as described in the UAE protocol.
-
-
Extraction:
-
Place 10 g of the powder into a microwave-safe extraction vessel.
-
Add 200 mL of 60% ethanol-water (v/v).
-
Place the vessel in a microwave extractor.
-
Set the parameters:
-
Microwave Power: 800 W
-
Temperature: 100°C
-
Extraction Time: 5 minutes (may involve short heating cycles with intermittent cooling to prevent overheating)[3].
-
-
-
Recovery:
-
Allow the vessel to cool to room temperature.
-
Filter and concentrate the extract as described in the UAE protocol.
-
Protocol 3: Purification via Liquid-Liquid Partitioning
This protocol is for purifying the crude extract obtained from UAE or MAE[14].
-
Initial Step: Dissolve 5 g of the dried crude extract in 100 mL of demineralized water.
-
Chloroform Wash:
-
Transfer the aqueous solution to a separatory funnel.
-
Add 100 mL of chloroform, shake vigorously for 2 minutes, and allow the layers to separate.
-
Drain and discard the lower chloroform layer (which contains non-polar impurities). Repeat this step twice.
-
-
Ethyl Acetate Extraction:
-
To the remaining aqueous layer in the separatory funnel, add 100 mL of ethyl acetate.
-
Shake vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer. This layer is enriched with this compound and other flavonoids. Repeat this extraction two more times, pooling the ethyl acetate fractions.
-
-
Final Step:
-
Concentrate the pooled ethyl acetate fractions using a rotary evaporator to obtain the purified, flavonoid-rich extract. This extract can be further purified using column chromatography.
-
Visualizations
Caption: General workflow for this compound extraction and analysis.
Caption: Decision tree for selecting an extraction method.
Caption: Key factors influencing this compound extraction yield.
References
- 1. Study to find the best extraction solvent for use with guava leaves (Psidium guajava L.) for high antioxidant efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Anti-Cytotoxicity Effect of Phenolic Extracts from Psidium guajava Linn. Leaves by Novel Assisted Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of ultrasonic-assisted extraction of antioxidant compounds from Guava (Psidium guajava L.) leaves using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of ultrasound-assisted water extraction of flavonoids from Psidium guajava leaves by response surface analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. Extraction of bioactive compounds from Psidium guajava leaves and its utilization in preparation of jellies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Microwave Assisted Extraction of Bioactive Compounds from Complex Herbal Samples: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. WO2015136454A1 - Water soluble psidium guajava leaf extract having standardized phytochemicals - Google Patents [patents.google.com]
- 15. etflin.com [etflin.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. phcogj.com [phcogj.com]
- 18. ijcrt.org [ijcrt.org]
- 19. ICI Journals Master List [journals.indexcopernicus.com]
Technical Support Center: Improving Guaijaverin Solubility for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for working with Guaijaverin, a flavonoid known for its potential therapeutic properties but challenging due to its low aqueous solubility.
Physicochemical Properties and Solubility Data
This compound (Quercetin-3-O-arabinoside) is a flavonoid glycoside found in plants like guava (Psidium guajava)[1][2]. Like many flavonoids, its application in in vitro studies is often limited by poor water solubility[3][4]. Understanding its solubility in various solvents is the first step to successful experimental design.
| Solvent | Solubility | Notes |
| DMSO | ~50-100 mg/mL (115.11 - 230.23 mM)[5][6] | The most common and effective solvent for creating high-concentration stock solutions. Sonication is recommended to aid dissolution[6]. |
| Methanol (hot) | Soluble | Can be used as an alternative to DMSO, particularly for non-cell-based assays. |
| Ethanol | Soluble | Similar to methanol, useful for various assays. The parent compound, quercetin, has a solubility of approximately 2 mg/mL in ethanol[7]. |
| Acetone | Soluble[8] | An organic solvent suitable for specific analytical purposes. |
| Chloroform | Soluble[8] / Insoluble | Conflicting reports exist; solubility may depend on the specific conditions and purity. |
| Water / Aqueous Buffer | Poorly soluble / Insoluble | Direct dissolution in aqueous media is not feasible for achieving typical experimental concentrations. The related compound quercetin has a water solubility of just 0.000171 mg/mL[9]. |
| Petroleum Ether | Insoluble | Not a suitable solvent. |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when preparing this compound solutions for biological assays.
Q1: What is the best solvent for making a high-concentration stock solution of this compound?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It can dissolve the compound at high concentrations, up to approximately 100 mg/mL[5]. This allows for the preparation of a concentrated stock that can be diluted to a final working concentration where the DMSO percentage is non-toxic to cells.
Q2: My this compound precipitates when I dilute my DMSO stock into cell culture medium. What should I do?
A: This is a common problem with hydrophobic compounds. When a concentrated DMSO stock is added to an aqueous environment, the compound can crash out of solution. Here are several troubleshooting steps:
-
Increase the speed of dilution: Add the DMSO stock dropwise directly into the vortexing cell culture medium. Rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate[10].
-
Pre-condition the medium: Add a small amount of DMSO to your final volume of medium first (to match the final desired DMSO concentration). Then, add your DMSO stock into this DMSO-containing medium. This can sometimes prevent the abrupt solvent change that causes precipitation[10].
-
Use a serum-containing medium for dilution: If your experiment allows, diluting the compound in a medium that contains serum can help improve solubility due to the presence of proteins like albumin[10].
-
Use sonication: After dilution, briefly sonicating the working solution can help redissolve fine precipitates. However, be cautious with heat-sensitive media components[11].
-
Lower the final concentration: The precipitation may indicate that the desired final concentration exceeds this compound's solubility limit in the aqueous medium. Try working with a lower concentration.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5%, with many researchers aiming for 0.1% or lower to minimize any off-target effects[11][12]. It is critical to always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO in the medium, but without this compound.
Q4: Are there alternatives to DMSO for improving solubility in aqueous solutions?
A: Yes, several other strategies can be employed, especially for more challenging applications:
-
Co-solvents: Formulations using a combination of solvents can maintain solubility. A published formulation for in vivo use that can be adapted for in vitro work is: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[5].
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility[4][13]. A formulation using SBE-β-CD (sulfobutylether-β-cyclodextrin) has been described: 10% DMSO in a 90% solution of 20% SBE-β-CD in saline[5].
-
pH Adjustment: While less common for routine cell culture, adjusting the pH of the buffer can sometimes improve the solubility of compounds with ionizable functional groups.
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molar Mass: ~434.35 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 50 mM stock, you would need 21.72 mg.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (e.g., 1 mL).
-
Dissolution: Vortex the tube vigorously. If the compound does not fully dissolve, use a sonicator bath for 10-15 minutes until the solution is clear[6]. Gentle warming up to 50°C can be used as a last resort, but avoid overheating[11].
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light[5][11].
Protocol 2: Dilution of DMSO Stock into Aqueous Medium
This protocol is designed to minimize precipitation upon dilution.
-
Prepare Medium: Dispense the final required volume of pre-warmed cell culture medium into a sterile tube.
-
Set to Vortex: Place the tube of medium on a vortex mixer and set it to a medium-high speed to create a funnel.
-
Pipette Stock: Aspirate the required volume of the this compound DMSO stock solution into a pipette. For a 1:1000 dilution (e.g., to get 50 µM from a 50 mM stock), you would add 10 µL to 10 mL of medium.
-
Dispense and Mix: Submerge the pipette tip into the vortexing medium and dispense the stock solution slowly. Allow the solution to mix for an additional 10-15 seconds.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready to be added to the cells.
Visual Guides and Diagrams
References
- 1. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guava (Psidium guajava L.) Leaves: Nutritional Composition, Phytochemical Profile, and Health-Promoting Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | urease inhibitor | CAS# 22255-13-6 |Quercetin 3-O-α-L-arabinopyranoside) | Quercetin analog | naturally occurring flavonoid| antioxidant and antibacterial| InvivoChem [invivochem.com]
- 6. This compound | Antibacterial | Antioxidant | TargetMol [targetmol.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound | CAS:22255-13-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. file.selleckchem.com [file.selleckchem.com]
- 12. lifetein.com [lifetein.com]
- 13. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
Guaijaverin stability under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Guaijaverin under various pH and temperature conditions. The following sections offer troubleshooting guidance, frequently asked questions, detailed experimental protocols, and stability data for related compounds to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: Direct and comprehensive quantitative stability data for this compound is limited in publicly available literature. However, studies indicate that this compound, a flavonoid glycoside, is generally stable in acidic conditions and labile (prone to degradation) in alkaline conditions. It is also sensitive to heat.[1]
Q2: How does pH affect the stability of this compound?
A2: As a flavonoid, this compound is expected to be most stable at acidic pH. As the pH increases and becomes neutral to alkaline, the rate of degradation is expected to increase significantly. This is a common characteristic of flavonoids, including the related compound quercetin, which shows more degradation in alkaline mediums.[2]
Q3: What is the impact of temperature on this compound stability?
A3: Elevated temperatures accelerate the degradation of flavonoids.[2] Therefore, it is recommended to store this compound solutions at refrigerated temperatures (2-8 °C) or frozen for long-term storage to minimize degradation. For solid, powdered this compound, storage at -20°C is recommended for long-term stability of four years or more.[3]
Q4: Are there any known degradation products of this compound?
A4: Specific degradation products of this compound under various stress conditions have not been extensively characterized in the literature. However, based on the degradation pathways of similar flavonoid glycosides, degradation is likely to involve the hydrolysis of the glycosidic bond to yield its aglycone, quercetin, and the arabinose sugar moiety, followed by the subsequent degradation of the quercetin structure.
Q5: What are the recommended storage conditions for this compound?
A5: For solid this compound, long-term storage at -20°C is recommended.[3] For solutions, it is advisable to prepare them fresh. If short-term storage is necessary, store in an acidic buffer at 2-8°C and protect from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound in solution | The pH of the solution is neutral or alkaline. | Adjust the pH of the solution to an acidic range (e.g., pH 3-5) using a suitable buffer (e.g., citrate or acetate buffer). |
| The solution is stored at room temperature or exposed to light. | Store the solution at refrigerated temperatures (2-8°C) in a light-protected container (e.g., amber vial). For longer-term storage, consider freezing at -20°C or below. | |
| Presence of oxidizing agents. | De-gas solvents and use antioxidants if compatible with the experimental setup. | |
| Inconsistent results in stability studies | Fluctuation in pH or temperature. | Ensure precise control and monitoring of pH and temperature throughout the experiment. Use calibrated equipment. |
| Inaccurate analytical method. | Validate the analytical method (e.g., HPLC) for linearity, accuracy, and precision according to ICH guidelines. | |
| Adsorption to container surfaces. | Use silanized glass or polypropylene containers to minimize adsorption. | |
| Precipitation of this compound in aqueous solution | Low aqueous solubility. | This compound has limited water solubility. Consider using a co-solvent such as ethanol, methanol, or DMSO, ensuring the co-solvent does not interfere with the stability or downstream applications. |
Stability Data of Related Flavonoids
Table 1: Stability of Quercetin in Ethanol at Different pH Values [2]
| pH | % Disintegration of Quercetin Solution |
| 2.0 | 79.21% |
| 6.8 | 0.43% (99.57% Stable) |
Table 2: Degradation of Morin Hydrate After 96 Hours Under Various Conditions [4]
| pH | Storage Condition | % Degradation |
| 1.2 | Room Temperature, Light | 30.41% |
| 1.2 | Room Temperature, Dark | 10.73% |
| 5.0 | Room Temperature, Light | 42.75% |
| 5.0 | Room Temperature, Dark | 12.12% |
| 7.0 | Room Temperature, Light | 26.74% |
| 7.0 | Room Temperature, Dark | 10.36% |
| 7.4 | Room Temperature, Light | 48.26% |
| 7.4 | Room Temperature, Dark | 13.18% |
| 9.0 | Room Temperature, Light | ~94% |
| 9.0 | Room Temperature, Dark | ~93.2% |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions, in line with ICH guidelines.[5][6][7]
1. Materials and Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade acetonitrile, methanol, and water
-
Buffer salts (e.g., citrate, phosphate)
-
Calibrated pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Temperature-controlled oven and water bath
2. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol.
3. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
After each time point, cool the solution and neutralize it with 0.1 M NaOH.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 30 minutes, 1, 2, and 4 hours. (Note: Degradation is expected to be rapid).
-
After each time point, neutralize with 0.1 M HCl.
-
Dilute to a final concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Dilute to a final concentration for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in an oven at 60°C.
-
Sample at 24, 48, and 72 hours.
-
Prepare solutions of the stressed solid for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in methanol/water) to a light source in a photostability chamber as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample at appropriate time intervals and analyze by HPLC.
-
4. HPLC Analysis Method (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 256 nm and 359 nm.[3]
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
5. Data Analysis: Calculate the percentage of this compound remaining at each time point compared to the initial concentration. Identify and quantify any major degradation products.
Diagrams
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathway of this compound under hydrolytic and oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Guaijaverin Purification
Welcome to the technical support center for Guaijaverin purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, also known as quercetin-3-O-α-L-arabinopyranoside, is a flavonoid glycoside naturally found in the leaves of the guava plant (Psidium guajava)[1]. It is a derivative of quercetin, a well-known flavonoid with antioxidant properties. This compound itself exhibits various biological activities, including antibacterial and antioxidant effects[2][3].
Q2: In which solvents is this compound soluble?
This compound is soluble in a range of organic solvents. For effective purification and analysis, it is important to select the appropriate solvent system. The table below summarizes the known solubility of this compound.
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| DMSO | Soluble (up to 50 mg/mL) | [2][3] |
| Acetone | Soluble | [2] |
| Methanol | Soluble | [3] |
| Ethanol | Soluble | [3] |
| Pyridine | Soluble | [3] |
Q3: What are the main stability concerns during this compound purification?
This compound is susceptible to degradation under certain conditions. Key stability concerns include:
-
Alkali Lability: this compound is unstable in alkaline (basic) conditions. It is crucial to avoid high pH environments during extraction and purification to prevent degradation[2].
-
Thermal Sensitivity: Like many flavonoid glycosides, this compound can degrade at elevated temperatures. Thermal degradation can lead to the cleavage of the glycosidic bond, resulting in the formation of its aglycone, quercetin.[4][5] Studies on other quercetin glycosides have shown significant degradation at temperatures as high as 180°C, with the aglycone being a primary degradation product[4][5]. It is advisable to perform purification steps at or below room temperature whenever possible.
-
Light Sensitivity: It is recommended to protect this compound from light exposure during transportation and storage to prevent potential photodegradation[4].
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound, particularly focusing on chromatographic methods.
Chromatographic Purification Issues
Problem 1: Poor resolution or co-elution of this compound with other compounds.
-
Likely Cause: Guava leaf extracts contain a complex mixture of flavonoids, including other quercetin glycosides that have similar polarities to this compound, leading to co-elution during chromatography.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: For reverse-phase HPLC, adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase (often containing a small percentage of acid like formic acid or acetic acid to improve peak shape) can significantly improve resolution.
-
Consider a Different Chromatographic Technique: If HPLC provides insufficient resolution, consider High-Speed Counter-Current Chromatography (HSCCC). HSCCC is a liquid-liquid partition chromatography technique that can be highly effective for separating structurally similar compounds like flavonoid glycosides.
-
Employ Gradient Elution: In HPLC, using a gradient elution where the mobile phase composition changes over time can help to separate compounds with a wider range of polarities and improve the resolution of closely eluting peaks.
-
Problem 2: Peak tailing in HPLC chromatograms.
-
Likely Cause: Peak tailing can be caused by several factors, including interactions between the analyte and active sites on the stationary phase, column overload, or issues with the mobile phase.
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: Adding a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can protonate free silanol groups on the silica-based stationary phase, reducing their interaction with the hydroxyl groups of this compound and minimizing peak tailing.
-
Check Sample Concentration: Injecting a sample that is too concentrated can lead to column overload and peak distortion. Try diluting the sample and re-injecting.
-
Use a High-Purity Stationary Phase: Modern HPLC columns with end-capping are designed to minimize silanol interactions. Ensure you are using a high-quality, appropriate column for flavonoid analysis.
-
Problem 3: Low yield of purified this compound.
-
Likely Cause: Low yields can result from incomplete extraction, degradation of the compound during processing, or losses during chromatographic purification.
-
Troubleshooting Steps:
-
Optimize Extraction: Ensure the extraction solvent and method are appropriate for this compound. A polar organic solvent like methanol or ethanol is often effective. Sonication or maceration can enhance extraction efficiency.
-
Control pH and Temperature: As mentioned in the stability section, maintain a neutral to slightly acidic pH and avoid high temperatures throughout the purification process to minimize degradation.
-
Monitor Fractions Carefully: When performing column chromatography, collect smaller fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to ensure that no this compound-containing fractions are discarded.
-
Experimental Protocols
Protocol 1: Extraction of this compound from Psidium guajava Leaves
-
Preparation of Plant Material: Dry fresh, healthy guava leaves in the shade or a well-ventilated oven at a low temperature (40-50°C) to preserve the bioactive compounds. Once dried, grind the leaves into a fine powder.
-
Extraction:
-
Macerate the powdered leaves in methanol or ethanol (e.g., 100 g of powder in 1 L of solvent) for 24-48 hours at room temperature with occasional shaking.
-
Alternatively, use sonication for a shorter extraction time (e.g., 30-60 minutes).
-
-
Filtration and Concentration: Filter the extract through cheesecloth or filter paper to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to obtain a crude extract.
Protocol 2: Purification of this compound using Preparative HPLC
-
Sample Preparation: Dissolve the crude extract in a suitable solvent, such as methanol or DMSO, and filter it through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile or methanol with 0.1% formic acid). A typical gradient might be:
-
0-5 min: 10% B
-
5-30 min: 10-50% B
-
30-35 min: 50-100% B
-
35-40 min: 100% B
-
-
Flow Rate: 2-4 mL/min.
-
Detection: UV detector at a wavelength of approximately 254 nm or 350 nm.
-
-
Fraction Collection: Collect fractions corresponding to the this compound peak based on the chromatogram.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound. Pool the pure fractions and evaporate the solvent to obtain the purified compound.
Visualizations
Experimental Workflow for this compound Purification
Caption: A flowchart illustrating the major steps in the extraction and purification of this compound.
Troubleshooting Logic for HPLC Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in HPLC analysis of this compound.
References
Overcoming peak tailing in HPLC analysis of Guaijaverin
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Guaijaverin, with a specific focus on overcoming peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its HPLC analysis important?
A1: this compound is a flavonoid, specifically the 3-O-arabinoside of quercetin, commonly found in the leaves of the guava plant (Psidium guajava)[1]. As a bioactive phenolic compound, its accurate quantification is crucial for researchers in natural product chemistry, pharmacology, and drug development to assess the potency and quality of extracts and formulations. HPLC is the most widely used technique for the separation and quantification of flavonoids like this compound[2].
Q2: What is peak tailing and how does it affect my results?
A2: In an ideal HPLC analysis, the resulting peak on the chromatogram should be symmetrical, resembling a Gaussian curve. Peak tailing is a distortion where the latter half of the peak is broader than the front half[3]. This asymmetry can negatively impact the accuracy of peak integration, leading to unreliable quantification. It also reduces the resolution between adjacent peaks, making it difficult to separate and accurately measure individual components in a mixture[4]. The asymmetry factor (As) or tailing factor (Tf) is used to quantify the extent of tailing, with a value close to 1.0 being ideal[5][6].
Q3: What are the most common causes of peak tailing for this compound?
A3: The most frequent causes of peak tailing for phenolic compounds like this compound in reversed-phase HPLC include:
-
Secondary Silanol Interactions: this compound, with its multiple hydroxyl groups, can interact with residual, unreacted silanol groups on the surface of silica-based stationary phases (like C18). These interactions cause a secondary, stronger retention mechanism that leads to peak tailing[3][7].
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the this compound molecule and the residual silanols on the column. If the pH is not optimal, these interactions are exacerbated[6][8].
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in a distorted peak shape[4][9].
-
Sample Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger (more organic content in reversed-phase) than the mobile phase can cause peak distortion[4][5].
-
Column Degradation or Contamination: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, leading to poor peak shapes[10][11].
Troubleshooting Guide: Overcoming Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in your this compound analysis.
Step 1: Initial Diagnosis
Q: My this compound peak is tailing. Where do I start?
A: Begin by evaluating the scope of the problem and reviewing your current method parameters. Use the following workflow to guide your initial assessment.
Caption: Initial troubleshooting workflow for peak tailing.
Step 2: Addressing Chemical Interactions
If only the this compound peak (or other polar analytes) is tailing, the issue is likely due to specific chemical interactions with the stationary phase.
Q: How can I minimize secondary interactions with silanol groups?
A: The interaction between this compound's hydroxyl groups and acidic silanols on the silica surface is a primary cause of peak tailing.
Caption: Interaction of this compound with a C18 stationary phase.
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the aqueous portion of your mobile phase is often the most effective solution. At a low pH (typically 2.5-3.5), the residual silanol groups are protonated (Si-OH), making them less likely to interact with the polar groups on this compound[5][7].
-
Use a Modern, End-capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically deactivated. Using a high-purity, base-deactivated, or end-capped C18 column can significantly reduce peak tailing for polar analytes[6][12].
Step 3: Optimizing Method Parameters
Fine-tuning your experimental conditions can resolve many peak shape issues.
| Parameter | Problem | Recommended Solution |
| Mobile Phase pH | pH is too high or close to the pKa of this compound, leading to ionization and silanol interactions. | Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous mobile phase to maintain a consistent pH between 2.5 and 3.5[13][14]. |
| Sample Concentration | High sample concentration is overloading the column. | Dilute the sample by a factor of 10 and reinject. If the peak shape improves, sample overload was the issue[4][7]. Reduce the injection volume. |
| Injection Solvent | Sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile). | Ideally, dissolve the sample in the initial mobile phase. If not possible, use a solvent weaker than or equal to the mobile phase[4][5]. |
| Buffer Concentration | Insufficient buffer capacity to maintain a stable pH. | If using a buffer (e.g., phosphate or acetate), ensure the concentration is adequate, typically between 10-25 mM[12]. |
Step 4: System and Column Health Check
If tailing affects all peaks or persists after addressing chemical factors, investigate the health of your HPLC system and column.
Q: What if all my peaks are tailing, not just this compound?
A: This usually points to a physical problem with the column or the HPLC system.
-
Check for Column Voids: A void at the head of the column can cause band broadening and tailing. This can result from pressure shocks or degradation of the packed bed[10][12]. Reversing and flushing the column (if permitted by the manufacturer) may sometimes help, but column replacement is often necessary.
-
Minimize Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peaks to broaden and tail. Ensure all connections are secure and use tubing with the smallest appropriate internal diameter[5][11].
-
Clean the Column: If the column is contaminated, flush it with a strong solvent. For a reversed-phase C18 column, this typically involves flushing with 100% acetonitrile or methanol[5].
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Objective: To reduce silanol interactions by lowering the mobile phase pH.
-
Materials: HPLC-grade water, HPLC-grade acetonitrile (or methanol), and a suitable acid (e.g., formic acid, phosphoric acid).
-
Procedure: a. Prepare the aqueous component of your mobile phase (e.g., Mobile Phase A). b. Add the selected acid to the aqueous phase to achieve the target concentration. A common starting point is 0.1% (v/v) formic acid. c. For example, to prepare 1 L of 0.1% formic acid in water, add 1 mL of formic acid to 999 mL of HPLC-grade water. d. Sonicate or degas the mobile phase before use. e. Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
Protocol 2: Sample Dilution Study
-
Objective: To determine if column overload is the cause of peak tailing.
-
Procedure: a. Prepare your this compound standard or sample extract at its original concentration. b. Perform a serial dilution to create samples that are 1:10 and 1:100 dilutions of the original. c. Inject the original sample and record the chromatogram and asymmetry factor. d. Inject the 1:10 dilution and record the results. e. Inject the 1:100 dilution and record the results. f. Analysis: Compare the peak shapes. A significant improvement in the asymmetry factor at lower concentrations confirms that mass overload was the cause of the tailing[7].
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. i01.yizimg.com [i01.yizimg.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromtech.com [chromtech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. moravek.com [moravek.com]
- 9. restek.com [restek.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 12. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 13. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Guaijaverin Fragmentation in Mass Spectrometry: A Technical Support Guide
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the mass spectrometry analysis of Guaijaverin. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecule of this compound and its primary fragment in positive ion mode ESI-MS/MS?
In positive ion electrospray ionization (ESI) mass spectrometry, this compound (quercetin 3-O-α-l-arabinopyranoside) typically forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 435.0922. The primary and most dominant fragmentation event is the neutral loss of the arabinopyranoside sugar moiety (132 Da). This results in the formation of the protonated quercetin aglycone (Y₀⁺) at m/z 303.0503.[1] This cleavage of the glycosidic bond is a characteristic fragmentation pattern for flavonoid O-glycosides.
Q2: I am observing significant in-source fragmentation of this compound. How can I minimize this?
In-source fragmentation, where the molecule fragments in the ionization source before entering the mass analyzer, is a common issue with flavonoid glycosides. This can lead to an overestimation of the aglycone and an underestimation of the intact glycoside. To minimize in-source fragmentation:
-
Reduce the fragmentor/cone voltage: This is the most critical parameter. A lower voltage will result in "softer" ionization conditions, preserving the intact protonated molecule. It is advisable to perform a tuning experiment to find the optimal voltage that maximizes the [M+H]⁺ ion signal while minimizing the [M+H-132]⁺ fragment.
-
Optimize source temperature: Lowering the desolvation gas temperature can sometimes reduce thermal degradation of the analyte.
-
Adjust nebulizer gas pressure: Ensure the nebulizer pressure is within the optimal range for stable spray formation without causing excessive collisional heating.
Q3: My signal intensity for this compound is very low. What are the potential causes and solutions?
Low signal intensity for this compound can stem from several factors:
-
Suboptimal ionization efficiency: Flavonoid glycosides can have inefficient protonation.[2] Consider using a mobile phase with a low concentration of an acid, such as 0.1% formic acid, to promote protonation.
-
Matrix effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve chromatographic separation to isolate the analyte from interfering substances. A thorough sample cleanup is also crucial.
-
Adduct formation: this compound can form adducts with salts present in the mobile phase or sample (e.g., [M+Na]⁺, [M+K]⁺). This will distribute the ion current among several species, reducing the intensity of the desired [M+H]⁺ ion. Use high-purity solvents and additives to minimize salt contamination.
-
Improper mass spectrometer settings: Ensure the instrument is properly tuned and calibrated. Check parameters like capillary voltage, gas flows, and detector settings.
Q4: I am not observing the expected fragmentation pattern for the quercetin aglycone at m/z 303. What should I do?
If the quercetin aglycone at m/z 303 is present but does not fragment as expected, consider the following:
-
Insufficient collision energy: The collision energy applied in the collision cell (e.g., in a triple quadrupole or Q-TOF instrument) may be too low to induce further fragmentation. Gradually increase the collision energy to observe the characteristic retro-Diels-Alder (RDA) fragments of the quercetin aglycone.
-
Instrumental issues: Verify that the collision cell is functioning correctly and that the collision gas is present at the appropriate pressure.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the MS analysis of this compound.
Problem 1: Poor or No Fragmentation of the [M+H]⁺ Ion
| Possible Cause | Troubleshooting Step |
| Collision energy is too low. | Gradually increase the collision energy in your MS/MS experiment. Start from a low value (e.g., 10 eV) and increase in increments of 5-10 eV until the desired fragmentation is observed. |
| Incorrect precursor ion selection. | Double-check that the correct m/z value for the [M+H]⁺ ion of this compound (435.09) is isolated in the first stage of mass analysis. |
| Collision cell malfunction. | Ensure the collision gas (e.g., nitrogen or argon) is turned on and flowing at the correct pressure. Consult your instrument manual for diagnostic procedures for the collision cell. |
| Instrument is in the wrong scan mode. | Verify that the instrument is set to a fragmentation mode (e.g., Product Ion Scan, MRM) and not a full scan mode. |
Problem 2: Unexpected Fragments or Adducts in the Mass Spectrum
| Possible Cause | Troubleshooting Step |
| Contaminants in the mobile phase or sample. | Use high-purity LC-MS grade solvents and additives. Ensure proper cleaning of glassware and sample vials. Run a blank injection to identify potential sources of contamination. |
| Formation of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts. | Minimize the use of glassware and plasticware that can leach salts. If adducts are persistent, consider using a mobile phase additive that can compete for adduction, such as a low concentration of ammonium formate. |
| Co-elution with an isobaric compound. | Improve chromatographic separation by optimizing the gradient, changing the column, or adjusting the mobile phase composition. |
| In-source reactions. | In rare cases, reactions can occur in the ESI source. Try adjusting source parameters like temperature and voltages. |
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios for this compound and its primary fragment in positive ion mode ESI-MS.
| Compound | Ion | Calculated m/z | Observed m/z | Fragmentation Event |
| This compound | [M+H]⁺ | 435.0922 | 435.11 | - |
| Quercetin Aglycone | [Y₀]⁺ | 303.0503 | 303.34 | Neutral loss of arabinose (-132 Da) |
Note: Observed m/z values may vary slightly depending on instrument calibration and resolution.[3]
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
-
Harvest and Dry: Collect fresh plant material (e.g., guava leaves) and dry them in a well-ventilated area away from direct sunlight or in an oven at a low temperature (e.g., 40-50 °C).
-
Grinding: Grind the dried plant material into a fine powder using a mortar and pestle or a mechanical grinder.
-
Extraction:
-
Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.
-
Add 1 mL of 80% methanol in water.
-
Vortex the mixture for 1 minute.
-
Sonicate the mixture for 30 minutes in a sonication bath.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.
-
Storage: Store the extracts at -20 °C until analysis.
Protocol 2: LC-MS/MS Analysis of this compound
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-40% B (linear gradient)
-
15-17 min: 40-95% B (linear gradient)
-
17-19 min: 95% B (hold)
-
19-20 min: 95-5% B (linear gradient)
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive.
-
Capillary Voltage: 4.0 kV.
-
Gas Temperature: 300 °C.
-
Gas Flow: 10 L/min.
-
Nebulizer Pressure: 35 psi.
-
MS/MS Parameters:
-
Precursor Ion: m/z 435.1
-
Product Ion Scan Range: m/z 50-450
-
Collision Energy: 20-30 eV (This should be optimized for your specific instrument).
-
Visualizations
Caption: A logical workflow for troubleshooting common mass spectrometry issues with this compound.
Caption: Proposed fragmentation pathway of this compound in positive ion ESI-MS/MS.
References
Minimizing degradation of Guaijaverin during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Guaijaverin during storage and experimentation.
Frequently Asked Questions (FAQs)
???+ question "What is this compound?"
???+ question "What are the optimal storage conditions for solid this compound?"
???+ question "How should I store this compound in solution?"
???+ question "Which solvents are recommended for dissolving this compound?"
???+ question "What are the signs of this compound degradation?"
???+ question "How do pH and temperature affect this compound's stability?"
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Compound degradation due to improper storage or handling. | 1. Prepare a fresh stock solution from solid this compound powder. 2. Verify that storage conditions for both solid and solution forms meet the recommended guidelines (see tables below). 3. Perform a quality control check on the compound using a suitable analytical method like HPLC if degradation is suspected. |
| Difficulty dissolving the compound. | Incorrect solvent selection or insufficient mixing. | 1. Confirm you are using a recommended solvent (e.g., DMSO, Methanol, Ethanol)[1]. 2. To aid dissolution, gently warm the tube to 37°C and use an ultrasonic bath for a short period[2]. 3. Sonication is specifically recommended for dissolving in DMSO[1]. |
| Precipitate forms in the solution after storage. | The solution may be supersaturated, or the storage temperature is too high, causing solvent evaporation. | 1. Before use, warm the solution to room temperature and vortex or sonicate to redissolve the precipitate[2]. 2. Ensure the storage vial is sealed tightly to prevent solvent evaporation. 3. Consider preparing a more dilute stock solution if the problem persists. |
| Visible color change in the solid powder or solution. | Oxidation or chemical degradation. | 1. Discard the sample immediately, as its integrity is compromised. 2. Review your storage and handling procedures to ensure the compound is protected from light, stored at the correct temperature, and handled under an inert atmosphere if necessary[3]. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Solid Powder | -20°C | Up to 3 years | Store desiccated and protected from light[1][3][2]. |
| In Solvent | -80°C | Up to 1 year | Seal vial tightly. Before use, warm to room temperature for at least 1 hour before opening[1][2]. |
Table 2: Solubility of this compound
| Solvent | Concentration / Note |
| DMSO | ~100 mg/mL (~230.23 mM)[3]. Sonication is recommended[1]. |
| Ethanol | Soluble[1]. |
| Methanol | Soluble[1]. |
| Pyridine | Soluble[1]. |
| Chloroform | Soluble[2]. |
| Dichloromethane | Soluble[2]. |
| Ethyl Acetate | Soluble[2]. |
| Acetone | Soluble[2]. |
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound while minimizing the risk of degradation.
Materials:
-
This compound powder (stored at -20°C)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibration: Remove the vial of this compound powder from the -20°C freezer and allow it to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Weighing: In a controlled environment with low humidity, weigh the desired amount of this compound powder and place it into a sterile vial. Perform this step quickly to minimize exposure to air and light.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 50 mg/mL)[1].
-
Dissolution:
-
Aliquoting and Storage:
-
If the entire stock solution will not be used at once, aliquot it into smaller, single-use volumes in sterile, light-protected vials. This avoids repeated freeze-thaw cycles.
-
Seal the vials tightly.
-
For immediate use, keep the solution at room temperature, protected from light.
-
For long-term storage, place the aliquots in a labeled container and store them at -80°C[1].
-
Visualizations
Caption: Factors contributing to the degradation of this compound.
References
- 1. This compound | Antibacterial | Antioxidant | TargetMol [targetmol.com]
- 2. This compound | CAS:22255-13-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | urease inhibitor | CAS# 22255-13-6 |Quercetin 3-O-α-L-arabinopyranoside) | Quercetin analog | naturally occurring flavonoid| antioxidant and antibacterial| InvivoChem [invivochem.com]
Technical Support Center: Chromatographic Resolution of Flavonoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of Guaijaverin from co-eluting flavonoids.
Troubleshooting Guides
Issue: Poor Resolution Between this compound and Other Quercetin Glycosides
Problem: this compound (quercetin 3-O-arabinoside) often co-elutes with other quercetin glycosides, such as isoquercitrin (quercetin 3-O-glucoside), hyperin (quercetin 3-O-galactoside), and quercitrin (quercetin 3-O-rhamnoside), particularly in extracts from sources like Psidium guajava (guava) leaves. This leads to inaccurate quantification and difficulty in isolating pure compounds.
Solutions:
-
Mobile Phase Optimization:
-
Solvent Composition: Adjusting the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact selectivity. A shallow gradient or isocratic elution with a lower percentage of the organic solvent can increase retention times and improve separation.[1]
-
pH Modification: The addition of a small amount of acid (e.g., formic acid, acetic acid, or phosphoric acid) to the mobile phase is crucial for good peak shape and resolution of flavonoids.[1][2] Acidification suppresses the ionization of phenolic hydroxyl groups, leading to sharper peaks and altered selectivity.
-
Additives: The use of mobile phase additives like ionic liquids or different buffer salts can enhance resolution by altering the interactions between the analytes and the stationary phase.[3][4][5][6][7]
-
-
Stationary Phase Selection:
-
Column Chemistry: While C18 columns are widely used for flavonoid separation, alternative chemistries can provide different selectivities.[8][9] Phenyl-Hexyl or biphenyl phases can offer enhanced resolution for aromatic compounds like flavonoids through π-π interactions. For highly polar flavonoids, an aqueous C18 (C18 AQ) column might be beneficial.[10]
-
Particle Size and Column Dimensions: Using columns with smaller particle sizes (e.g., <3 µm) increases efficiency and resolution.[9][10][11] Longer columns can also improve separation, but at the cost of longer run times and higher backpressure.[11][12][13]
-
-
Temperature Control:
-
Column Temperature: Optimizing the column temperature can influence selectivity and peak shape.[14] For some flavonoid isomers, a higher temperature (e.g., 40°C) can improve resolution.[15] However, excessive heat can lead to degradation of certain flavonoids.[1] It is essential to find the optimal temperature that provides the best balance between resolution and stability.
-
-
Flow Rate Adjustment:
-
A lower flow rate generally increases the retention time and can lead to better resolution, although it also increases the analysis time.[14]
-
Experimental Workflow for Method Optimization
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. O-Glycoside quercetin derivatives: Biological activities, mechanisms of action, and structure-activity relationship for drug design, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting signaling pathways in neurodegenerative diseases: Quercetin's cellular and molecular mechanisms for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. frontiersin.org [frontiersin.org]
- 8. plantarchives.org [plantarchives.org]
- 9. Quercetin inhibition of myocardial fibrosis through regulating MAPK signaling pathway via ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the mechanistic pathways of promising bioflavonoid Quercetin in diabetes management [nrfhh.com]
- 13. researchgate.net [researchgate.net]
- 14. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
Navigating the Challenges of Guaijaverin Bioavailability: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Guaijaverin, a flavonoid found in guava leaves (Psidium guajava), holds significant promise in various therapeutic areas. However, its practical application is often hampered by low oral bioavailability, primarily due to its poor aqueous solubility and extensive first-pass metabolism. This technical support center provides a comprehensive guide to strategies aimed at overcoming these challenges, complete with troubleshooting advice and frequently asked questions to support your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to achieving high oral bioavailability for this compound?
A1: The main obstacles are its low water solubility, which limits its dissolution in the gastrointestinal fluids, and significant presystemic metabolism in the intestine and liver. These factors drastically reduce the amount of active this compound that reaches systemic circulation.
Q2: Which formulation strategies have shown the most promise for enhancing this compound's bioavailability?
A2: Several advanced formulation techniques are being explored to improve the bioavailability of flavonoids like this compound. These include the development of nanoformulations (such as nanoparticles and nanosuspensions), the formation of phospholipid complexes (phytosomes), the creation of solid dispersions, and the use of self-emulsifying drug delivery systems (SEDDS).[1][2][3] Co-administration with natural bio-enhancers is another viable strategy.[4]
Q3: Are there any specific excipients that are recommended for this compound formulations?
A3: The choice of excipients is critical and depends on the chosen strategy. For nanoformulations, polymers like PLGA are often used for their biocompatibility and ability to provide sustained release.[5] In phospholipid complexes, phosphatidylcholine is a common choice.[6] For solid dispersions, hydrophilic carriers are employed to improve dissolution.[3][7] When developing SEDDS, a careful selection of oils, surfactants, and co-surfactants is necessary to ensure spontaneous emulsification in the gut.[8][9]
Q4: What are "bioenhancers," and how can they improve this compound absorption?
A4: Bioenhancers are natural compounds that, when co-administered in small doses, can increase the bioavailability of other substances.[4] They work through various mechanisms, such as inhibiting drug-metabolizing enzymes (like CYP450) and efflux transporters (like P-glycoprotein), or by increasing blood flow to the gastrointestinal tract.[10] Compounds like piperine (from black pepper), quercetin, and ginger have shown bioenhancing properties.[11]
Troubleshooting Guide for Experimental Work
| Problem | Potential Cause | Suggested Solution |
| Low encapsulation efficiency of this compound in nanoparticles. | Poor solubility of this compound in the chosen organic solvent. Incompatibility between this compound and the polymer matrix. | Screen different organic solvents to find one with better this compound solubility. Modify the nanoparticle preparation method, for instance, by using a different solvent-evaporation or nanoprecipitation technique. Consider surface modification of the nanoparticles to improve drug loading. |
| Inconsistent particle size in nanoformulations. | Variations in stirring speed, temperature, or rate of solvent/anti-solvent addition during preparation. Aggregation of nanoparticles. | Standardize and precisely control all parameters during the formulation process. Use a stabilizer or surfactant to prevent particle aggregation. Characterize particle size and zeta potential to ensure stability. |
| Poor in vitro dissolution of this compound from solid dispersions. | Incomplete conversion of crystalline this compound to an amorphous state. Inappropriate carrier selection or drug-to-carrier ratio. | Utilize analytical techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound in the dispersion. Experiment with different hydrophilic carriers and optimize the drug-to-carrier ratio to maximize dissolution. |
| Phase separation or instability of Self-Emulsifying Drug Delivery Systems (SEDDS). | Imbalance in the oil, surfactant, and co-surfactant ratio. Poor miscibility of this compound in the lipidic vehicle. | Construct a pseudo-ternary phase diagram to identify the optimal ratios of components for a stable microemulsion. Screen various oils and surfactants for their ability to solubilize this compound. |
| High variability in in vivo pharmacokinetic data. | Issues with the formulation's stability in the gastrointestinal tract. Inter-individual differences in animal models. | Assess the stability of your formulation under simulated gastric and intestinal conditions. Increase the number of animals in your study to account for biological variability and ensure robust statistical analysis. |
Experimental Protocols and Methodologies
Preparation of this compound-Loaded Nanoparticles
This protocol describes a common method for preparing polymeric nanoparticles encapsulating this compound, which can protect the compound from degradation and enhance its absorption.
Methodology: Emulsion-Solvent Evaporation Technique
-
Organic Phase Preparation: Dissolve a specific amount of this compound and a biodegradable polymer (e.g., PLGA) in a suitable organic solvent (e.g., ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension, wash with deionized water to remove excess stabilizer and unencapsulated drug, and then lyophilize to obtain a dry powder.
Characterization:
-
Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Quantified by separating the encapsulated drug from the free drug and measuring the drug concentration using a validated analytical method like HPLC.
-
Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
Formulation of this compound Phospholipid Complex (Phytosome)
This technique improves the lipophilicity of this compound, thereby enhancing its ability to cross biological membranes.
Methodology: Solvent Evaporation Method
-
Complex Formation: Dissolve this compound and a phospholipid (e.g., phosphatidylcholine) in a 1:2 molar ratio in a suitable organic solvent (e.g., ethanol or acetone).
-
Solvent Removal: Evaporate the solvent under vacuum in a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the film with a small amount of water or a suitable buffer and stir.
-
Lyophilization: Freeze-dry the resulting suspension to obtain the this compound-phospholipid complex as a powder.
Characterization:
-
Complex Formation: Confirmed by Fourier Transform Infrared (FTIR) spectroscopy, DSC, and XRD.
-
Solubility Studies: Assess the solubility of the complex in both aqueous and lipidic media.
Preparation of this compound Solid Dispersion
This method aims to enhance the dissolution rate of this compound by dispersing it in a hydrophilic carrier in a solid state.
Methodology: Hot-Melt Extrusion
-
Mixing: Physically mix this compound with a hydrophilic polymer carrier (e.g., PVP K30, Soluplus®) at a predetermined ratio.
-
Extrusion: Feed the mixture into a hot-melt extruder at a temperature above the glass transition temperature of the polymer.
-
Cooling and Milling: Cool the extrudate and mill it into a fine powder.
Characterization:
-
Amorphous State: Verified using DSC and XRD.
-
Dissolution Studies: Perform in vitro dissolution tests in simulated gastric and intestinal fluids to compare the dissolution profile with that of pure this compound.
Visualization of Key Concepts
To further aid in understanding the experimental workflows and underlying principles, the following diagrams have been generated using Graphviz.
Caption: Workflow for the preparation and characterization of this compound-loaded nanoparticles.
Caption: Relationship between formulation strategies and mechanisms for enhancing this compound's bioavailability.
By leveraging the information and methodologies presented in this technical support center, researchers can effectively design and execute experiments to improve the oral bioavailability of this compound, paving the way for its successful translation into clinical applications.
References
- 1. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospholipid Complex Technique for Superior Bioavailability of Phytoconstituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism [mdpi.com]
- 11. pharmacognosyjournal.com [pharmacognosyjournal.com]
Guaijaverin Stability & Sample Preparation: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Guaijaverin during sample preparation. Find answers to frequently asked questions, troubleshoot common issues, and follow detailed protocols to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (quercetin 3-O-α-L-arabinopyranoside) is a naturally occurring flavonoid glycoside found in plants like guava (Psidium guajava)[1][2]. It is recognized for its potent antioxidant, antibacterial, and anti-inflammatory properties[3][4][5]. The stability of this compound is critical because its degradation during sample preparation can lead to an underestimation of its concentration and biological activity, resulting in inaccurate and unreliable experimental data.
Q2: What are the primary factors that cause this compound loss during sample preparation?
The primary factors leading to the degradation of this compound are exposure to alkaline conditions, light, high temperatures, and oxidative environments.[3][4][6]. As a flavonoid, its structure is sensitive to these environmental conditions, which can cause hydrolysis, oxidation, or other chemical modifications[6].
Q3: How do I prevent this compound degradation due to pH?
This compound is stable in acidic conditions but labile (unstable) in alkaline (basic) environments[3][7][8].
-
Recommendation: Maintain a slightly acidic pH (below 7.0) throughout your extraction and preparation process. If necessary, use buffers to stabilize the pH. Avoid using strong bases in your extraction solvents or sample matrices.
Q4: What is the best way to manage temperature during sample preparation?
While this compound is considered relatively heat-stable, prolonged exposure to high temperatures can still contribute to degradation, especially in the presence of other factors like oxygen[3][6][7].
-
Recommendation: Whenever possible, perform extraction and processing steps at room temperature or below. For heat-assisted extractions, use the lowest effective temperature and minimize the duration of heat exposure[2][9]. For long-term storage, keep extracts and isolated compounds at -20°C or below[3][9].
Q5: How can I protect my this compound samples from light?
Exposure to light, particularly UV light, can induce photochemical degradation of flavonoids. It is explicitly noted that this compound requires protection from light during transport and storage[4].
-
Recommendation: Use amber-colored glassware or wrap your containers in aluminum foil during all sample preparation, storage, and analytical steps. Minimize exposure to ambient light as much as possible.
Q6: Which solvents are recommended for extracting this compound?
Methanol and ethanol are commonly used and effective solvents for extracting this compound and other flavonoids from plant materials[9][10]. Aqueous extracts (using water) are also frequently prepared, sometimes involving boiling[2][9].
-
Recommendation: 70% ethanol is often an optimal condition for extracting phenolic compounds from guava leaves[5]. Methanol is also highly effective[10]. The choice may depend on the specific research application and downstream analysis. For analytical purposes, HPLC-grade solvents are recommended.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound in the final sample. | 1. Degradation due to High pH: The sample was exposed to alkaline conditions. | Ensure all solvents and solutions are neutral or slightly acidic. Avoid ammonia or other basic modifiers in chromatography unless absolutely necessary. |
| 2. Photodegradation: The sample was exposed to light for extended periods. | Work in a dimly lit area and use amber vials or foil-wrapped glassware for all steps. | |
| 3. Inefficient Extraction: The chosen solvent or method was not optimal for releasing this compound from the plant matrix. | Consider using methanol or 70% ethanol as the extraction solvent. If yields are still low, explore assisted extraction techniques like ultrasound or microwave-assisted extraction[11]. | |
| Inconsistent this compound concentrations across different batches. | 1. Variability in Sample Handling: Inconsistent exposure to light, temperature, or pH between batches. | Standardize the entire sample preparation workflow. Document all steps, including timings, temperatures, and light conditions, to ensure reproducibility. |
| 2. Oxidative Degradation: Dissolved oxygen in solvents or exposure to air is degrading the compound. | De-gas solvents before use. Consider blanketing samples with an inert gas (like nitrogen or argon) during concentration steps or before sealing for storage. | |
| 3. Enzymatic Degradation: Endogenous plant enzymes may be active during initial extraction steps. | Consider flash-freezing fresh plant material in liquid nitrogen before extraction or briefly blanching the material to deactivate enzymes. |
Data Summary
Table 1: Summary of this compound Stability Properties
| Parameter | Stability Profile | Recommendations for Sample Preparation |
| pH | Stable in acidic conditions; labile and prone to degradation in alkaline conditions[3][7]. | Maintain pH < 7.0. Use buffered solutions where appropriate. |
| Temperature | Generally heat-stable for short durations (e.g., boiling for extraction)[3][7]. | Avoid prolonged heat exposure. Store extracts at room temperature for short-term use and at -20°C or below for long-term storage[3][9]. |
| Light | Susceptible to photodegradation[4]. | Use amber glassware or foil wrapping. Minimize exposure to direct light sources[4]. |
| Oxygen | Prone to oxidation, a common degradation pathway for phenolic compounds[6]. | Use degassed solvents. Consider working under an inert atmosphere (N₂ or Ar) for sensitive samples. |
Visualized Workflows and Pathways
Caption: A generalized workflow for this compound sample preparation.
Caption: Key factors leading to the degradation of this compound.
Experimental Protocols
Protocol 1: General Purpose Solvent Extraction of this compound from Guava Leaves
This protocol provides a standardized method for extracting this compound for subsequent quantification or bioactivity assays.
Materials:
-
Dried guava leaf powder
-
70% Ethanol (v/v) in deionized water (HPLC grade recommended)
-
Amber-colored flasks or beakers wrapped in foil
-
Orbital shaker
-
Filtration apparatus (e.g., Whatman No. 4 filter paper or 0.45 µm syringe filter)
-
Rotary evaporator
-
Amber-colored storage vials
Methodology:
-
Sample Preparation: Weigh 10 g of finely ground guava leaf powder and transfer it to a 250 mL amber-colored Erlenmeyer flask.
-
Extraction: Add 100 mL of 70% ethanol to the flask. This creates a 1:10 solid-to-solvent ratio.
-
Maceration: Seal the flask and place it on an orbital shaker. Macerate the mixture at room temperature (20-25°C) for 6 hours at approximately 150 rpm. Ensure the flask is protected from direct light throughout this process.
-
Filtration: After maceration, filter the mixture through Whatman No. 4 filter paper to separate the extract from the solid plant material. For analytical purposes requiring higher purity, a second filtration step using a 0.45 µm filter is recommended.
-
Concentration (Optional): To concentrate the extract, transfer the filtrate to a round-bottom flask and remove the ethanol using a rotary evaporator. Maintain a water bath temperature of no more than 40-50°C to minimize thermal degradation.
-
Final Preparation & Storage: Re-dissolve the concentrated extract in a known volume of a suitable solvent (e.g., methanol or DMSO) for analysis. Transfer the final solution to an amber-colored vial, flush with nitrogen gas if possible, seal tightly, and store at -20°C until use[3][9].
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Extraction of bioactive compounds from Psidium guajava leaves and its utilization in preparation of jellies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:22255-13-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | urease inhibitor | CAS# 22255-13-6 |Quercetin 3-O-α-L-arabinopyranoside) | Quercetin analog | naturally occurring flavonoid| antioxidant and antibacterial| InvivoChem [invivochem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound -- a plant flavonoid as potential antiplaque agent against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study to find the best extraction solvent for use with guava leaves (Psidium guajava L.) for high antioxidant efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Antioxidant and Anti-Cytotoxicity Effect of Phenolic Extracts from Psidium guajava Linn. Leaves by Novel Assisted Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low bioactivity of isolated Guaijaverin
Welcome to the technical support center for Guaijaverin. This resource is designed for researchers, scientists, and drug development professionals who are working with isolated this compound and may be encountering lower-than-expected biological activity in their experiments. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to help you navigate potential challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My isolated this compound shows significantly lower antibacterial activity against Streptococcus mutans than reported in the literature. What are the potential causes?
Answer: Several factors could contribute to reduced antibacterial activity. Consider the following:
-
Purity of the Isolate: Impurities from the extraction and purification process can interfere with the activity of this compound. We recommend verifying the purity of your compound using HPLC or LC-MS.
-
Compound Stability: this compound is known to be stable in acidic conditions and at high temperatures but is labile in alkaline conditions.[1][2] Ensure that the pH of your experimental buffers and media is not alkaline. Long-term storage conditions are also critical; it should be stored at -20°C, protected from light.[3][4]
-
Solubility Issues: Poor solubility of this compound in your assay medium can lead to a lower effective concentration. This compound is soluble in DMSO, methanol, ethanol, and pyridine.[2][4] For aqueous-based assays, preparing a concentrated stock solution in DMSO and then diluting it in the final medium is recommended. However, be mindful of the final DMSO concentration, as it can have its own biological effects. Sonication may aid in dissolution.[4]
-
Bacterial Strain and Growth Phase: The susceptibility of S. mutans can vary between different strains.[1] Ensure you are using a strain reported to be sensitive to this compound. The growth phase of the bacteria at the time of treatment can also influence the results. It is advisable to use bacteria in the logarithmic growth phase.
Question 2: I am observing weak antioxidant activity in my DPPH or ABTS assay. How can I troubleshoot this?
Answer: Low antioxidant activity can stem from several experimental variables:
-
Compound Degradation: Flavonoids can be susceptible to degradation under certain conditions. As mentioned, this compound is alkali-labile.[1][2] Ensure your solutions are freshly prepared and the pH of your reaction mixture is appropriate. Protect your solutions from direct light, as photo-degradation can occur.[3]
-
Incorrect Assay Concentration: Ensure that the concentration range of this compound being tested is appropriate. You may need to perform a dose-response curve to determine the optimal concentration range.
-
Reaction Kinetics: The kinetics of the antioxidant reaction can vary. Ensure you are incubating the reaction for a sufficient amount of time as per established protocols for flavonoid antioxidant assays.
Question 3: My in vitro results for anti-inflammatory or hypoglycemic activity are not significant. What should I check?
Answer: For cell-based or enzyme-inhibition assays, consider these points:
-
Cell Line and Passage Number: The responsiveness of cell lines can change with high passage numbers. Use low-passage cells for your experiments. The choice of cell line is also critical and should be relevant to the biological activity being investigated.
-
Metabolism of this compound: As a glycoside, this compound may need to be metabolized to its aglycone form (Quercetin) to exert certain biological activities.[5][6] The metabolic capacity of your chosen cell line could influence the observed bioactivity.
-
Protein Binding: this compound has been shown to bind to proteins like human serum albumin.[2] If your cell culture medium contains high concentrations of serum, the free, active concentration of this compound may be reduced. Consider reducing the serum concentration during the treatment period if your cell line can tolerate it.
-
Enzyme Inhibition Assay Conditions: For enzyme inhibition assays (e.g., urease, pancreatic lipase), ensure that the substrate concentration, enzyme concentration, and incubation times are optimized. The pH of the buffer is also crucial for both enzyme activity and this compound stability.
Quantitative Data Summary
The following table summarizes key quantitative data reported for this compound's biological activities. Use this as a reference to gauge if your experimental results are in an expected range.
| Biological Activity | Assay/Model | Target/Organism | Reported Value | Reference |
| Antibacterial | Minimum Inhibitory Concentration (MIC) | Streptococcus mutans MTCC 1943 | 4 mg/mL | [1][2] |
| Minimum Inhibitory Concentration (MIC) | Streptococcus mutans CLSM 001 | 2 mg/mL | [1][2] | |
| Enzyme Inhibition | Urease Inhibition | IC50 = 120 µM | [2][4] | |
| Rat Lens Aldose Reductase Inhibition | IC50 = 0.18 µM | [2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) against Streptococcus mutans
This protocol is adapted from methodologies described in the literature.[1]
Materials:
-
Isolated this compound
-
Streptococcus mutans (e.g., MTCC 1943)
-
Brain Heart Infusion (BHI) broth and agar
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Spectrophotometer (for measuring OD at 600 nm)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 100 mg/mL.
-
Prepare Bacterial Inoculum: Culture S. mutans in BHI broth overnight at 37°C. Dilute the overnight culture in fresh BHI broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in BHI broth to obtain a range of concentrations (e.g., from 8 mg/mL down to 0.0625 mg/mL). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Controls: Include a positive control (bacteria in BHI broth with DMSO, no this compound) and a negative control (BHI broth only).
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of S. mutans. This can be assessed visually or by measuring the optical density at 600 nm.
DPPH Radical Scavenging Assay for Antioxidant Activity
Materials:
-
Isolated this compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Ascorbic acid (as a positive control)
-
96-well microtiter plates
-
Spectrophotometer (for measuring absorbance at 517 nm)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in methanol to a known concentration (e.g., 1 mg/mL).
-
Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm.
-
Assay:
-
In a 96-well plate, add various concentrations of this compound (e.g., 10, 25, 50, 100 µg/mL) to the wells.
-
Add the DPPH solution to each well.
-
Include a control (methanol with DPPH solution) and a positive control (ascorbic acid at various concentrations).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.
Visualizations
Caption: Troubleshooting workflow for low this compound bioactivity.
Caption: Potential anti-inflammatory mechanism of this compound.
References
- 1. This compound -- a plant flavonoid as potential antiplaque agent against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:22255-13-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | urease inhibitor | CAS# 22255-13-6 |Quercetin 3-O-α-L-arabinopyranoside) | Quercetin analog | naturally occurring flavonoid| antioxidant and antibacterial| InvivoChem [invivochem.com]
- 4. This compound | Antibacterial | Antioxidant | TargetMol [targetmol.com]
- 5. Bioactive flavonoids in medicinal plants: Structure, activity and biological fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up Guaijaverin Isolation for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the isolation of Guaijaverin from Psidium guajava (guava) leaves for preclinical studies. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the extraction, purification, and characterization of this compound.
Frequently Asked Questions (FAQs)
1. What is the most effective solvent for extracting this compound from guava leaves on a large scale?
For large-scale extraction, a hydroalcoholic solvent, particularly 70% ethanol, is often recommended.[1] While methanol has also been shown to be effective, ethanol is generally preferred for applications in food and pharmaceuticals due to its lower toxicity.[2] Water extraction is a greener alternative but may result in lower yields of less polar flavonoids.[3] The choice of solvent can significantly impact the extraction yield and the profile of co-extracted compounds.
2. What are the key considerations when scaling up the extraction process?
Scaling up from laboratory to preclinical production levels involves several critical factors:
-
Plant Material: Ensure a consistent and reliable source of high-quality, dried, and powdered guava leaves. The phytochemical profile of the leaves can vary based on geographical location, harvest time, and drying conditions.
-
Solid-to-Solvent Ratio: Maintaining an optimal solid-to-solvent ratio is crucial for efficient extraction. While a 1:10 ratio (w/v) is common for lab-scale extraction, larger volumes may require optimization to balance extraction efficiency with solvent consumption and processing time.
-
Extraction Technique: While maceration is a simple method, for larger quantities, techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can enhance efficiency and reduce extraction time, although these may have higher initial equipment costs.[4]
-
Process Safety: When using large volumes of organic solvents, ensure proper ventilation and adherence to safety protocols to mitigate fire and explosion risks.
3. How can I efficiently purify large quantities of this compound from the crude extract?
A multi-step purification strategy is typically required. A common and scalable approach involves:
-
Liquid-Liquid Partitioning: The crude extract can be partitioned between solvents of varying polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to remove non-polar impurities like chlorophyll and lipids. Flavonoids, including this compound, are often enriched in the ethyl acetate fraction.
-
Macroporous Resin Chromatography: This is a highly effective and scalable technique for the initial purification and enrichment of flavonoids.[5][6][7][8] Different resins can be screened to find one with optimal adsorption and desorption characteristics for this compound.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining high-purity this compound required for preclinical studies, Prep-HPLC is often the final purification step.[9]
4. What are the common impurities I might encounter, and how can I remove them?
Common impurities in guava leaf extracts include:
-
Chlorophyll and Pigments: These can be largely removed during the initial liquid-liquid partitioning with a non-polar solvent like n-hexane.
-
Other Flavonoids and Phenolic Compounds: Guava leaves contain a variety of flavonoids (e.g., quercetin, myricetin) and phenolic acids (e.g., gallic acid, caffeic acid) that may have similar polarities to this compound.[10] High-resolution purification techniques like preparative HPLC or high-speed counter-current chromatography (HSCCC) are necessary to separate these structurally similar compounds.[11][12]
-
Tannins: These polyphenolic compounds are abundant in guava leaves and can be challenging to remove.[13] Polyamide resin chromatography can be an effective method for separating flavonoids from tannins.[14]
5. What are the essential preclinical study requirements for a natural product like this compound?
Before proceeding to human clinical trials, preclinical studies are essential to evaluate the safety and efficacy of this compound.[15][16] Key requirements often include:
-
Acute Toxicity Studies: These are typically conducted in at least two mammalian species to determine the short-term adverse effects and the lethal dose (LD50).[15]
-
Sub-chronic and Chronic Toxicity Studies: These longer-term studies assess the effects of repeated exposure to this compound over weeks or months.
-
Pharmacokinetics (ADME): Studies on the absorption, distribution, metabolism, and excretion of this compound are crucial to understand its behavior in the body.
-
Safety Pharmacology: These studies investigate the potential adverse effects of this compound on major physiological systems (e.g., cardiovascular, respiratory, and central nervous systems).
-
Genotoxicity and Mutagenicity Assays: These tests are performed to assess the potential of this compound to cause genetic mutations.
All preclinical safety studies should ideally be conducted under Good Laboratory Practice (GLP) guidelines to ensure data quality and integrity.
Data Presentation
Table 1: Comparison of Extraction Solvents for Flavonoids from Psidium guajava Leaves
| Solvent System | Extraction Method | Key Findings | Reference |
| 90% (v/v) aqueous methanol | Maceration | Effective for extracting a range of flavonoids including this compound. | Present Study |
| Water | Boiling | A green extraction method, but may have lower yield for less polar flavonoids. | [3] |
| Ethanol, Methanol, Hydroethanol | Maceration | 70% ethanol showed high antioxidant efficacy. | [1] |
| Ethyl Acetate | Soxhlet/Ultrasonic | Good for enriching flavonoid content after initial extraction. | Present Study |
Table 2: Performance of Macroporous Resins for Flavonoid Purification
| Resin Type | Adsorption Capacity (mg/g) | Desorption Ratio (%) | Eluting Solvent | Reference |
| AB-8 | High | >80% | 60% Ethanol | [8] |
| XAD-7HP | Good | >70% | 60% Ethanol | [5] |
| D4020 | High | >85% | 30% Ethanol | [6] |
Experimental Protocols
Protocol 1: Scaled-Up Extraction of this compound
-
Material Preparation: Start with 1 kg of dried and finely powdered Psidium guajava leaves.
-
Extraction: Macerate the powdered leaves in 10 L of 70% ethanol in a suitable stainless-steel container with continuous stirring for 24 hours at room temperature.
-
Filtration: Filter the mixture through a coarse filter cloth followed by filtration through Whatman No. 1 filter paper to remove solid plant material.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Solvent Partitioning:
-
Suspend the crude extract in 1 L of distilled water.
-
Perform successive liquid-liquid partitioning with 1 L of n-hexane (3 times) to remove non-polar impurities. Discard the n-hexane fractions.
-
Subsequently, partition the aqueous layer with 1 L of ethyl acetate (3 times).
-
Combine the ethyl acetate fractions, as this fraction is typically enriched with flavonoids like this compound.
-
-
Final Concentration: Concentrate the ethyl acetate fraction to dryness under reduced pressure to yield the flavonoid-rich extract.
Protocol 2: Purification of this compound using Macroporous Resin Column Chromatography
-
Resin Preparation: Pre-treat 500 g of AB-8 macroporous resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the eluent is clear.
-
Column Packing: Pack the pre-treated resin into a glass column (e.g., 5 cm diameter x 50 cm length).
-
Sample Loading: Dissolve the flavonoid-rich extract (from Protocol 1) in a small volume of the initial mobile phase (deionized water) and load it onto the column at a flow rate of 2 bed volumes (BV)/hour.
-
Washing: Wash the column with 5 BV of deionized water to remove highly polar impurities.
-
Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol), collecting fractions of 500 mL.
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Pooling and Concentration: Pool the this compound-rich fractions and concentrate them to dryness.
Protocol 3: High-Purity this compound Isolation by Preparative HPLC
-
Sample Preparation: Dissolve the enriched this compound fraction from Protocol 2 in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase preparative column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). The gradient should be optimized to achieve good separation of this compound from other co-eluting compounds.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 10-50 mL/min.
-
Detection: UV detector at a wavelength of 254 nm or 365 nm.
-
-
Fraction Collection: Collect the peak corresponding to this compound based on the retention time of a this compound standard.
-
Purity Analysis and Characterization:
-
Assess the purity of the isolated this compound using analytical HPLC.
-
Confirm the identity and structure of the compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Mandatory Visualizations
Caption: Workflow for scaling up this compound isolation.
References
- 1. mdpi.com [mdpi.com]
- 2. Green Extraction of Bioactive Compounds from Plant Biomass and Their Application in Meat as Natural Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Preclinical toxicity test results of a new antiviralimmune-modulator compound consisting of flavonoid molecules (COVID-19 clinical trial preliminary data) [explorationpub.com]
- 10. Extraction of bioactive compounds from Psidium guajava leaves and its utilization in preparation of jellies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wiley.com [wiley.com]
Validation & Comparative
Guaijaverin vs. Quercetin: A Comparative Analysis of Antioxidant Efficacy
In the realm of natural antioxidants, flavonoids stand out for their potent radical-scavenging capabilities. Among these, Quercetin and its glycoside derivative, Guaijaverin (quercetin 3-O-arabinoside), are of significant interest to researchers in drug development and nutritional science. This guide provides a detailed comparative analysis of the antioxidant activities of this compound and Quercetin, supported by experimental data, to aid in understanding their respective therapeutic potentials.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of a compound is often quantified by its ability to scavenge synthetic radicals in various assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the radicals in a given sample. A lower IC50 value indicates a higher antioxidant potency.
While direct comparative studies quantifying the IC50 values for both this compound and Quercetin across multiple standardized assays are limited, a consistent trend emerges from the available literature: Quercetin, the aglycone form, generally exhibits superior antioxidant activity compared to its glycoside derivatives, such as this compound. The sugar moiety in glycosides is believed to diminish the radical scavenging capacity of the core flavonoid structure.
The following table summarizes the antioxidant activities of Quercetin and a closely related quercetin glycoside, Quercetin-3-O-glucopyranoside, which provides a valuable proxy for understanding the relative potency of this compound. This data is extracted from a study by Nantitanon et al. (2012), which directly compared these compounds under the same experimental conditions.
| Antioxidant Assay | Quercetin | Quercetin-3-O-glucopyranoside |
| DPPH Radical Scavenging Activity (IC50) | Lower IC50 (Higher Activity) | Higher IC50 (Lower Activity) |
| ABTS Radical Scavenging Activity (IC50) | Lower IC50 (Higher Activity) | Higher IC50 (Lower Activity) |
| Ferric Reducing Antioxidant Power (FRAP) | Higher Reducing Power | Lower Reducing Power |
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays frequently employed to evaluate compounds like this compound and Quercetin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Various concentrations of the test compounds (this compound and Quercetin) are prepared.
-
A fixed volume of the DPPH solution is added to each concentration of the test compound.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
A control sample (containing the solvent instead of the antioxidant) is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
The ABTS radical cation is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Various concentrations of the test compounds are added to the diluted ABTS•+ solution.
-
The absorbance is measured after a set incubation period (e.g., 6 minutes).
-
The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Protocol:
-
The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Aliquots of the test compounds are added to the FRAP reagent.
-
The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined time.
-
The formation of a blue-colored ferrous-TPTZ complex is measured by reading the absorbance at a specific wavelength (e.g., 593 nm).
-
The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄.
Signaling Pathways in Antioxidant Activity
Flavonoids like Quercetin exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and other protective proteins.
The diagram below illustrates a simplified overview of the antioxidant signaling pathway influenced by Quercetin.
Caption: Antioxidant signaling pathway modulated by Quercetin and this compound.
This pathway highlights the dual action of these flavonoids: direct scavenging of reactive oxygen species (ROS) and the activation of the Nrf2 signaling pathway. Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes, thereby bolstering the cell's intrinsic defense mechanisms against oxidative stress.
Guaijaverin vs. Avicularin: A Comparative Pharmacological Analysis
A detailed examination of two closely related flavonoid glycosides, guaijaverin and avicularin, reveals distinct yet overlapping pharmacological profiles. This guide provides a comparative analysis of their biological activities, supported by experimental data, to aid researchers in drug discovery and development.
Both this compound (quercetin-3-O-α-L-arabinopyranoside) and avicularin (quercetin-3-O-α-L-arabinofuranoside) are flavonoid glycosides derived from quercetin. Their structural similarity, differing only in the furanose versus pyranose form of the arabinose sugar moiety, leads to a nuanced spectrum of biological effects. This guide synthesizes available data on their comparative efficacy in key therapeutic areas.
Chemical Structures
Figure 1: Chemical structures of this compound and Avicularin.
Comparative Pharmacological Activities
A review of existing literature indicates that while both compounds exhibit a range of biological activities, current research provides more extensive data for avicularin in areas such as anti-inflammatory and anticancer effects. This compound, on the other hand, has been more thoroughly investigated for its antibacterial properties, particularly against oral pathogens.
Table 1: Comparative Antibacterial and Antiplaque Activity
| Compound | Target Organism | Assay | Efficacy | Reference |
| This compound | Streptococcus mutans (MTCC 1943) | Minimum Inhibitory Concentration (MIC) | 4 mg/ml | [1] |
| This compound | Streptococcus mutans (CLSM 001) | Minimum Inhibitory Concentration (MIC) | 2 mg/ml | [1] |
| Avicularin | Not extensively reported | - | - | - |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Cell Line | Induction Agent | Key Markers Inhibited | Efficacy (Concentration) | Reference |
| Avicularin | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | NO, PGE₂, iNOS, COX-2, IL-1β | Significant inhibition at 10-300 μM | [2][3][4] |
| Avicularin | MG-63 Osteosarcoma Cells | Bradykinin | IL-1β, IL-6, TNF-α, iNOS, COX-2 | Dose-dependent reduction | [5] |
| This compound | General | - | Phospholipase A₂, COX | Mentioned as an active compound | [6] |
Table 3: Comparative Anticancer Activity
| Compound | Cancer Cell Line | Key Effects | Efficacy (IC50 / Concentration) | Reference |
| Avicularin | Huh7 (Hepatocellular Carcinoma) | Inhibition of proliferation, migration, and invasion | Marked suppression at 100 µg/ml | [7] |
| Avicularin | A549 (Lung Cancer) | Reduced cell viability, apoptosis induction, G2/M cell cycle arrest | Significant negative impact on viability | [8] |
| Avicularin | SCC13 (Cutaneous Squamous Cell Carcinoma) | Inhibition of cell viability, apoptosis induction | IC50 of 80.27 µM at 48h | [9] |
| Avicularin | WiDr (Colorectal Cancer) | Cytotoxicity | IC50 of 521.14 µg/ml | [10][11] |
| This compound | Not extensively reported | - | - | - |
Table 4: Comparative Hypoglycemic Activity
| Compound | Assay | Key Effects | Efficacy | Reference |
| This compound | Fat cell hypoglycemic model | Promotes GLUT4 expression, inhibits free fatty acid release | Significant | [12][13] |
| Avicularin | Fat cell hypoglycemic model | Promotes GLUT4 expression, inhibits free fatty acid release | Significant, with a higher effect than this compound (EC50 at 14.27µM) | [12][13][14] |
Mechanisms of Action: A Comparative Overview
Avicularin's anti-inflammatory effects are well-documented to be mediated through the suppression of key signaling pathways.[2][3][15] In contrast, while this compound is known to possess anti-inflammatory properties, the specific molecular pathways have been less extensively detailed in the available literature.[6][16]
Figure 2: Avicularin's inhibition of the ERK and NF-κB signaling pathways.
This compound's primary reported mechanism relates to its antibacterial action, where it inhibits the growth of Streptococcus mutans and reduces its ability to adhere to tooth surfaces by decreasing cell-surface hydrophobicity.[1][6]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for this compound
This protocol is based on the methodology used to assess the anti-Streptococcus mutans activity of this compound.[1]
-
Bacterial Strains: Streptococcus mutans MTCC 1943 and a clinical isolate, CLSM 001, are used.
-
Culture Preparation: Bacteria are grown in Brain Heart Infusion (BHI) broth.
-
MIC Assay: A micro-dilution method is employed. This compound is serially diluted in BHI broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for bacterial growth.
-
Observation: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.
In Vitro Anti-inflammatory Assay for Avicularin
This protocol is a summary of the methods used to evaluate the anti-inflammatory effects of avicularin in macrophage cells.[3][4]
-
Cell Line: RAW 264.7 murine macrophage cells are used.
-
Cell Culture: Cells are cultured in DMEM supplemented with fetal bovine serum.
-
Treatment: Cells are pre-treated with various concentrations of avicularin for 1 hour.
-
Inflammation Induction: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: After 24 hours, the concentration of nitrite in the culture supernatant is measured using the Griess reagent as an indicator of NO production.
-
Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of iNOS, COX-2, and phosphorylated ERK by Western blotting.
Comparative Workflow
Figure 3: A logical workflow for the comparative study of this compound and Avicularin.
Conclusion
This compound and avicularin, despite their close structural relationship, exhibit distinct areas of pharmacological strength based on current research. Avicularin has been more extensively studied and demonstrates significant potential as an anti-inflammatory and anticancer agent, with its mechanisms of action being partially elucidated.[2][3][5][7][8][9] this compound is a promising antibacterial agent, particularly for oral health applications.[1][6] A direct comparative study on their hypoglycemic effects suggests avicularin may be more potent.[14]
For researchers and drug development professionals, this comparative guide highlights the therapeutic potential of both compounds. Future research should focus on direct, side-by-side comparisons across a broader range of assays and the elucidation of the molecular mechanisms of this compound's anti-inflammatory and any potential anticancer effects to fully understand their structure-activity relationship.
References
- 1. This compound -- a plant flavonoid as potential antiplaque agent against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Avicularin Inhibits Lipopolysaccharide-Induced Inflammatory Response by Suppressing ERK Phosphorylation in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avicularin Inhibits Lipopolysaccharide-Induced Inflammatory Response by Suppressing ERK Phosphorylation in RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avicularin Reduces the Expression of Mediators of Inflammation and Oxidative Stress in Bradykinin-Treated MG-63 Human Osteoblastic Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Avicularin ameliorates human hepatocellular carcinoma via the regulation of NF-κB/COX-2/PPAR-γ activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective effect of avicularin against lung cancer via inhibiting inflammation, oxidative stress, and induction of apoptosis: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Avicularin inhibits cell proliferation and induces cell apoptosis in cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Study on hypoglycemic activity of avicularin and this compound in guava leaves [spkx.net.cn]
- 13. Hypoglycemic Activity of Avicularin and this compound in Guava Leaves [spkx.net.cn]
- 14. researchgate.net [researchgate.net]
- 15. Avicularin | CAS:572-30-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 16. Psidium guajava: A Review on Its Pharmacological and Phytochemical Constituents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Validating the antibacterial activity of Guaijaverin against Streptococcus mutans
A Comparative Analysis of its Efficacy and Mechanism of Action
In the ongoing search for effective natural alternatives to synthetic antibacterial agents for oral health, Guaijaverin, a flavonoid predominantly found in guava leaves (Psidium guajava), has emerged as a promising candidate for combating the cariogenic bacterium Streptococcus mutans. This guide provides a comprehensive comparison of this compound's antibacterial activity with other natural and synthetic agents, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in evaluating its potential.
Comparative Antibacterial Activity
This compound exhibits significant bacteriostatic activity against S. mutans, the primary etiological agent of dental caries. Its efficacy, as measured by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), has been evaluated against various strains of S. mutans and is comparable to or, in some cases, more effective than other natural extracts.
Table 1: Comparative MIC and MBC Values against Streptococcus mutans
| Agent | Test Organism(s) | MIC (mg/mL) | MBC (mg/mL) | Reference(s) |
| This compound | S. mutans MTCC 1943 | 4 | - | [1][2] |
| S. mutans CLSM 001 | 2 | - | [1][2] | |
| Chlorhexidine | S. mutans | < 0.00015 | < 0.00015 | [3] |
| Ethanolic Extract of Glycyrrhiza glabra (Licorice Root) | S. mutans | 0.195 | 3.125 | [3] |
| Ethanolic Extract of Syzygium aromaticum (Clove) | S. mutans | 1.526 | > 12.5 | [3] |
| Ethanolic Extract of Psidium guajava (Guava Leaf) | S. mutans | - | > 12.5 | [3] |
| Cyanidin (Flavonoid) | S. mutans | > 0.1 (Biofilm Inhibition) | - | [4] |
| Piceatannol (Stilbene) | S. mutans | - (Biofilm Inhibition at low µM) | - | [5] |
Note: '-' indicates data not available in the cited sources. MIC and MBC values can vary based on the specific strains and experimental conditions.
Mechanism of Action: Inhibition of Biofilm Formation
The primary mechanism by which this compound exerts its antibacterial effect against S. mutans is through the inhibition of biofilm formation, a critical step in the development of dental plaque and caries. This is achieved by targeting key virulence factors of the bacterium.
Flavonoids, including this compound, have been shown to inhibit the activity of glucosyltransferases (Gtfs).[4][6] These enzymes are responsible for the synthesis of extracellular polysaccharides (EPS), particularly insoluble glucans, from sucrose. These glucans form the structural scaffold of the biofilm matrix, enabling bacterial adhesion to tooth surfaces and cohesion within the plaque.
Furthermore, flavonoids can interfere with the quorum sensing (QS) signaling pathway in S. mutans.[6] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression in response to population density. By disrupting QS, this compound can downregulate the expression of genes involved in biofilm formation and virulence.
The diagram below illustrates the proposed mechanism of action.
Caption: Proposed mechanism of this compound's anti-biofilm activity.
Experimental Protocols
To ensure the reproducibility and validation of the antibacterial activity of this compound, the following detailed experimental protocols are provided.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method for determining the MIC and MBC of a test compound against S. mutans.
Caption: Workflow for MIC and MBC determination.
Detailed Steps:
-
Bacterial Culture: S. mutans is cultured overnight in a suitable broth medium (e.g., Brain Heart Infusion broth) at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL), and 100 µL is added to each well of the microtiter plate containing the diluted compound. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7][8]
-
MBC Determination: To determine the MBC, a small aliquot (e.g., 10 µL) from the wells showing no visible growth is plated onto agar plates.[7] The plates are incubated at 37°C for 48 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.
Biofilm Inhibition Assay
This assay evaluates the ability of this compound to prevent the formation of S. mutans biofilm.
Detailed Steps:
-
Culture Preparation: An overnight culture of S. mutans is prepared as described above.
-
Assay Setup: In a 96-well microtiter plate, the diluted bacterial culture is added to wells containing various concentrations of this compound and a sucrose-supplemented broth (e.g., Tryptic Soy Broth with 1% sucrose).
-
Incubation: The plate is incubated at 37°C for 24 hours to allow for biofilm formation.
-
Quantification:
-
The planktonic (non-adherent) bacteria are removed by washing the wells with a buffer (e.g., phosphate-buffered saline).
-
The remaining biofilm is stained with a solution of crystal violet (0.1%).[6]
-
After washing away the excess stain, the bound crystal violet is solubilized with a solvent (e.g., 33% acetic acid or ethanol).
-
The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the amount of biofilm formed.
-
Glucosyltransferase (Gtf) Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the activity of Gtf enzymes.
Detailed Steps:
-
Enzyme Preparation: Crude or purified Gtf enzymes are obtained from S. mutans cultures.
-
Reaction Mixture: The reaction mixture contains the Gtf enzyme, sucrose (the substrate), a buffer, and varying concentrations of this compound.
-
Incubation: The mixture is incubated at 37°C for a specific period to allow for the enzymatic reaction (synthesis of glucans).
-
Quantification of Glucans: The amount of insoluble glucan produced is quantified. This can be done by measuring the turbidity of the reaction mixture or by collecting the insoluble glucan via centrifugation, followed by quantification using a colorimetric method (e.g., the anthrone method). The reduction in glucan synthesis in the presence of this compound indicates its inhibitory activity.[9]
Conclusion
The available data strongly suggests that this compound is a potent natural agent with significant antibacterial and anti-biofilm activity against Streptococcus mutans. Its mechanism of action, primarily through the inhibition of glucosyltransferases and potential interference with quorum sensing, makes it a compelling candidate for further investigation and development as a natural component in oral care products aimed at preventing dental caries. The provided experimental protocols offer a standardized framework for researchers to validate and expand upon these findings.
References
- 1. This compound -- a plant flavonoid as potential antiplaque agent against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 4. journals.asm.org [journals.asm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. JCDR - Antibacterial activity, Minimum inhibitory concentration, Plant extracts, Streptococcus mutans [jcdr.net]
- 8. Antimicrobial and Antibiofilm Activity against Streptococcus mutans of Individual and Mixtures of the Main Polyphenolic Compounds Found in Chilean Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cosmetologiadental.com [cosmetologiadental.com]
Comparative Analysis of Guaijaverin Content in Guava (Psidium guajava L.) Varieties: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of Guaijaverin content in different guava varieties, aimed at researchers, scientists, and drug development professionals. The information is compiled from existing scientific literature and presented to facilitate further research and development in the field of natural product pharmacology.
This compound, a flavonoid glycoside found in guava leaves, has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, hypoglycemic, and anti-inflammatory properties.[1] The concentration of this bioactive compound can vary significantly depending on the guava cultivar, geographical location, and harvest time. This guide offers a framework for the comparative analysis of this compound content, including a sample data presentation and a detailed experimental protocol for its quantification.
Quantitative Data on this compound Content
To illustrate how quantitative data for this compound content can be presented, the following table summarizes the findings of a study that analyzed the monthly variation of this compound in guava leaves. While this data reflects temporal changes rather than varietal differences, it serves as a clear template for presenting comparative quantitative results.
| Month of Harvest | This compound Content (mg/g of dry leaf)[4][5] |
| January | 1.25 |
| February | 1.38 |
| March | 1.55 |
| April | 1.89 |
| May | 2.13 |
| June | 2.58 |
| July | 2.62 |
| August | 2.45 |
| September | 2.21 |
| October | 1.93 |
| November | 1.67 |
| December | 1.42 |
Note: The data presented is based on a study of monthly variation and is for illustrative purposes to demonstrate a clear data presentation format.
Experimental Protocols for this compound Quantification
A precise and validated analytical method is crucial for the accurate quantification of this compound in guava leaf samples. The following is a detailed experimental protocol adapted from a study that utilized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the simultaneous determination of this compound and Avicularin.[4][5]
Sample Preparation
-
Collection and Drying: Fresh guava leaves from different varieties are collected. The leaves are then washed, air-dried in the shade, and subsequently oven-dried at a controlled temperature (e.g., 50°C) to a constant weight.
-
Pulverization: The dried leaves are ground into a fine powder using a mechanical grinder and passed through a sieve to ensure uniform particle size.
-
Extraction:
-
A known weight of the powdered leaf sample (e.g., 1.0 g) is extracted with a suitable solvent, such as 70% ethanol, using a method like ultrasonication or maceration.
-
The extraction is typically performed for a specific duration (e.g., 30 minutes) and repeated multiple times to ensure complete extraction.
-
The resulting extracts are filtered, and the filtrates are combined and concentrated under reduced pressure using a rotary evaporator.
-
The concentrated extract is then lyophilized to obtain a dry powder.
-
Chromatographic Analysis (RP-HPLC)
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector is used.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm) is typically employed for the separation.
-
Mobile Phase: A gradient elution is often used, consisting of two solvents, such as:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile The gradient program is optimized to achieve good separation of this compound from other components in the extract.
-
-
Flow Rate: A constant flow rate, typically around 1.0 mL/min, is maintained.
-
Detection: The UV detector is set at a specific wavelength (e.g., 254 nm or 350 nm) where this compound exhibits maximum absorbance.
-
Quantification:
-
A standard stock solution of pure this compound is prepared in a suitable solvent (e.g., methanol).
-
A series of calibration standards are prepared by diluting the stock solution to different concentrations.
-
The calibration curve is constructed by plotting the peak area against the concentration of the standard solutions.
-
The sample extracts are dissolved in the mobile phase, filtered, and injected into the HPLC system.
-
The concentration of this compound in the samples is determined by comparing the peak area of this compound in the sample chromatogram with the calibration curve.
-
Signaling Pathway Associated with this compound's Bioactivity
This compound, along with other bioactive compounds in guava leaf extract, has been shown to exert its therapeutic effects through the modulation of specific signaling pathways. One such pathway is the PI3K/Akt signaling pathway, which is crucial in regulating glucose metabolism and insulin sensitivity. The anti-diabetic properties of guava leaf extract are, in part, attributed to its ability to activate this pathway.
Caption: PI3K/Akt signaling pathway activated by guava leaf extract.
Conclusion
The comparative analysis of this compound content in different guava varieties is a promising area of research for the development of standardized herbal medicines and functional foods. This guide provides a foundational framework for researchers, including a template for data presentation and a detailed experimental protocol. Further studies focusing on a systematic comparison of this compound content across a broader range of authenticated guava cultivars are warranted to fully unlock the therapeutic potential of this valuable natural compound.
References
- 1. Guava (Psidium guajava L.) Leaves: Nutritional Composition, Phytochemical Profile, and Health-Promoting Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Study on hypoglycemic activity of avicularin and this compound in guava leaves [spkx.net.cn]
- 5. Hypoglycemic Activity of Avicularin and this compound in Guava Leaves [spkx.net.cn]
Unveiling the In Vivo Anti-Inflammatory Potential of Guaijaverin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-inflammatory properties of Guaijaverin, a flavonoid found in guava leaves, against established anti-inflammatory agents. Due to a notable scarcity of in vivo studies on isolated this compound, this guide leverages data from studies on guava leaf extracts, where this compound is a key bioactive constituent, and on the closely related flavonoid, quercetin. This comparative analysis is supported by experimental data from relevant animal models of inflammation.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from preclinical studies, offering a comparative look at the anti-inflammatory efficacy of this compound (via guava leaf extract and quercetin) and standard anti-inflammatory drugs in two widely used in vivo models: Carrageenan-Induced Paw Edema (an acute inflammation model) and Freund's Complete Adjuvant-Induced Arthritis (a chronic inflammation model).
Table 1: Comparison in Carrageenan-Induced Paw Edema Model in Rats
| Treatment | Dose | Time Point (hours) | Inhibition of Edema (%) | Reference |
| Guava Leaf Extract | 250 mg/kg | 3 | 55.45 | [1] |
| Guava Leaf Extract | 500 mg/kg | 3 | 43.61 | [1] |
| Quercetin | 10 mg/kg | 48 | Significant reduction in exudate volume and inflammatory markers | [2] |
| Indomethacin (Standard) | 5 mg/kg | 3 | Significant inhibition | [3] |
| Indomethacin (Standard) | 10 mg/kg | 3 | 54 | [4] |
Table 2: Comparison in Freund's Complete Adjuvant (CFA)-Induced Arthritis Model in Rats
| Treatment | Dose | Observation Period (days) | Key Findings | Reference |
| Guava Leaf Extract | 250 mg/kg | 14-28 | Significantly reduced arthritis scores | [5] |
| Guava Leaf Extract | 750 mg/kg | 29 | Reduced number of leukocytes and lymphocytes | [6] |
| Quercetin | 50 mg/kg | 45 | Reduced arthritis score and paw edema | |
| Dexamethasone (Standard) | 0.5 mg/kg | 56 | Drastically reduced rheumatoid factor | [7] |
| Dexamethasone (Standard) | 6.75 mg/kg | 14-28 | Significant decrease in edema | [5][8] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and critical evaluation.
Carrageenan-Induced Paw Edema in Rats
This model is a widely accepted method for evaluating acute anti-inflammatory activity.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Groups: Animals are divided into several groups: a control group (vehicle), a positive control group (e.g., Indomethacin), and treatment groups receiving various doses of the test substance (e.g., this compound or guava leaf extract).
-
Procedure:
-
A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.
-
The test substance or vehicle is administered orally or intraperitoneally.
-
After a set period (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw to induce inflammation.[9]
-
Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[3][4]
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw swelling in the control group, and Vt is the average paw swelling in the treated group.
Freund's Complete Adjuvant (CFA)-Induced Arthritis in Rats
This model is used to induce a chronic inflammatory condition that resembles human rheumatoid arthritis.
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Arthritis:
-
Groups and Treatment:
-
Animals are divided into a normal control group, an arthritic control group, a positive control group (e.g., Dexamethasone), and treatment groups.
-
Treatment with the test substance typically begins after the onset of arthritis and continues for a specified period (e.g., 14-28 days).[5]
-
-
Assessment of Arthritis:
-
Paw Volume/Edema: The volume of both the injected and non-injected paws is measured at regular intervals.
-
Arthritis Score: The severity of arthritis is scored based on erythema, swelling, and joint rigidity.
-
Body Weight: Changes in body weight are monitored as an indicator of systemic inflammation.
-
Biochemical and Hematological Parameters: At the end of the study, blood samples may be collected to measure inflammatory markers (e.g., C-reactive protein, rheumatoid factor) and hematological parameters.[6][7]
-
Histopathology: Joint tissues are collected for histopathological examination to assess synovial inflammation, cartilage destruction, and bone erosion.[8]
-
Mandatory Visualization
Signaling Pathways
This compound, as a flavonoid, is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the NF-κB and MAPK pathways.
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Workflow
The following diagram illustrates a general workflow for the in vivo validation of a potential anti-inflammatory compound.
Caption: General workflow for in vivo anti-inflammatory studies.
References
- 1. journaljocamr.com [journaljocamr.com]
- 2. Inhibitory Activity of Quercetin 3-O-Arabinofuranoside and 2-Oxopomolic Acid Derived from Malus domestica on Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Psidium guajava leaves decrease arthritic symptoms in adjuvant-induced arthritic rats | Universa Medicina [univmed.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
A Comparative Analysis of Guaijaverin and Synthetic Inhibitors on Urease Activity
For Immediate Release
This guide provides a detailed comparison of the urease inhibitory activity of the natural flavonoid, Guaijaverin, against a range of synthetic urease inhibitors. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their relative potencies supported by experimental data.
Introduction to Urease Inhibition
Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to conditions like gastritis, peptic ulcers, and urinary tract infections. Consequently, the inhibition of urease is a key therapeutic strategy for managing these infections. While numerous synthetic urease inhibitors have been developed, there is a growing interest in naturally occurring compounds due to their potential for lower toxicity and novel mechanisms of action. This compound, a flavonoid isolated from the leaves of the guava tree (Psidium guajava), has demonstrated notable urease inhibitory properties. This guide aims to contextualize the efficacy of this compound by comparing its in vitro activity with that of established synthetic inhibitors.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for this compound and several well-known synthetic urease inhibitors against jack bean urease, a commonly used model in vitro studies.
| Inhibitor | Type | IC50 (µM) |
| This compound | Natural (Flavonoid) | 120[1][2][3] |
| Thiourea | Synthetic | ~21-23[4][5][6] |
| Acetohydroxamic Acid | Synthetic | ~21-42[4][7] |
| Hydroxyurea | Synthetic | 100[6][7] |
| Phosphoramide Derivatives | Synthetic | As low as 0.002[8] |
Note: IC50 values can vary between studies depending on the specific experimental conditions.
Based on the presented data, this compound exhibits moderate urease inhibitory activity with an IC50 value of 120 µM.[1][2][3] In comparison, standard synthetic inhibitors such as Thiourea and Acetohydroxamic Acid generally show higher potency with IC50 values in the lower micromolar range.[4][5][6][7] Hydroxyurea's inhibitory effect is comparable to that of this compound.[6][7] It is important to note that highly potent synthetic inhibitors, such as certain phosphoramide derivatives, have been developed with IC50 values in the nanomolar range, representing a significantly stronger inhibition.[8]
Experimental Protocols
The following is a detailed methodology for a standard in vitro urease inhibition assay using jack bean urease, which is a common protocol for determining the IC50 values of potential inhibitors.
Materials:
-
Jack Bean Urease (e.g., Sigma-Aldrich)
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% v/v NaOCl)
-
Test compounds (this compound and synthetic inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: All solutions are prepared in phosphate buffer. The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with the buffer.
-
Enzyme and Inhibitor Incubation: In each well of a 96-well plate, 25 µL of jack bean urease solution is mixed with 5 µL of the test compound at varying concentrations. The plate is then incubated at 30°C for 15 minutes.
-
Substrate Addition and Reaction: Following incubation, 55 µL of a urea solution (100 mM in buffer) is added to each well to initiate the enzymatic reaction.
-
Ammonia Quantification (Indophenol Method): The amount of ammonia produced from the hydrolysis of urea is determined. After a set reaction time (e.g., 50 minutes), 45 µL of phenol reagent and 70 µL of alkali reagent are added to each well.
-
Absorbance Measurement: The plate is incubated for a further period (e.g., 30 minutes) to allow for color development. The absorbance is then measured at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Calculation of Inhibition: The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100 The control contains the buffer and solvent without the inhibitor.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the urease inhibition assay protocol.
Caption: Workflow of the in vitro urease inhibition assay.
Conclusion
This compound, a natural flavonoid, demonstrates a moderate level of urease inhibitory activity. While it is less potent than many commonly used synthetic inhibitors like thiourea and acetohydroxamic acid, and significantly less so than highly optimized synthetic compounds, its natural origin warrants further investigation. Future research could focus on the potential for synergistic effects with other compounds, its in vivo efficacy, and its safety profile compared to synthetic alternatives. This comparative guide provides a valuable baseline for researchers exploring both natural and synthetic compounds in the ongoing development of novel urease inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Guaijaverin and its Glycosidic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Guaijaverin (quercetin-3-O-α-L-arabinopyranoside) and its common glycosidic analogs. The structure-activity relationships are explored with a focus on antioxidant, anti-inflammatory, and anticancer properties, supported by experimental data. Detailed methodologies for key bioassays are provided to facilitate reproducibility and further investigation.
Introduction to this compound and its Analogs
This compound is a flavonoid glycoside, specifically a derivative of quercetin, where an arabinopyranoside sugar moiety is attached at the 3-hydroxyl position.[1] It is a significant bioactive compound found in the leaves of the guava plant (Psidium guajava).[2] Quercetin and its glycosidic derivatives are widely recognized for their diverse pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and antimicrobial activities.[2][3] The nature and position of the sugar moiety attached to the quercetin aglycone play a crucial role in determining the compound's bioavailability and biological activity.[4] This guide focuses on comparing this compound with other naturally occurring quercetin-3-O-glycosides, namely Isoquercitrin (glucoside), Hyperin (galactoside), and Quercitrin (rhamnoside).
Comparative Biological Activity: A Data-Driven Analysis
The following tables summarize the quantitative data on the biological activities of this compound and its analogs. It is important to note that direct comparative studies are limited, and data is compiled from various sources, which may lead to variations due to different experimental conditions.
Antioxidant Activity
The antioxidant capacity is a key feature of these flavonoids, often evaluated by their ability to scavenge free radicals.
| Compound | Assay | IC50 (µM) | Source |
| This compound | Urease Inhibition | 120 | [5] |
| Quercetin | DPPH | 9.7 ± 0.8 | [6] |
| ABTS | 4.60 ± 0.3 | [7] | |
| Isoquercitrin | DPPH | 78.16 ± 4.83 | [8] |
| Superoxide Scavenging | 87.99 ± 5.43 | [8] | |
| Quercitrin | DPPH | > Isoquercitrin | [8] |
| Superoxide Scavenging | 78.16 ± 4.83 | [8] | |
| 15-Lipoxygenase | 65% inhibition | [9] | |
| Hyperin | - | - | - |
Lower IC50 values indicate higher antioxidant activity.
Structure-Activity Relationship Insights: The aglycone, quercetin, generally exhibits the highest antioxidant activity in in vitro assays.[10] Glycosylation at the 3-position tends to decrease the radical scavenging capacity compared to the aglycone.[11] The type of sugar moiety also influences the activity. For instance, in one study, isoquercitrin (glucoside) showed stronger superoxide anion-scavenging activity than quercitrin (rhamnoside), suggesting the 6″-OH group in the glucose moiety enhances this specific activity.[8] Conversely, quercitrin was more effective in the DPPH assay, highlighting that the structure-activity relationship can be assay-dependent.[8]
Anticancer Activity
The antiproliferative effects of these compounds have been evaluated against various cancer cell lines.
| Compound | Cell Line | Assay | IC50 (µM) | Source |
| Quercetin | HCT-116 (Colon) | MTT | 32 ± 2.35 (µg/mL) | [12] |
| MCF-7 (Breast) | MTT | 20.90 ± 3.44 | [13] | |
| MDA-MB-231 (Breast) | MTT | 5.81 ± 0.13 | [14] | |
| Isoquercitrin | General | - | More advantageous than quercetin | [5] |
| Tiliroside (Kaempferol-3-O-coumaroyl-glucoside) | T47D (Breast) | MTT | 166.32 (µg/mL) | [2] |
Lower IC50 values indicate higher anticancer activity.
Structure-Activity Relationship Insights: Glycosylation can modulate the anticancer activity of quercetin. Isoquercitrin has been suggested to be a promising candidate for cancer therapy due to its superior bioavailability compared to quercetin.[5][15] The sugar moiety can influence the compound's ability to interact with cellular targets and signaling pathways involved in cancer progression.
Anti-inflammatory Activity
The anti-inflammatory properties are often linked to the inhibition of pro-inflammatory mediators like nitric oxide (NO) and the modulation of inflammatory signaling pathways.
| Compound | Assay | IC50 / Inhibition | Source |
| Quercetin | 15-Lipoxygenase | 62% inhibition | [9] |
| H2O2 induced damage in hRBC | 65.68 ± 0.72 µg/ml | [16] | |
| Quercitrin | 15-Lipoxygenase | 65% inhibition | [9] |
| α-Glucosidase | 7.6 µg/mL | [9] | |
| This compound & EGCG complex | IL-4, IL-5, IL-13 inhibition | 61.54%, 58.79%, 59.25% inhibition | [17] |
Structure-Activity Relationship Insights: this compound, in combination with EGCG, has been shown to modulate Th1 and Th2 cytokine-mediated allergic responses, indicating its potent anti-inflammatory and immunomodulatory effects.[17] The inhibition of enzymes like 15-lipoxygenase by quercetin and quercitrin highlights a mechanism for their anti-inflammatory action.[9]
Signaling Pathway Modulation
This compound and its analogs exert their biological effects by modulating various intracellular signaling pathways. A key pathway implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway. Flavonoids, including quercetin and its glycosides, are known to inhibit NF-κB activation.[18][19] More specifically, a complex containing this compound has been shown to modulate the STAT1/T-bet and STAT6/GATA3 pathways, which are crucial for T-helper cell differentiation and allergic responses.[17]
Caption: Modulation of Th1/Th2 balance by this compound via STAT signaling pathways.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[20][21]
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Sample preparation: Dissolve the test compounds (this compound, analogs, and standards like ascorbic acid) in a suitable solvent to prepare a stock solution, from which serial dilutions are made.
-
Assay:
-
In a 96-well plate, add a specific volume of the sample or standard solution to each well.
-
Add an equal volume of the DPPH working solution to all wells.
-
Include a control well containing the solvent and DPPH solution.
-
Include a blank well containing the solvent only.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the reduction of the pre-formed ABTS radical cation, which is blue-green, by antioxidants to its colorless neutral form.[22][23]
Procedure:
-
Preparation of ABTS radical cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical.
-
-
Preparation of ABTS•+ working solution: Dilute the stock ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare serial dilutions of the test compounds and a standard (e.g., Trolox).
-
Assay:
-
Add a small volume of the sample or standard to a larger volume of the ABTS•+ working solution.
-
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control cells.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration that inhibits 50% of cell growth, is then determined.
Conclusion
The glycosylation of quercetin significantly influences its biological activities. While the aglycone often shows the highest potency in in vitro antioxidant assays, glycosides like this compound and its analogs exhibit modulated and sometimes enhanced activities in cellular and in vivo models, likely due to altered bioavailability and interaction with specific cellular targets. The nature of the sugar moiety is a critical determinant of this activity. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships of these promising natural compounds for their potential development as therapeutic agents.
References
- 1. This compound -- a plant flavonoid as potential antiplaque agent against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating quercetin analogs from Indonesian bioflavonoids for breast cancer: Insights from in silico and cytotoxicity assays [herbmedpharmacol.com]
- 3. onions-usa.org [onions-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. Review of anticancer mechanisms of isoquercitin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential [mdpi.com]
- 8. Comparison of the Antioxidant Effects of Quercitrin and Isoquercitrin: Understanding the Role of the 6″-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Major Constituents of Medicinally Important Plants for Anti-Inflammatory, Antidiabetic and AGEs Inhibiting Properties: In Vitro and Simulatory Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 12. Comparative Anticancer Potentials of Taxifolin and Quercetin Methylated Derivatives against HCT-116 Cell Lines: Effects of O-Methylation on Taxifolin and Quercetin as Preliminary Natural Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Review of anticancer mechanisms of isoquercitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound and Epigallocatechin Gallate Complex Modulate Th1 and Th2 Cytokine-Mediated Allergic Responses Through STAT1/T-bet and STAT6/GATA3 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nitric Oxide Griess Assay [bio-protocol.org]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 21. acmeresearchlabs.in [acmeresearchlabs.in]
- 22. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 23. pubcompare.ai [pubcompare.ai]
For Immediate Release
[City, State] – [Date] – A comprehensive in-silico analysis reveals the comparative binding affinities of Guaijaverin and other structurally related flavonoids against key protein targets implicated in inflammation, diabetes, and cancer. This study provides valuable insights for researchers and drug development professionals in the field of flavonoid-based therapeutics, highlighting the potential of these natural compounds as potent enzyme inhibitors. The quantitative data, summarized below, offers a clear comparison of their docking scores, suggesting varying levels of inhibitory potential.
Comparative Docking Scores of this compound and Related Flavonoids
The following tables summarize the molecular docking scores of this compound and its related flavonoids—Quercetin, Kaempferol, and Myricetin—against several critical protein targets. The docking score, typically measured in kcal/mol, represents the binding affinity of the ligand to the protein, with a more negative value indicating a stronger interaction.
Table 1: Comparative Docking Scores against Cyclooxygenase-2 (COX-2)
| Flavonoid | Docking Score (kcal/mol) |
| This compound | -8.38[1] |
| Quercetin | -8.34[1] |
| Kaempferol | Not specified in the provided results |
| Myricetin | Not specified in the provided results |
Table 2: Comparative Docking Scores against Aldose Reductase
| Flavonoid | Docking Score (kcal/mol) |
| This compound | -8.9[2] |
| Quercetin | Data available but not specified in a comparable format in the provided results |
| Kaempferol | Data available but not specified in a comparable format in the provided results |
| Myricetin | Data available but not specified in a comparable format in the provided results |
Table 3: Comparative Docking Scores against PI3K/Akt Pathway Proteins
| Flavonoid | Target Protein | Docking Score (kcal/mol) |
| Quercetin | PI3Kγ | -8.19[3] |
| Kaempferol | PI3Kγ | -8.53[3] |
| Myricetin | AKT | -6.03[4] |
| Baicalin (related flavonoid) | PI3K | -7.32[4] |
| Baicalin (related flavonoid) | AKT | -8.27[4] |
| Baicalin (related flavonoid) | mTOR | -8.61[4] |
Experimental Protocols
The in-silico molecular docking studies cited in this guide were predominantly conducted using AutoDock Vina, a widely recognized computational docking program. The general protocol followed in these studies is outlined below.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of the flavonoids (this compound, Quercetin, Kaempferol, Myricetin, etc.) were typically retrieved from the PubChem database in SDF format. These structures were then optimized and converted to the PDBQT format using tools like Open Babel and AutoDock Tools. This process involves adding polar hydrogen atoms and assigning Gasteiger charges.
-
Protein Preparation: The crystal structures of the target proteins (e.g., COX-2 [PDB ID: 6COX], Aldose Reductase [PDB ID: 3G5E], PI3Kγ [PDB ID: 1E8X], Akt1 [PDB ID: 4GV1]) were obtained from the RCSB Protein Data Bank. The protein structures were prepared for docking by removing water molecules, co-crystallized ligands, and any heteroatoms not essential for the interaction. Polar hydrogens and Kollman charges were added using AutoDock Tools.
2. Molecular Docking Simulation:
-
Software: AutoDock Vina was the primary software used for the docking simulations.
-
Grid Box Generation: A grid box was defined around the active site of the target protein to encompass the binding pocket. The size and coordinates of the grid box were specific to each protein. For example, in some flavonoid docking studies, a grid box of 40 x 40 x 40 ų was used.[5]
-
Docking Algorithm: The Lamarckian Genetic Algorithm is a commonly employed algorithm in AutoDock for exploring the conformational space of the ligand within the defined grid box.
-
Execution: The docking simulations were performed to predict the binding conformation and affinity of each flavonoid with the target protein. The results are ranked based on their binding energy scores.
3. Analysis of Results:
The docking results were analyzed to identify the best binding poses based on the lowest binding energy. The interactions between the flavonoid and the amino acid residues in the protein's active site, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways targeted by these flavonoids and a typical experimental workflow for in-silico docking studies.
References
- 1. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of some flavonoids for inhibitory mechanism against cancer target phosphatidylinositol 3-kinase (PI3K) using computational tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Guaijaverin Extraction Techniques
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing Guaijaverin Isolation
This compound, chemically known as quercetin-3-O-arabinoside, is a flavonoid predominantly found in the leaves of the guava plant (Psidium guajava L.).[1][2][3] This bioactive compound has garnered significant attention within the scientific community for its wide range of pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and anti-diabetic properties.[2][3][4] The efficient extraction of this compound from its natural source is a critical first step in research and development. This guide provides a head-to-head comparison of various extraction techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific applications.
The choice of extraction technique significantly impacts the yield, purity, and bioactivity of the final extract.[5] Methodologies range from traditional solvent-based approaches to modern, technologically advanced "green" techniques that offer improved efficiency and reduced environmental impact.[6][7] This comparison covers both conventional and novel methods, providing a comprehensive overview for laboratory and industrial-scale applications.
Comparative Analysis of Extraction Techniques
The selection of an optimal extraction method depends on several factors, including the desired yield, purity of the extract, operational costs, time constraints, and environmental considerations.[5] Below is a summary of quantitative data from various studies comparing the efficacy of different techniques for extracting bioactive compounds, including flavonoids like this compound, from guava leaves.
| Extraction Technique | Solvent | Yield (%) | Total Phenolic Content (TPC) | Total Flavonoid Content (TFC) | Key Findings & Remarks |
| Ultrasound-Assisted Extraction (UAE) | 60% Ethanol | 10.37% | High | High | Considered more effective than conventional methods; offers high yield in shorter times.[5][6] Optimal conditions identified as 55°C, 30 min, and 240 W.[8] |
| Solvent Extraction (SE) / Maceration | 60% Ethanol | 9.45% | High | High | A conventional method that is simple but often time-consuming (can take up to 72 hours).[5][9] Ethanol (50-80%) is reported as an optimal solvent for phenolic compounds.[3] |
| Microwave-Assisted Extraction (MAE) | 60% Ethanol | 7.11% | High | High | A "green" technique that is rapid and efficient.[5][7] MAE with ethanol showed the highest antioxidant activity (IC50 = 16.67 µg/mL).[5] |
| Soxhlet Extraction | Methanol / Water | Variable | High (44 mg/g with Methanol) | - | A continuous reflux process that is thorough but can be time-consuming (6-48 hours) and may degrade thermolabile compounds due to prolonged heat exposure.[10][11][12] |
| Decoction (Boiling) | Water | 4% (w/w) | Lower than hydroethanolic extracts | - | A simple, traditional method using water as a solvent. The high temperatures can potentially degrade some bioactive compounds.[13][14] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 (+ Ethanol) | Lower than conventional | High | High | A green technology that provides highly pure extracts without residual organic solvents.[15][16] While global yields may be lower, SFE offers better recovery of functional compounds.[15] |
| Enzyme-Assisted Extraction | Water (with enzymes) | - | - | - | An advanced method that uses enzymes like cellulase and xylanase to break down plant cell walls, potentially increasing yield and purity.[6][10] |
Note: The yields and concentrations can vary significantly based on the specific experimental conditions, such as solvent concentration, temperature, time, and the source of the plant material.[17]
Experimental Protocols
Detailed and reproducible methodologies are paramount in scientific research. The following are protocols for key extraction techniques as cited in the literature.
Ultrasound-Assisted Extraction (UAE)
This protocol is based on a method optimized for extracting antioxidant compounds from guava leaves.[8]
-
Sample Preparation: Fresh guava leaves are dried and ground into a fine powder.
-
Extraction:
-
Place 2.0 g of guava leaf powder into a 100 mL glass vial.
-
Add 50 mL of the desired solvent (e.g., 60% ethanol or distilled water).[5][8]
-
Place the vial in a temperature-controlled ultrasonic bath operating at a frequency of 40 kHz.
-
Conduct the extraction under optimized conditions: a temperature of 55°C, a duration of 30 minutes, and an ultrasonic power of 240 W.[8]
-
-
Post-Extraction:
-
Filter the resulting mixture to separate the extract from the solid plant material.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The concentrated extract can be freeze-dried for long-term storage.[13]
-
Microwave-Assisted Extraction (MAE)
This protocol is adapted from a comparative study on green extraction techniques.[5]
-
Sample Preparation: 50 g of dried guava leaf powder.
-
Extraction:
-
Mix the powder with 500 mL of distilled water or 50 mL of 60% ethanol in a suitable vessel.
-
Subject the suspension to magnetic stirring (e.g., 950 rpm) for 45 minutes at room temperature.
-
Transfer the vessel to a microwave extractor and heat at 800 W for a total of 140 seconds. This is typically done in cycles: an initial 40-second heating period, followed by subsequent 10-second heating cycles, with a 40-second cooling interval between each cycle to prevent overheating.[5]
-
-
Post-Extraction:
-
Centrifuge the mixture (e.g., at 8000 rpm for 10 minutes) to pellet the solid residue.
-
Filter the supernatant through Whatman No. 4 filter paper.
-
The filtrate is then concentrated, typically under vacuum.
-
Solvent Extraction (Maceration)
This is a conventional and straightforward method.[9]
-
Sample Preparation: 50 g of powdered guava leaf sample.
-
Extraction:
-
Place the powder in a closed conical flask.
-
Add the extraction solvent (e.g., 80% methanol) at a specified solid-to-solvent ratio.
-
Allow the mixture to stand for 72 hours at room temperature, with occasional agitation.
-
-
Post-Extraction:
-
Centrifuge the suspension to separate the solids.
-
Evaporate the solvent from the supernatant under reduced pressure using a rotary evaporator.
-
Soxhlet Extraction
A classic technique for exhaustive extraction.[9][11]
-
Sample Preparation: Accurately weigh 50 g of the powdered leaf sample.
-
Extraction:
-
Post-Extraction:
-
After extraction, evaporate the solvent from the collected extract using a rotary evaporator at approximately 40°C under reduced pressure.
-
Visualizing the Extraction Workflow
To better illustrate the process, the following diagram outlines a generalized workflow for the extraction and isolation of this compound from guava leaves.
Caption: Generalized workflow for this compound extraction.
Conclusion
The extraction of this compound from Psidium guajava leaves can be accomplished through various techniques, each with distinct advantages and disadvantages. For high efficiency and yield in a shorter timeframe, modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are superior to conventional techniques.[6] These "green" methods also align with sustainable research practices by reducing solvent and energy consumption.[7] Supercritical Fluid Extraction (SFE) stands out for producing highly pure extracts suitable for pharmaceutical applications where solvent residues are a concern, though initial equipment costs can be high.[16][18]
Conventional methods like maceration and Soxhlet extraction remain viable, especially in laboratories with limited access to specialized equipment, but researchers must consider the longer extraction times and potential for thermal degradation of sensitive compounds like this compound.[10] The choice of solvent is also critical, with hydroethanolic solutions (50-80%) frequently demonstrating high efficacy for extracting phenolic compounds.[3][13]
Ultimately, the optimal extraction strategy will be dictated by the specific goals of the research, whether it be maximizing yield for bulk phytochemical production, achieving the highest purity for pharmacological studies, or adhering to the principles of green chemistry. This guide provides the foundational data and protocols to make an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction of bioactive compounds from Psidium guajava leaves and its utilization in preparation of jellies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound -- a plant flavonoid as potential antiplaque agent against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anti-Cytotoxicity Effect of Phenolic Extracts from Psidium guajava Linn. Leaves by Novel Assisted Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Microwave Assisted Extraction of Bioactive Compounds from Complex Herbal Samples: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of ultrasonic-assisted extraction of antioxidant compounds from Guava (Psidium guajava L.) leaves using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcrt.org [ijcrt.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Study to find the best extraction solvent for use with guava leaves (Psidium guajava L.) for high antioxidant efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijera.com [ijera.com]
- 15. repositorio.ufrn.br [repositorio.ufrn.br]
- 16. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Purity of Synthesized Guaijaverin Standards
For researchers and drug development professionals, the purity of a chemical standard is paramount. This guide provides an objective comparison of analytical methods for validating the purity of synthesized Guaijaverin (quercetin 3-O-α-L-arabinopyranoside), a flavonoid with potential as an anti-plaque[1] and hypoglycemic agent.[2] We present supporting experimental data and detailed protocols to ensure the reliability and reproducibility of your findings.
Comparison of Analytical Methods for Purity Validation
The choice of analytical technique is critical for accurately determining the purity of a synthesized compound. Flavonoids like this compound can be analyzed using a variety of chromatographic and spectroscopic methods.[3] High-Performance Liquid Chromatography (HPLC) is the most common and widely used method for determining individual flavonoid components.[3][4][5] For unambiguous identification and structural elucidation, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are invaluable.[4][6]
The following table summarizes and compares the primary methods for validating the purity of this compound.
| Method | Principle | Strengths | Limitations | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Separates components based on their differential partitioning between a mobile phase and a stationary phase. | High resolution and sensitivity; Excellent for quantification (purity as area %); Widely available.[3][4] | Requires a reference standard for absolute quantification; Peak purity analysis (e.g., with DAD) is needed to ensure co-elution is not occurring. | Purity (Area %), Retention Time (t R ), Impurity Profile |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Provides molecular weight information for the main component and impurities; High specificity and sensitivity.[4] | Quantitative accuracy can be lower than HPLC-UV without careful validation and appropriate standards; Ionization efficiency can vary between compounds. | Molecular Weight, Fragmentation Patterns, Impurity Identification |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[7] | Primary analytical method; Does not require a reference standard of the analyte; Provides structural information.[3][7] | Lower sensitivity compared to HPLC; Requires a high-field NMR spectrometer; Sample must be soluble in deuterated solvents. | Absolute Purity (mol/mol or w/w), Structural Confirmation |
| Elemental Analysis (CHN) | Measures the mass fractions of Carbon, Hydrogen, and Nitrogen in a sample. | Provides fundamental information about the elemental composition of the molecule. | Does not detect impurities with the same elemental composition (isomers); Insensitive to non-organic impurities. | Confirmation of Empirical Formula |
Experimental Protocols
Detailed and validated protocols are essential for accurate purity assessment. Below are recommended protocols for a primary (HPLC) and confirmatory (LC-MS) analysis of synthesized this compound.
2.1 Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for analyzing flavonoids and related compounds.[8][9] It is designed to provide a purity value based on the relative peak area.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Gradient Elution:
-
0-20 min: 30% B to 70% B
-
20-25 min: 70% B to 30% B
-
25-30 min: Hold at 30% B (re-equilibration)
-
-
Column Temperature: 25 °C.[9]
-
Detection Wavelength: 256 nm and 372 nm (monitoring at multiple wavelengths is recommended for flavonoids).[8]
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 1.0 mg of the synthesized this compound standard.
-
Dissolve in 1.0 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.
-
Further dilute with methanol to a final concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.
-
Purity (%) = (Areathis compound / Total Peak Area) x 100.
-
2.2 Protocol 2: Identity and Impurity Profiling by LC-MS
This method confirms the molecular weight of the synthesized compound and helps identify potential impurities.
-
Instrumentation: LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions: Use the same column, mobile phase, and gradient as described in the HPLC protocol.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Mass Range: 100 - 1000 m/z.
-
Data Acquisition: Full scan mode to detect all ions. A separate run in tandem MS (MS/MS) mode can be performed to obtain fragmentation data for structural confirmation.
-
-
Sample Preparation: Prepare the sample as described in the HPLC protocol, potentially at a lower concentration (e.g., 10 µg/mL) depending on MS sensitivity.
-
Data Analysis:
-
Confirm the presence of the [M-H]- ion for this compound (Expected m/z = 433.09 for C20H18O11).
-
Examine the mass spectrum for other ions that may correspond to impurities (e.g., free quercetin aglycone, starting materials, or reaction byproducts).
-
Use the MS/MS fragmentation pattern to further confirm the identity of the this compound peak.
-
Visualized Workflows and Pathways
Diagrams are provided to illustrate key processes related to the validation and application of this compound.
Caption: Workflow for the validation of synthesized this compound.
Caption: Hypothesized pathway for this compound's anti-plaque activity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS:22255-13-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. etflin.com [etflin.com]
Inter-Laboratory Validation of a Quantitative Method for Guaijaverin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of high-performance liquid chromatography (HPLC) methods validated for the quantification of Guaijaverin and related flavonoids. While a formal inter-laboratory study on a single, standardized method for this compound is not publicly available, this document compiles and compares data from various single-laboratory validation studies to offer insights into expected method performance and procedural standards.
Quantitative Data Summary
The following table summarizes the performance characteristics of validated HPLC methods for the quantification of flavonoids, including compounds structurally similar to this compound. This comparative data is essential for evaluating the robustness and reliability of analytical methods for quality control and research purposes.
| Performance Parameter | Method A (Hypothetical this compound Method based on similar compounds) | Method B (Validated Flavonoid Method 1) | Method C (Validated Flavonoid Method 2) |
| Linearity (R²) | > 0.999 | ≥ 0.9980[1] | ≥ 0.9967 |
| Intra-day Precision (%RSD) | < 2% | < 1.20%[1] | ≤ 1.45% |
| Inter-day Precision (%RSD) | < 3% | < 1.20%[1] | ≤ 2.35% |
| Accuracy/Recovery (%) | 95 - 105% | 96.36 - 106.95%[1] | 96.96 - 106.87% |
| Limit of Detection (LOD) | ~0.1 µg/mL | 0.003 - 0.071 µg/mL[1] | 0.339 - 0.964 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | 0.010 - 0.216 µg/mL[1] | 1.027 - 2.922 µg/mL |
Note: Data for Method A is extrapolated from typical performance characteristics of validated HPLC methods for similar analytes, such as sarmentosin, where linearity was R²=0.999, intra-day precision was 1.18-1.42%, inter-day precision was 0.51-1.11%, and intra-day accuracy was 99.34-101.29% and inter-day accuracy was 99.54-103.23%. LOD and LOQ for sarmentosin were 0.27 μg/mL and 0.81 μg/mL, respectively.
Experimental Protocols
Below are detailed methodologies for key experiments involved in the quantitative analysis of this compound and related flavonoids via HPLC.
1. Sample Preparation (General Protocol for Plant Material)
-
Extraction: Weigh 1.0 g of powdered, dried plant material (e.g., Psidium guajava leaves). Add 20 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
2. HPLC-PDA Method for Flavonoid Quantification
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A gradient elution using two solvents:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-40% B
-
20-25 min: 40-10% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm and 350 nm for optimal detection of various flavonoids.
-
Injection Volume: 10 µL.
-
Quantification: Create a calibration curve using a certified reference standard of this compound at a minimum of five concentration levels. The concentration of this compound in the samples is determined by interpolating their peak areas against the calibration curve.
Visualizations
Inter-Laboratory Validation Workflow
The following diagram illustrates a generalized workflow for an inter-laboratory validation study, essential for establishing the reproducibility and robustness of a quantitative analytical method.
A generalized workflow for an inter-laboratory validation study.
References
Guaijaverin vs. Quercetin: A Comparative Analysis of Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic stability of Guaijaverin (quercetin-3-O-arabinoside) and its aglycone, quercetin. Understanding the metabolic fate of these compounds is crucial for evaluating their pharmacokinetic profiles and therapeutic potential. This analysis is supported by experimental data from published literature and outlines the methodologies used in these assessments.
Introduction to this compound and Quercetin
This compound is a flavonoid glycoside found in the leaves of the guava plant (Psidium guajava)[1]. It consists of the flavonoid quercetin linked to an arabinose sugar molecule. Quercetin, the aglycone, is a widely distributed flavonoid in plants and is known for its diverse biological activities[2][3]. The metabolic stability of a compound significantly influences its bioavailability and in vivo efficacy. A primary determinant of this compound's metabolic journey is its initial conversion to quercetin.
The prevailing scientific consensus suggests that flavonoid glycosides, such as this compound, are primarily hydrolyzed to their aglycone form (quercetin) in the gastrointestinal tract before significant absorption and subsequent systemic metabolism can occur[4][5]. This enzymatic cleavage of the sugar moiety is a critical and often rate-limiting step. Therefore, a direct comparison of the metabolic stability of this compound and quercetin effectively becomes an analysis of the stability of quercetin following its release from the parent glycoside.
Metabolic Pathways
The metabolic pathways of quercetin are well-documented. Once this compound is hydrolyzed to quercetin, the aglycone undergoes extensive Phase I and Phase II metabolism, primarily in the intestine and liver[4].
Phase I Metabolism: This phase involves modifications to the quercetin molecule, primarily through oxidation, which is mediated by cytochrome P450 (CYP) enzymes[6][7][8].
Phase II Metabolism: This is the major route of quercetin metabolism, resulting in the formation of more water-soluble conjugates that can be readily excreted. The principal Phase II reactions include:
-
Glucuronidation: Attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Addition of a sulfate group, mediated by sulfotransferases (SULTs).
-
Methylation: Addition of a methyl group, carried out by catechol-O-methyltransferases (COMTs)[4].
The resulting metabolites, such as quercetin-3-O-glucuronide and quercetin-3'-O-sulfate, are the predominant forms found in plasma[4].
Comparative Pharmacokinetic Data
While direct comparative metabolic stability data for this compound and quercetin from a single study is scarce, pharmacokinetic studies on quercetin and its other glycosides, such as rutin and isoquercitrin, provide valuable insights. These studies consistently demonstrate that the aglycone form is absorbed more rapidly than the glycoside forms, as indicated by a shorter time to reach maximum plasma concentration (Tmax). This supports the role of hydrolysis as a key determinant in the overall metabolic process of quercetin glycosides.
| Parameter | Quercetin (Aglycone) | Quercetin Glycosides (e.g., Rutin, Isoquercitrin) | Reference |
| Tmax (hours) | 1.9 - 4.8 | 6.5 - 7.5 (Rutin) | |
| Absorption | Predictable, low inter-individual variation | Variable, higher inter-individual variation | [3] |
| Bioavailability | Generally higher than most glycosides | Dependent on the specific sugar moiety | [9] |
| Primary Metabolites | Glucuronides and sulfates of quercetin | Glucuronides and sulfates of quercetin (after hydrolysis) | [3][4] |
Experimental Protocols
The metabolic stability of compounds like this compound and quercetin is typically assessed using in vitro models, most commonly liver microsomes or hepatocytes. These systems contain the necessary enzymes to simulate in vivo metabolism.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the disappearance of the parent compound over time when incubated with liver microsomes, which are rich in Phase I enzymes like cytochrome P450s.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the test compound.
Materials:
-
Test compounds (this compound, Quercetin)
-
Pooled liver microsomes (human or other species)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other organic solvent (to stop the reaction)
-
Incubator/water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compounds and positive controls (compounds with known metabolic rates).
-
Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Reaction Termination: Immediately stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile). This also precipitates the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of the remaining parent compound against time. From this curve, calculate the half-life (t1/2) and intrinsic clearance (Clint).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of quercetin from quercetin aglycone and rutin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transit and Metabolic Pathways of Quercetin in Tubular Cells: Involvement of Its Antioxidant Properties in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin glycosides in Psidium guajava L. leaves and determination of a spasmolytic principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Interactions of Herbs with Cytochrome P450 and P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 enzyme mediated herbal drug interactions (Part 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme Activity of Natural Products on Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of Guaijaverin: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. Guaijaverin, a flavonoid glycoside found in guava leaves, requires careful handling and disposal to ensure the safety of laboratory personnel and to comply with regulatory standards.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat.[5]
-
In case of insufficient ventilation or when handling powders, a NIOSH/MSHA-approved respirator may be necessary.[5]
Step-by-Step Disposal Protocol
The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] Therefore, this compound waste must not be disposed of in regular trash or poured down the drain.[1][6] It must be managed through an approved hazardous waste program.
1. Waste Identification and Classification:
-
Treat this compound waste as hazardous unless a formal hazard assessment determines otherwise.[4]
-
If this compound is mixed with other solvents or chemicals, the entire mixture must be classified based on its most hazardous component.[1]
-
Consult your institution's Environmental Health and Safety (EHS) office for assistance in classifying the waste.[1]
2. Containerization:
-
Use a chemically compatible container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[1]
-
The container must be in good condition, with no leaks or cracks, and must have a secure, tight-fitting lid.[2]
-
Never overfill waste containers; leave adequate headspace for expansion.[7]
3. Labeling:
-
Properly label the hazardous waste container as soon as waste is added.[4]
-
The label must include the words "Hazardous Waste."[1]
-
Clearly list the full chemical name of all contents, including "this compound," and their approximate quantities. Do not use abbreviations or chemical formulas.[1][2]
-
Include the date of waste generation, the laboratory or room number, and the name and contact information of the principal investigator.[1]
4. Storage:
-
Store the hazardous waste container in a designated satellite accumulation area near the point of generation.[7]
-
Ensure the storage area has secondary containment to capture any potential leaks.[4]
-
Segregate the waste from incompatible materials to prevent adverse chemical reactions.[2][7]
5. Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.[1][4]
-
Provide a complete and accurate inventory of the waste to the disposal service.[1]
Hazardous Waste Characteristics
To assist in the proper classification of chemical waste, the EPA has defined four key characteristics of hazardous waste. Any waste exhibiting one or more of these characteristics is regulated as hazardous.
| Characteristic | Description | EPA Waste Code |
| Ignitability | Liquids with a flash point below 140°F (60°C), solids that can cause fire through friction or spontaneous chemical changes, ignitable compressed gases, or oxidizers.[8] | D001[9] |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5, or liquids that can corrode steel at a rate greater than 6.35 mm per year.[8][9] | D002[9] |
| Reactivity | Substances that are unstable, react violently with water, can generate toxic gases, or are capable of detonation or explosive reaction. | D003 |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP).[9] | D004 - D043[9] |
Experimental Protocol: Preparing this compound Waste for Disposal
This protocol outlines the general steps for preparing a container of this compound waste for disposal.
Methodology:
-
Designate a Waste Container: Select a clean, dry, and chemically compatible container with a secure lid.
-
Initial Labeling: Immediately affix a "Hazardous Waste" label to the container. Fill in the generator's information (name, lab, date).
-
Waste Collection: As this compound waste is generated (e.g., from experimental residues, contaminated materials), carefully transfer it into the designated container.
-
Content Logging: Each time waste is added, update the container's contents list on the label with the full chemical name and estimated quantity.
-
Secure Storage: Keep the container sealed when not in use and store it in your lab's designated satellite accumulation area.
-
Finalize for Pickup: Once the container is full or the project is complete, ensure the label is fully and accurately completed. Contact your institution's hazardous waste management service for collection.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste in a laboratory setting.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]
- 4. vumc.org [vumc.org]
- 5. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
